Product packaging for Ethyl 4-benzylmorpholine-2-carboxylate(Cat. No.:CAS No. 135072-32-1)

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B105083
CAS No.: 135072-32-1
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylmorpholine-2-carboxylate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B105083 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 135072-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADOGJQJZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910582
Record name Ethyl 4-benzylmorpholine-2-carboxylate
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Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-32-1, 107904-08-5
Record name Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzylmorpholine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-benzylmorpholine-2-carboxylate, a crucial heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a key intermediate in the development of potent and selective therapeutic agents, particularly for the serotonergic system. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[4] The nitrogen atom of the morpholine ring can be readily functionalized, allowing for the exploration of a wide range of chemical space and the fine-tuning of pharmacological activity. This compound, with its ester functionality and N-benzyl protection, represents a versatile and strategically important intermediate for the synthesis of more complex morpholine-containing molecules with therapeutic potential.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester, Ethyl 4-benzyl-2-morpholinecarboxylate[2]
CAS Number 135072-32-1[5]
Molecular Formula C₁₄H₁₉NO₃[2]
Molecular Weight 249.31 g/mol [2]
Appearance Colorless oil (predicted)N/A
Boiling Point 330.3 ± 37.0 °C (Predicted)[2][5]
Density 1.128 g/cm³ (Predicted)[5]
pKa 5.70 ± 0.10 (Predicted)[5]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.[2]

Note: Most of the physical properties are predicted and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the N-benzylation of the parent compound, ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Reaction Scheme:

G reactant1 Ethyl morpholine-2-carboxylate product This compound reactant1->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reactant2 Benzyl halide (e.g., Benzyl bromide) reactant2->product

Figure 1: General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses):

A robust and scalable procedure for the N-benzylation of morpholine derivatives can be adapted for the synthesis of the title compound. The following is a representative protocol:

Materials:

  • Ethyl morpholine-2-carboxylate

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile (or another polar aprotic solvent like DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl morpholine-2-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality and Experimental Choices:

  • Base: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the morpholine nitrogen, thereby increasing its nucleophilicity, without competing in the substitution reaction.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Purification: Column chromatography is a standard and effective method for separating the desired N-benzylated product from any unreacted starting materials or byproducts.

Spectroscopic Characterization

1H NMR (Predicted):

  • Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).

  • Benzylic protons (-CH₂-Ph): Singlet around δ 3.5-3.7 ppm (2H).

  • Morpholine ring protons: A series of multiplets between δ 2.0 and 4.0 ppm. The proton at the C2 position adjacent to the ester will be deshielded.

  • Ethyl ester protons (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).

13C NMR (Predicted):

  • Carbonyl carbon (C=O): Signal around δ 170-175 ppm.

  • Aromatic carbons (benzyl group): Signals between δ 127 and 138 ppm.

  • Benzylic carbon (-CH₂-Ph): Signal around δ 60-65 ppm.

  • Morpholine ring carbons: Signals in the range of δ 45-75 ppm.

  • Ethyl ester carbons (-OCH₂CH₃): Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).

Infrared (IR) Spectroscopy (Predicted):

  • C=O stretch (ester): Strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

  • C=C stretches (aromatic): Bands around 1450-1600 cm⁻¹.

Application in Drug Development: A Precursor to 5-HT₄ Receptor Agonists

A significant application of this compound is its role as a key intermediate in the synthesis of potent and selective serotonin 4 (5-HT₄) receptor agonists.[2] The 5-HT₄ receptor is a G-protein coupled receptor primarily found in the gastrointestinal tract, bladder, and central nervous system. Agonists of this receptor have shown therapeutic potential for treating gastrointestinal motility disorders, such as gastroparesis and irritable bowel syndrome with constipation (IBS-C).[6]

The BIMU Series of 5-HT₄ Agonists:

This compound is a precursor to the benzimidazolone-based 5-HT₄ agonists, including the well-studied compounds BIMU 1 and BIMU 8 .[3][7] These compounds are known for their high affinity and agonist activity at the 5-HT₄ receptor.

Synthetic Pathway Overview:

The synthesis of these agonists involves several steps, starting with the modification of this compound. A simplified, conceptual workflow is presented below.

G A This compound B Hydrolysis to Carboxylic Acid A->B Step 1 C Amide Coupling B->C Step 2 D Deprotection (Debenzylation) C->D Step 3 E Final Modification D->E Step 4 F BIMU series 5-HT4 Agonists E->F Step 5

Figure 2: Conceptual workflow for the synthesis of BIMU series 5-HT₄ agonists from the title compound.

The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine fragment. The N-benzyl group serves as a protecting group for the morpholine nitrogen and is removed at a later stage, often by catalytic hydrogenation, to allow for further functionalization.

Mechanism of Action of 5-HT₄ Agonists:

5-HT₄ receptor agonists exert their prokinetic effects by stimulating the release of acetylcholine from enteric neurons. This increased acetylcholine release enhances smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell 5HT4_Agonist BIMU 1 / BIMU 8 5HT4_Receptor 5-HT4 Receptor 5HT4_Agonist->5HT4_Receptor binds AC Adenylyl Cyclase 5HT4_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel phosphorylates ACh_Vesicle Acetylcholine Vesicle Ca_channel->ACh_Vesicle triggers fusion ACh Acetylcholine ACh_Vesicle->ACh releases M_Receptor Muscarinic Receptor ACh->M_Receptor binds Contraction Muscle Contraction M_Receptor->Contraction initiates

Figure 3: Simplified signaling pathway of 5-HT₄ receptor agonists in enteric neurons.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related N-benzylated morpholines and its precursors.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. N-substituted morpholines can be irritants to the skin, eyes, and respiratory tract.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility is well-established in the synthesis of potent 5-HT₄ receptor agonists, demonstrating the importance of the morpholine scaffold in designing drugs for gastrointestinal disorders. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the development of new chemical entities targeting a range of biological targets. Future research may explore its use in the synthesis of other classes of bioactive molecules, further expanding its role in drug discovery.

References

An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 4-benzylmorpholine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, structural elucidation, physicochemical properties, and its role as a strategic intermediate in the creation of complex therapeutic agents.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Its incorporation into drug candidates can favorably modulate pharmacokinetic profiles. The N-benzyl group, in particular, serves as a common protecting group and can also be an integral part of the pharmacophore, interacting with biological targets. This compound, with its reactive ester functionality, represents a versatile synthon for elaborating more complex molecular architectures. This compound is a notable intermediate in the synthesis of selective serotonin (5-HT4) receptor agonists, which have applications as gastrointestinal prokinetic agents.[2][3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several established routes for N-substituted morpholines. A logical and efficient pathway involves the N-benzylation of a suitable morpholine-2-carboxylate precursor. This strategy is advantageous as it builds upon readily available starting materials and employs well-understood, high-yielding transformations.

Proposed Synthetic Pathway

A robust and scalable synthesis begins with the esterification of morpholine-2-carboxylic acid, followed by N-alkylation with benzyl bromide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation A Morpholine-2-carboxylic acid C Ethyl morpholine-2-carboxylate A->C Reflux B Ethanol (EtOH), H+ catalyst (e.g., H2SO4) D Ethyl morpholine-2-carboxylate F This compound D->F Acetonitrile (ACN), Reflux E Benzyl bromide (BnBr), Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Fischer Esterification of Morpholine-2-carboxylic acid

  • Reaction Setup: To a solution of morpholine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Execution: The reaction mixture is heated to reflux and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is driven to completion by using an excess of ethanol.

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Ethyl morpholine-2-carboxylate, which can be used in the next step without further purification.

Part B: N-Benzylation

  • Reaction Setup: The crude Ethyl morpholine-2-carboxylate (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetonitrile. To this solution, a mild inorganic base, such as potassium carbonate (1.5 eq), is added, followed by benzyl bromide (1.1 eq).

  • Execution: The suspension is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

    • Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the morpholine ring, generating a more nucleophilic species. This nucleophile then displaces the bromide from benzyl bromide in a classic SN2 reaction to form the N-C bond.

  • Work-up and Purification: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Physicochemical Properties

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[6]
Molecular Weight 249.31 g/mol [6]
CAS Number 135072-32-1[7][8]
Appearance Expected to be a colorless to pale yellow oilGeneral observation for similar compounds
Boiling Point 330.3 ± 37.0 °C (Predicted)[6]
Spectroscopic Analysis

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the most informative tool for confirming the structure. The key expected resonances are:

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5 protons.

  • Ethyl Ester Protons: A quartet around δ 4.10-4.25 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.20-1.35 ppm (3H, -OCH₂CH₃).

  • Benzyl Methylene Protons: A singlet or a pair of doublets (due to the chiral center at C2) around δ 3.50-3.60 ppm (2H, -NCH₂Ph).

  • Morpholine Ring Protons: A series of complex multiplets between δ 2.00 and 4.00 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C2 is expected to be a doublet of doublets around δ 3.80-3.95 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in the 13C NMR spectrum would include:

  • Ester Carbonyl Carbon: A resonance in the region of δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 127-140 ppm.

  • Ethyl Ester Carbons: Resonances around δ 60-62 ppm (-OCH₂) and δ 14-15 ppm (-CH₃).

  • Benzyl Methylene Carbon: A signal around δ 60-63 ppm.

  • Morpholine Ring Carbons: Signals in the δ 45-75 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. This distinguishes it from the corresponding carboxylic acid, which would show a broader carbonyl stretch and a very broad O-H stretch from 2500-3300 cm⁻¹.[9]

  • C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 249. A prominent fragment would likely correspond to the loss of the ethoxy group (-OC₂H₅) at m/z = 204, and another significant fragment would be the tropylium ion from the benzyl group at m/z = 91.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the development of selective 5-HT4 receptor agonists, which are investigated for the treatment of gastrointestinal motility disorders.[2] The morpholine scaffold is also found in a variety of other biologically active compounds, including analgesics, antidepressants, and anticancer agents, highlighting the broad utility of intermediates like the title compound in medicinal chemistry programs.[1][10][11]

G A This compound B Amide Coupling / Reduction / Further Functionalization A->B C 5-HT4 Receptor Agonists B->C D Other CNS-Active Agents B->D E Novel Therapeutic Candidates B->E

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a strategically important heterocyclic compound whose synthesis is achievable through reliable and scalable chemical transformations. Its structure, confirmed by a suite of spectroscopic methods, provides a foundation for its use as a versatile building block. For researchers in drug development, this molecule offers a gateway to novel chemical entities, particularly within the realm of CNS disorders and gastrointestinal agents. The methodologies and data presented in this guide serve as a robust resource for the synthesis, characterization, and application of this valuable chemical intermediate.

References

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 135072-32-1

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Medicinal Chemistry

Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a benzyl-protected amine and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established applications, with a focus on its role in the development of novel pharmaceuticals. The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The strategic placement of functional groups in this compound allows for diverse chemical modifications, making it a key intermediate for researchers in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 135072-32-1[1][2][3][4][5]
Molecular Formula C₁₄H₁₉NO₃[3][5]
Molecular Weight 249.31 g/mol [5]
Appearance Oily crude product (as per synthesis)[6]
Boiling Point 330.3±37.0 °C (Predicted)[5]
Purity Typically ≥95%[1]
Synonyms Ethyl 4-Benzyl-2-morpholinecarboxylate, 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester[5]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through the acid-catalyzed esterification of 4-benzylmorpholine-2-carbonitrile. The following protocol is a detailed, self-validating procedure derived from established methodologies.

Reaction Scheme

Synthesis of this compound reactant1 4-benzylmorpholine-2-carbonitrile reaction_step Reflux, 66 hours reactant1->reaction_step reactant2 Ethanol reactant2->reaction_step reagent Concentrated Sulfuric Acid reagent->reaction_step Catalyst product This compound reaction_step->product

Caption: Synthesis of this compound.

Materials and Reagents
  • 4-Benzylmorpholine-2-carbonitrile

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Aqueous Potassium Carbonate solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Rotary evaporator

Experimental Procedure
  • Dissolution: In a suitable round-bottom flask, dissolve 4-benzylmorpholine-2-carbonitrile (1.0 equivalent) in absolute ethanol. Stir the mixture until a homogeneous solution is formed.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (in a volume approximately 1.5 times that of the carbonitrile by weight) to the stirred solution. The addition should be done in batches to control the exothermic reaction. An increase in internal temperature is expected.

  • Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 66 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the solution to room temperature. Reduce the volume of the solution by half using a rotary evaporator.

  • Neutralization: Carefully neutralize the concentrated solution by the slow addition of an aqueous potassium carbonate solution. Be cautious as the release of carbon dioxide can cause foaming. Continue addition until the solution is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction process multiple times to ensure complete recovery.

  • Drying and Filtration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal and Isolation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product as an oil. For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the benzyl group are expected in the aromatic region (δ 7.2-7.4 ppm).

  • Benzyl CH₂: A singlet for the two protons of the benzylic methylene group should appear around δ 3.5-3.7 ppm.

  • Morpholine Ring Protons: A series of multiplets corresponding to the protons on the morpholine ring are expected between δ 2.0 and 4.0 ppm.

  • Ethyl Ester Protons: A quartet for the methylene protons (OCH₂) of the ethyl group is anticipated around δ 4.1-4.2 ppm, and a triplet for the methyl protons (CH₃) should be observed around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon should give a signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons of the benzyl group are expected between δ 125 and 140 ppm.

  • Ethyl Ester Carbons: The OCH₂ carbon should appear around δ 60-62 ppm, and the CH₃ carbon at approximately δ 14 ppm.

  • Morpholine Ring and Benzyl CH₂ Carbons: The carbons of the morpholine ring and the benzylic methylene group are expected to resonate in the range of δ 50-70 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

  • C-O Stretch: A C-O stretching vibration from the ester group should be visible in the region of 1150-1250 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching of the tertiary amine in the morpholine ring is expected in the fingerprint region.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of 5-HT₄ receptor agonists. These agonists are investigated for their potential to treat gastrointestinal motility disorders, such as gastroparesis and constipation, as well as certain cognitive disorders. The morpholine core of the molecule is a common feature in many biologically active compounds, and the benzyl and ethyl ester functionalities provide convenient handles for further chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Application_Workflow start This compound step1 Chemical Modification (e.g., Amidation, Reduction) start->step1 step2 Synthesis of Diverse Compound Library step1->step2 step3 Biological Screening (e.g., 5-HT4 Receptor Binding Assays) step2->step3 step4 Lead Compound Identification step3->step4 end Development of Novel Therapeutics step4->end

Caption: Drug Discovery Workflow.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care in a well-ventilated area.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard information is limited, but as with all research chemicals, unnecessary exposure should be avoided. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate for organic chemists and drug discovery scientists. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of compound libraries for biological screening. Its established role in the synthesis of 5-HT₄ receptor agonists highlights its importance in the ongoing search for new and improved therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

Molecular weight of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. Moving beyond fundamental properties, this document elucidates the rationale behind its synthesis, robust methods for its characterization, and its strategic importance in the development of advanced therapeutic agents.

Core Molecular and Physical Properties

This compound is a substituted morpholine derivative. The incorporation of a benzyl group on the nitrogen atom and an ethyl ester at the 2-position of the morpholine ring defines its chemical reactivity and utility as a synthetic building block. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₉NO₃[1][2]
Molecular Weight 249.31 g/mol [3]
CAS Number 135072-32-1[1][2]
Synonyms 4-Benzyl-morpholine-2-carboxylic acid ethyl ester, 4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester[1][2]
Purity (Typical) >97%[2]

Synthesis Pathway and Rationale

The primary route to this compound is through the N-alkylation of the parent morpholine ester, Ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon of a benzyl halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product SM1 Ethyl morpholine-2-carboxylate Reaction Nucleophilic Substitution (N-Benzylation) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction Base Weak Base (e.g., K₂CO₃) Base->Reaction Acid Scavenger Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a standard laboratory procedure for the N-benzylation of Ethyl morpholine-2-carboxylate.

  • Vessel Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl morpholine-2-carboxylate (1 equiv.).

  • Solvent and Base Addition : Dissolve the starting material in a polar aprotic solvent such as acetonitrile (approx. 10 volumes). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to act as an acid scavenger.

    • Causality Insight : A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A weak base is sufficient to neutralize the hydrobromic acid byproduct without promoting side reactions like ester hydrolysis.

  • Reagent Addition : Add benzyl bromide (1.1 equiv.) to the stirring suspension at room temperature.

  • Reaction Execution : Heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate.

  • Extraction and Washing : Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities and solvent.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectroscopic and Chromatographic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are typically proprietary and provided with a Certificate of Analysis, the expected data based on the molecular structure are presented below.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H-NMR Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H). Benzylic Protons (-CH₂-Ph): Singlet or AB quartet around 3.5-3.6 ppm (2H). Ester Protons (-OCH₂CH₃): Quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H). Morpholine Ring Protons: Complex multiplets between 2.2-4.0 ppm (7H).
¹³C-NMR Ester Carbonyl: ~170-172 ppm. Aromatic Carbons: ~127-138 ppm. Benzylic Carbon: ~60-62 ppm. Ester Methylene Carbon: ~60-61 ppm. Morpholine Ring Carbons: ~50-70 ppm. Ester Methyl Carbon: ~14 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 250.3. Key Fragments: Loss of the ethyl ester group, cleavage of the benzyl group (m/z = 91).
Chromatographic Purity and Chiral Analysis

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), while chiral resolution is necessary for stereospecific applications.

Analytical_Workflow cluster_input Sample cluster_analysis Analytical Methods cluster_output Results Sample Synthesized Product RP_HPLC Reverse-Phase HPLC Sample->RP_HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Purity Chemical Purity (%) RP_HPLC->Purity Enantiomeric_Excess Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric_Excess

Caption: Analytical workflow for purity and enantiomeric assessment.

Representative HPLC Method for Purity Assessment:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV at 254 nm.

Chiral HPLC for Enantiomeric Resolution:

  • The resolution of racemic this compound via chiral HPLC is a documented method, crucial for the synthesis of enantiomerically pure final products[4]. This separation allows for the isolation of individual (R) and (S) enantiomers, which often exhibit different pharmacological activities.

Application in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of serotonin 5-HT₄ receptor agonists[3].

Application_Flow Intermediate This compound Modification Further Synthetic Steps (e.g., amidation, reduction) Intermediate->Modification Drug_Class 5-HT₄ Receptor Agonists Modification->Drug_Class Indication Therapeutic Use: Gastrointestinal Motility Disorders Drug_Class->Indication

Caption: Role as an intermediate for 5-HT₄ receptor agonists.

5-HT₄ receptor agonists are a class of drugs known as prokinetic agents. They enhance gastrointestinal motility and are used to treat conditions like chronic constipation and gastroparesis[2]. The morpholine core of this compound serves as a critical scaffold that, after further chemical modification, interacts with the 5-HT₄ receptor. Its use as a starting material in the synthesis of spleen tyrosine kinase (Syk) inhibitors has also been described in patent literature, highlighting its versatility in medicinal chemistry[1]. The precise structure and stereochemistry of the morpholine derivative are often vital for the efficacy and safety of the final active pharmaceutical ingredient (API).

References

¹H NMR and ¹³C NMR spectra of benzylmorpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzylmorpholine Compounds

Introduction

Benzylmorpholine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural framework is a common scaffold in various biologically active molecules, including EZH2 inhibitors for anti-cancer activity.[1] A precise and unambiguous structural characterization is paramount for understanding their structure-activity relationships and ensuring the integrity of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, stands as the cornerstone analytical technique for the structural elucidation of these molecules.[2][3] NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus.[2][4] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of benzylmorpholine compounds, providing researchers, scientists, and drug development professionals with the expertise to interpret spectral data confidently.

Pillar 1: ¹H NMR Spectral Analysis of Benzylmorpholine

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure, allowing for the differentiation of protons in various parts of the benzylmorpholine scaffold.[2]

The Morpholine Ring Signature

At room temperature, the morpholine ring typically adopts a chair conformation.[3] This leads to distinct signals for the two sets of methylene protons: those adjacent to the highly electronegative oxygen atom (H-2, H-6) and those adjacent to the nitrogen atom (H-3, H-5).

  • Protons Adjacent to Oxygen (H-2, H-6): These protons are significantly deshielded by the neighboring oxygen atom. Consequently, they resonate at a lower field (higher ppm value), typically appearing as a triplet in the range of δ 3.6-3.8 ppm .

  • Protons Adjacent to Nitrogen (H-3, H-5): These protons are less deshielded than their H-2/H-6 counterparts and thus resonate at a higher field (lower ppm value). Their signals are generally observed as a triplet around δ 2.4-2.6 ppm . The N-benzyl substituent provides an electron-donating effect which can influence the precise shift of these adjacent protons.[2]

The Benzyl Group Signature

The benzyl group introduces two distinct types of proton signals: the benzylic methylene protons and the aromatic protons of the phenyl ring.

  • Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge between the nitrogen and the phenyl ring are chemically equivalent and give rise to a characteristic singlet. Their proximity to both the nitrogen atom and the aromatic ring places their resonance at approximately δ 3.5 ppm .

  • Aromatic Protons (Ar-H): The five protons on the unsubstituted phenyl ring typically appear as a multiplet in the aromatic region of the spectrum, usually between δ 7.2-7.4 ppm . The integration of this signal corresponds to five protons, confirming the presence of a monosubstituted benzene ring.

Pillar 2: ¹³C NMR Spectral Analysis of Benzylmorpholine

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a count of the non-equivalent carbons and insight into their chemical environment.

The Morpholine Ring Carbons

Similar to the proton spectrum, the carbons of the morpholine ring are differentiated by their proximity to the heteroatoms.

  • Carbons Adjacent to Oxygen (C-2, C-6): These carbons are deshielded by the electronegative oxygen and resonate downfield, typically around δ 67.0-68.0 ppm .[2][5]

  • Carbons Adjacent to Nitrogen (C-3, C-5): These carbons are found further upfield compared to C-2/C-6, generally appearing in the region of δ 53.0-54.0 ppm . The N-substitution significantly influences their chemical shift.[2]

The Benzyl Group Carbons

The benzyl moiety contributes several signals to the ¹³C NMR spectrum, including the benzylic carbon and the aromatic carbons.

  • Benzylic Carbon (-CH₂-Ph): The methylene carbon signal is typically observed around δ 62.0-63.0 ppm .

  • Aromatic Carbons (Ar-C): The carbons of the phenyl ring resonate in the characteristic aromatic region of δ 127.0-138.0 ppm . For an unsubstituted benzyl group, one typically observes four distinct signals:

    • Ipso-Carbon (C-q): The quaternary carbon attached to the methylene group.

    • Ortho-Carbons (C-o): Two equivalent carbons.

    • Meta-Carbons (C-m): Two equivalent carbons.

    • Para-Carbon (C-p): A single carbon.

Pillar 3: Data Presentation and Experimental Protocols

For clarity and comparative purposes, the characteristic chemical shifts for benzylmorpholine are summarized below. It is important to note that these values can vary slightly depending on the solvent, concentration, and temperature.[2][6]

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shifts for Benzylmorpholine

ProtonsFunctional GroupTypical Chemical Shift (δ, ppm)Multiplicity
H-2, H-6O-CH ₂-CH₂-N3.6 - 3.8Triplet
H-3, H-5O-CH₂-CH ₂-N2.4 - 2.6Triplet
-CH ₂-PhBenzylic~ 3.5Singlet
Ar-HAromatic7.2 - 7.4Multiplet

Table 2: Typical ¹³C NMR Chemical Shifts for Benzylmorpholine

CarbonsFunctional GroupTypical Chemical Shift (δ, ppm)
C-2, C-6O-C H₂-CH₂-N67.0 - 68.0
C-3, C-5O-CH₂-C H₂-N53.0 - 54.0
-C H₂-PhBenzylic62.0 - 63.0
Ar-CAromatic127.0 - 138.0

Visualization of Structure and Workflow

Benzylmorpholine_Structure Benzylmorpholine Structure with Atom Labeling cluster_morpholine Morpholine Ring cluster_benzyl Benzyl Group N4 N4 C3 C3 N4->C3 C7 C7 (-CH2-) N4->C7 bond C2 C2 C3->C2 C5 C5 C5->N4 O1 O1 C2->O1 C6 C6 C6->C5 O1->C6 C_ipso C_ipso C7->C_ipso bond C_ortho1 C_ortho C_ipso->C_ortho1 C_meta1 C_meta C_ortho1->C_meta1 C_para C_para C_meta1->C_para C_meta2 C_meta C_para->C_meta2 C_ortho2 C_ortho C_meta2->C_ortho2 C_ortho2->C_ipso

Caption: Labeled structure of Benzylmorpholine.

NMR_Workflow Experimental Workflow for NMR Analysis A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Solvent Addition (~0.6-0.7 mL of deuterated solvent, e.g., CDCl₃) A->B C Complete Dissolution (Vortex or gentle swirl) B->C D Transfer to NMR Tube C->D E NMR Spectrometer (Data Acquisition) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Chemical Shift, Integration, Coupling) F->G

Caption: Workflow for NMR analysis of benzylmorpholine derivatives.[2]

Experimental Protocol: Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of the benzylmorpholine derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the compound has poor solubility, gentle heating or sonication may be applied.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable and powerful analytical techniques for the characterization of benzylmorpholine derivatives.[2] A systematic approach to spectral interpretation, focusing on the characteristic chemical shifts and coupling patterns of the morpholine and benzyl moieties, allows for detailed and unambiguous structural elucidation. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to confidently analyze the NMR spectra of this important class of compounds, facilitating advancements in drug discovery and development.

References

The Morpholine Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle, a simple six-membered ring containing an ether and a secondary amine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its frequent appearance in a diverse array of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and advantageous physicochemical properties.[4][5][6] This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine scaffold in drug discovery and development. We will delve into the fundamental attributes that make morpholine an attractive building block, its strategic applications in modulating pharmacokinetic and pharmacodynamic profiles, and its integral role in the design of targeted therapies for a spectrum of diseases, including cancer and central nervous system (CNS) disorders.[4][7][8] Through a synthesis of established principles and contemporary research, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the morpholine scaffold in their quest for novel therapeutics.

The Fundamental Appeal of the Morpholine Scaffold: A Physicochemical Perspective

The widespread adoption of the morpholine ring in medicinal chemistry is not coincidental; it stems from a unique confluence of physicochemical properties that address several key challenges in drug design.[1][2]

A Harmonious Balance of Hydrophilicity and Lipophilicity

The morpholine ring intrinsically possesses a well-balanced hydrophilic-lipophilic profile.[9][10] The oxygen atom acts as a hydrogen bond acceptor, contributing to aqueous solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity.[9][11] This balance is crucial for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties, including the critical ability to permeate the blood-brain barrier (BBB) for CNS-targeted drugs.[4][8][10]

Modulating Basicity and Enhancing Metabolic Stability

The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, rendering morpholine less basic (pKa ≈ 8.5) than its carbocyclic counterpart, piperidine.[5][12] This attenuated basicity can be advantageous in reducing off-target effects and improving the overall pharmacokinetic profile.[6] Furthermore, the morpholine ring is generally metabolically stable, resisting enzymatic degradation and contributing to enhanced bioavailability and prolonged in vivo half-life of drug candidates.[4][9][13]

A Versatile Synthetic Handle and Conformational Flexibility

From a synthetic standpoint, the morpholine ring is a readily accessible and versatile building block.[1][2] It can be easily introduced into molecules through various synthetic methodologies, allowing for the facile generation of diverse chemical libraries for screening.[14][15][16] The inherent conformational flexibility of the chair-like structure of morpholine allows it to present appended functionalities in optimal orientations for binding to biological targets.[9]

Strategic Applications of the Morpholine Scaffold in Drug Design

The strategic incorporation of the morpholine moiety into a drug candidate can serve several distinct purposes, ranging from enhancing potency to improving drug-like properties.

A Scaffold for Direct Target Engagement

In many instances, the morpholine ring is not merely a passive carrier but an active participant in binding to the target protein. The oxygen atom can form crucial hydrogen bonds with amino acid residues in the active site of enzymes, such as kinases.[4][9] For example, in many PI3K inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain.[4][9]

A Tool for Optimizing Pharmacokinetics and Pharmacodynamics (PK/PD)

One of the most common applications of the morpholine scaffold is to modulate the PK/PD properties of a lead compound.[1][4][9] Its introduction can enhance aqueous solubility, improve metabolic stability, and fine-tune the lipophilicity to achieve the desired ADME profile.[17][18] This often translates to improved oral bioavailability and a more favorable dosing regimen.[1][4]

A Privileged Fragment in Fragment-Based Drug Discovery (FBDD)

The advantageous properties of morpholine make it an ideal fragment for use in FBDD. Its ability to engage in favorable interactions with a variety of protein targets, coupled with its desirable physicochemical profile, makes it a valuable starting point for the development of novel drug candidates.

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine scaffold is underscored by its presence in a wide range of therapeutic agents across different disease areas.

Central Nervous System (CNS) Disorders

The ability of morpholine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs for CNS disorders.[4][8] Several approved CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature a morpholine ring.[4][19] The scaffold's ability to modulate the properties of molecules targeting receptors and enzymes implicated in mood disorders, pain, and neurodegenerative diseases has been extensively documented.[4][10][[“]]

Oncology

The morpholine scaffold is a prominent feature in numerous anticancer agents, particularly in the class of kinase inhibitors.[7][21][22] Its role in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is well-established.[4][7][9] Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Linezolid, an antibiotic with anticancer properties, are notable examples of morpholine-containing drugs.[5][12]

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] The morpholine ring has proven to be a key pharmacophore in the design of inhibitors targeting this pathway.[4][9]

  • Mechanism of Action: In many PI3K/mTOR inhibitors, the morpholine oxygen atom forms a crucial hydrogen bond with the hinge region of the kinase domain, specifically with the backbone NH of a valine residue.[4][9] This interaction helps to anchor the inhibitor in the ATP-binding pocket.

  • Structure-Activity Relationship (SAR): SAR studies have shown that modifications to the morpholine ring can significantly impact the potency and selectivity of PI3K/mTOR inhibitors.[23][24] For instance, the introduction of substituents on the morpholine ring can be used to probe for additional binding interactions and to fine-tune the physicochemical properties of the inhibitor.[4][9]

Table 1: Physicochemical Properties of Selected FDA-Approved Morpholine-Containing Drugs

DrugTherapeutic AreaMolecular Weight ( g/mol )LogPpKa
Gefitinib Oncology446.93.25.4, 7.2
Linezolid Antibacterial337.30.4Not Applicable
Moclobemide CNS (Antidepressant)268.71.86.2
Reboxetine CNS (Antidepressant)313.43.19.4
Aprepitant Antiemetic534.54.7Not Applicable

Synthetic Strategies for Morpholine Derivatives

The accessibility of the morpholine scaffold is a key driver of its widespread use. A variety of synthetic routes are available for the preparation of morpholine and its derivatives.[14][15][16]

Generalized Synthetic Protocol for N-Arylation of Morpholine

This protocol outlines a common method for the synthesis of N-aryl morpholine derivatives, a prevalent structural motif in many bioactive compounds.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), morpholine (1.2 eq), and a suitable palladium catalyst (e.g., Pd2(dba)3, 0.02 eq).

  • Add a phosphine ligand (e.g., Xantphos, 0.04 eq) and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable solvent (e.g., toluene or dioxane).

Step 2: Reaction Execution

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.

Diagram 1: Generalized Workflow for Drug Discovery Incorporating the Morpholine Scaffold

G Target Identification & Validation Target Identification & Validation Lead Generation Lead Generation Target Identification & Validation->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Introduction of Morpholine Scaffold Introduction of Morpholine Scaffold Lead Generation->Introduction of Morpholine Scaffold Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Regulatory Approval Regulatory Approval Clinical Trials->Regulatory Approval SAR Studies SAR Studies Introduction of Morpholine Scaffold->SAR Studies SAR Studies->Lead Optimization

Caption: A simplified workflow illustrating the integration of the morpholine scaffold in the drug discovery pipeline.

Bioisosteric Replacements for the Morpholine Scaffold

While the morpholine ring offers many advantages, medicinal chemists are continually exploring bioisosteric replacements to further optimize drug properties.[13][25][26] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Common Morpholine Bioisosteres
  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can modulate lipophilicity and metabolic stability.[3]

  • Piperazine: While more basic, the piperazine ring offers an additional site for substitution, allowing for further chemical diversification.[27]

  • Spirocyclic ethers and amines: These three-dimensional scaffolds can improve solubility and introduce novel structural features.[25]

  • Bridged and Fused Bicyclic Systems: These constrained analogs can lock the conformation of the ring system, potentially leading to increased potency and selectivity.[4][9][26]

The choice of a bioisosteric replacement is highly context-dependent and requires careful consideration of the specific drug target and desired property improvements.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Morpholine-containing Inhibitor Morpholine-containing Inhibitor Morpholine-containing Inhibitor->PI3K Inhibits Morpholine-containing Inhibitor->mTORC1 Inhibits

Caption: A schematic of the PI3K/Akt/mTOR pathway, a key target for morpholine-containing anticancer drugs.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry.[1][2][3] Its unique combination of advantageous physicochemical properties, synthetic accessibility, and versatile biological activities has made it an indispensable tool in the development of a wide range of therapeutics.[18][28] As our understanding of disease biology continues to evolve, the rational application of the morpholine scaffold and its bioisosteres will undoubtedly continue to play a pivotal role in the design of the next generation of safe and effective medicines.[29] Future research will likely focus on the development of novel synthetic methodologies for the construction of more complex and diverse morpholine-containing libraries, as well as the exploration of novel bioisosteric replacements to further refine drug properties.

References

The Morpholine Motif: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Structure-Activity Relationship of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates, have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the discovery and history of substituted morpholines, the evolution of their synthetic methodologies, and the intricate structure-activity relationships that govern their diverse pharmacological activities.

A Historical Perspective: From Industrial Solvent to Therapeutic Mainstay

The journey of morpholine from an industrial chemical to a key building block in life-saving pharmaceuticals is a testament to the serendipitous nature of scientific discovery and the ingenuity of medicinal chemists. Initially valued for its properties as a solvent and corrosion inhibitor, the therapeutic potential of the morpholine nucleus was not immediately apparent.

A pivotal moment in the history of substituted morpholines arrived in 1955 with the marketing of Preludin (Phenmetrazine) for the treatment of obesity.[1] This marked one of the earliest introductions of a morpholine-containing drug into the clinical setting. The development of Preludin demonstrated that the morpholine ring could be incorporated into physiologically active molecules, paving the way for further exploration.

Over the following decades, a plethora of morpholine-containing drugs were developed, targeting a wide array of diseases. The inherent properties of the morpholine ring, such as its pKa of approximately 8.5, which allows it to be protonated at physiological pH, and its ability to engage in hydrogen bonding, were recognized as highly advantageous for drug design.[2] This led to the successful development of drugs like the antibiotic Linezolid , the antidepressant Reboxetine , and the antiemetic Aprepitant .[2] The continued success of these and other morpholine-containing drugs has solidified the status of this heterocycle as a truly privileged scaffold in drug discovery.

The Art of Synthesis: Crafting the Morpholine Core

The versatility of the morpholine scaffold is matched by the diversity of synthetic routes developed for its construction and modification. These methods have evolved from classical cyclization reactions to highly sophisticated stereoselective and catalytic approaches, enabling the precise synthesis of complex substituted morpholines.

Classical Approaches to Morpholine Synthesis

The most traditional and straightforward method for the synthesis of the morpholine ring involves the dehydration of diethanolamine using a strong acid, such as sulfuric or hydrochloric acid.[3] This method, while effective for the synthesis of unsubstituted morpholine, is often harsh and not suitable for the preparation of more complex, functionalized derivatives.

Another classical approach involves the reaction of a β-amino alcohol with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide. These reactions typically proceed via an initial N-alkylation followed by an intramolecular cyclization.

Modern Synthetic Methodologies

The demand for enantiomerically pure and highly substituted morpholines has driven the development of more advanced and stereoselective synthetic methods.

A significant advancement in the synthesis of substituted morpholines is the palladium-catalyzed intramolecular carboamination of N-allyl-2-aminoethanol derivatives. This powerful method allows for the stereoselective formation of cis-3,5-disubstituted morpholines, a substitution pattern that is challenging to achieve using traditional methods.[4]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [4]

Step 1: Synthesis of the N-Allyl-2-aminoethanol Precursor

  • To a solution of the desired enantiomerically pure N-protected amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add allyl bromide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-protected O-allyl amino alcohol.

  • Deprotect the amine (e.g., trifluoroacetic acid for a Boc group) and subsequently perform a Pd-catalyzed N-arylation with the desired aryl bromide to yield the final precursor.

Step 2: Pd-Catalyzed Intramolecular Carboamination

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, combine Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).

  • Add a solution of the N-allyl-2-aminoethanol precursor (1.0 equiv) and the desired aryl or alkenyl bromide (2.0 equiv) in anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired cis-3,5-disubstituted morpholine.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Amino Alcohol Amino Alcohol N-Protected O-Allyl Amino Alcohol N-Protected O-Allyl Amino Alcohol N-Aryl-O-Allyl Amino Alcohol N-Aryl-O-Allyl Amino Alcohol cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine N-Aryl-O-Allyl Amino Alcohol->cis-3,5-Disubstituted Morpholine  Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Aryl Bromide, Toluene, 105 °C   caption Figure 1. Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

The synthesis of enantiomerically pure morpholine derivatives is of paramount importance, as the stereochemistry of a drug molecule often dictates its biological activity. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and starting from the chiral pool.

A notable example is the asymmetric synthesis of chiral 1,2-amino alcohols and their subsequent conversion to morpholin-2-ones, which serve as versatile intermediates for a variety of chiral morpholine derivatives.[5]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The pharmacological profile of a substituted morpholine is highly dependent on the nature and position of the substituents on the morpholine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved morpholine-based drugs.

N-Substitution

The nitrogen atom of the morpholine ring is a common point of modification. N-substitution can influence a molecule's basicity, lipophilicity, and ability to interact with biological targets. For instance, in many kinase inhibitors, the morpholine nitrogen is attached to a larger heterocyclic system that is crucial for binding to the ATP-binding pocket of the enzyme.[6]

C-Substitution

Substitution on the carbon atoms of the morpholine ring can have a profound impact on a molecule's conformation and biological activity.

  • C-2 and C-6 Substitution: Substituents at these positions are often involved in key interactions with the target protein. The stereochemistry at these centers is frequently critical for activity. For example, in the case of Reboxetine, the (S,S)-enantiomer is the most active norepinephrine reuptake inhibitor.

  • C-3 and C-5 Substitution: Substituents at these positions can modulate the pharmacokinetic properties of the molecule and can also contribute to target binding. The introduction of alkyl groups at the C-3 position has been shown to increase the anticancer activity of some morpholine derivatives.[6]

The following table summarizes the general impact of substitutions at different positions of the morpholine ring on pharmacological activity.

Position of SubstitutionGeneral Impact on Pharmacological ActivityExamples
N-4 Modulates basicity, lipophilicity, and target engagement. Often a key attachment point for pharmacophoric groups.Linezolid, Gefitinib
C-2 Can be crucial for stereospecific interactions with the target. Influences potency and selectivity.Reboxetine, Aprepitant
C-3 Can enhance potency and influence pharmacokinetic properties.Anticancer morpholine derivatives
C-5 Can modulate pharmacokinetic properties and contribute to target binding.
C-6 Can be important for stereospecific interactions with the target, similar to the C-2 position.

SAR caption Figure 2. Key positions for substitution on the morpholine ring and their general impact on activity.

Therapeutic Applications: A Diverse Pharmacological Landscape

The versatility of the morpholine scaffold is reflected in the wide range of therapeutic areas where morpholine-containing drugs have made a significant impact.

  • Anticancer Agents: The morpholine moiety is a common feature in many kinase inhibitors, such as Gefitinib , which targets the epidermal growth factor receptor (EGFR). The morpholine group in these molecules often enhances solubility and provides a key interaction point within the ATP-binding pocket of the kinase.[6]

  • Antibacterial Agents: Linezolid , an oxazolidinone antibiotic, contains a morpholine ring that is crucial for its antibacterial activity against a range of Gram-positive bacteria.[7]

  • Central Nervous System (CNS) Agents: The ability of the morpholine ring to improve brain permeability has made it a valuable component in drugs targeting the CNS.[2] Examples include the antidepressant Reboxetine and the anxiolytic Afobazole .[7]

  • Antiemetic Agents: Aprepitant , a neurokinin-1 (NK₁) receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a substituted morpholine ring that is essential for its high-affinity binding to the NK₁ receptor.

Future Directions: The Enduring Legacy of the Morpholine Scaffold

The discovery and development of substituted morpholines have had a profound and lasting impact on medicinal chemistry and drug discovery. The unique combination of favorable physicochemical properties, synthetic accessibility, and diverse pharmacological activities ensures that the morpholine scaffold will continue to be a valuable tool for the creation of new and improved therapeutics.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies, particularly for the stereoselective synthesis of highly complex morpholine derivatives. Furthermore, a deeper understanding of the structure-activity relationships of substituted morpholines will continue to guide the rational design of next-generation drugs with enhanced potency, selectivity, and safety profiles. The enduring legacy of the morpholine motif is a testament to its remarkable utility as a privileged scaffold in the ongoing quest for new medicines to combat human disease.

References

The Lynchpin in Prokinetic Drug Discovery: A Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is a quintessential example of such a pharmacophore.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have cemented its status as a cornerstone in the design of novel therapeutics.[3][4] From antibacterial agents like Linezolid to anticancer and anti-inflammatory drugs, the morpholine moiety is a testament to the power of elegant molecular design.[1][2][5] This guide focuses on a specific, yet pivotal, member of this family: Ethyl 4-benzylmorpholine-2-carboxylate. While not a therapeutic agent in itself, this compound serves as a critical intermediate in the synthesis of potent and selective 5-HT4 receptor agonists, a class of drugs with significant promise in the treatment of gastrointestinal motility disorders.[1] This document will provide an in-depth exploration of its synthesis, chemical properties, and its vital role in the development of next-generation prokinetic agents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 135072-32-1--INVALID-LINK--[1]
Molecular Formula C14H19NO3--INVALID-LINK--[1]
Molecular Weight 249.31 g/mol --INVALID-LINK--[1]
Boiling Point 330.3±37.0 °C (Predicted)--INVALID-LINK--
Density 1.128 g/cm³ (Predicted)--INVALID-LINK--
pKa 5.70±0.10 (Predicted)--INVALID-LINK--
Synonyms Ethyl 4-Benzyl-2-morpholinecarboxylate, 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester--INVALID-LINK--[1]

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

Synthetic Pathway A Ethyl 2-(2-hydroxyethylamino)acetate C Intermediate A A->C N-benzylation B Benzyl bromide B->C D Intramolecular Cyclization C->D Base-mediated E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl 2-(2-hydroxyethylamino)acetate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: N-Benzylation of Ethyl 2-(2-hydroxyethylamino)acetate

  • To a solution of ethyl 2-(2-hydroxyethylamino)acetate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-benzyl intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the cyclized product by TLC.

  • Once the reaction is complete, quench it by the slow addition of water at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Experimental Choices:

  • N-Benzylation: The use of potassium carbonate as a base in acetonitrile is a standard and effective method for the N-alkylation of secondary amines with benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Intramolecular Cyclization: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. Sodium hydride is a strong base that effectively deprotonates the hydroxyl group, initiating the cyclization. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.

Role as a Key Intermediate in the Synthesis of 5-HT4 Receptor Agonists

The primary significance of this compound lies in its role as a precursor for the synthesis of 5-HT4 receptor agonists.[1] These agonists are a class of drugs that stimulate serotonin 5-HT4 receptors, which are predominantly found in the gastrointestinal tract, the urinary bladder, and the atria of the heart.

The 5-HT4 Receptor and its Therapeutic Importance

Stimulation of 5-HT4 receptors in the gut enhances the release of acetylcholine, a neurotransmitter that promotes intestinal peristalsis and secretion.[6] This prokinetic effect makes 5-HT4 receptor agonists valuable for treating disorders characterized by impaired gastrointestinal motility, such as:

  • Gastroparesis

  • Chronic constipation

  • Irritable bowel syndrome with constipation (IBS-C)

Conversion to 5-HT4 Receptor Agonists: A General Overview

The conversion of this compound to a 5-HT4 receptor agonist typically involves several synthetic steps. While the exact sequence can vary depending on the target molecule, a general workflow can be outlined:

Conversion to5-HT4 Agonist A This compound B Amide Coupling A->B D Deprotection/Modification B->D C Amine Moiety C->B E Final 5-HT4 Agonist D->E

Caption: General workflow for the conversion of the title compound to a 5-HT4 agonist.

This process often involves the amidation of the ester group, followed by further modifications to introduce the specific pharmacophoric features required for potent and selective 5-HT4 receptor binding. The benzyl group on the morpholine nitrogen can also be removed or modified in subsequent steps. The development of an investigational 5-HT4 receptor agonist has been described where key transformations are carried out in aqueous media, highlighting a move towards more sustainable pharmaceutical manufacturing.[7][8]

Broader Biological Potential and Structure-Activity Relationships of Morpholine Derivatives

The morpholine scaffold is a versatile building block in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities beyond the realm of gastrointestinal motility.[2][3][5]

Diverse Pharmacological Activities
  • Anticancer: Numerous morpholine-containing compounds have been investigated for their antiproliferative activity against various cancer cell lines.[4][5]

  • Anti-inflammatory: The morpholine ring is present in several compounds with potent anti-inflammatory properties.

  • Neuroprotective: The ability of the morpholine scaffold to cross the blood-brain barrier has led to its incorporation into compounds designed to treat neurodegenerative diseases.[7]

  • Antimicrobial: The antibiotic Linezolid contains a morpholine ring and is an important therapeutic agent for treating bacterial infections.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring.[3] For this compound, the key structural features that can be modified to explore SAR include:

  • The Ester Group at C-2: This can be converted to a variety of amides or other functional groups to modulate binding affinity and selectivity for different biological targets.

  • The Benzyl Group at N-4: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties and steric bulk of the molecule. The benzyl group can also be replaced with other alkyl or aryl substituents.

A deeper understanding of these SAR principles is crucial for the rational design of novel and more effective therapeutic agents based on the morpholine scaffold.

Conclusion and Future Perspectives

This compound, while a seemingly simple molecule, holds a significant position in the pipeline of drug discovery, particularly in the development of prokinetic agents. Its straightforward, albeit not publicly detailed, synthesis and its versatile chemical handles make it an invaluable building block for medicinal chemists. The continued exploration of the pharmacological potential of morpholine derivatives, coupled with advancements in synthetic methodologies, promises a bright future for this humble heterocycle. As our understanding of the intricate roles of targets like the 5-HT4 receptor expands, so too will the importance of key intermediates like this compound in the quest for safer and more effective medicines.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the novelty of the compounds we synthesize and handle often outpaces the availability of comprehensive safety data. Ethyl 4-benzylmorpholine-2-carboxylate, a substituted morpholine derivative, is one such compound. While its specific toxicological profile is not exhaustively documented in publicly accessible literature, its structural alerts and the known hazards of related compounds necessitate a cautious and well-informed approach.

This guide is structured not as a rigid, unthinking checklist, but as a dynamic framework for risk assessment and safe practice. As Senior Application Scientists, our responsibility extends beyond generating data to ensuring the well-being of our colleagues and the integrity of our research environment. The causality behind each recommendation is therefore explained, fostering a deep understanding of why these procedures are critical. By treating every protocol as a self-validating system, we empower researchers to handle not just this specific molecule, but any new chemical entity, with the expertise and trustworthiness that defines scientific excellence.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate handling and storage protocols.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Ethyl 4-Benzyl-2-morpholinecarboxylate; 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester[1][2]
CAS Number 135072-32-1[1][2][3]
Molecular Formula C₁₄H₁₉NO₃[1][2]
Molecular Weight 249.31 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 330.3 ± 37.0 °C (Predicted)[1][3]
pKa 5.70 ± 0.10 (Predicted)[1][3]

Hazard Identification and Risk Assessment

Hazard StatementGHS ClassificationImplication and Rationale
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion of even small quantities may cause adverse health effects. This necessitates strict prohibition of eating, drinking, or smoking in the laboratory and careful handling to avoid accidental ingestion.[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact with the skin is likely to cause irritation, redness, or inflammation. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)The compound can cause significant, potentially painful, irritation upon contact with the eyes. Chemical splash goggles or a face shield are essential to prevent accidental splashes.[1]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation of aerosols, mists, or vapors may be harmful. The predicted high boiling point suggests low volatility at room temperature, but operations such as heating, sonicating, or creating aerosols can increase the inhalation risk. All handling of the neat compound should be performed in a certified chemical fume hood.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation may lead to irritation of the respiratory tract, causing symptoms like coughing or shortness of breath. This further underscores the critical need for effective engineering controls like a fume hood.[1]

Expert Insight: The Precautionary Principle with Morpholine Derivatives The morpholine scaffold is a common feature in many bioactive molecules.[4][5] The parent compound, morpholine, is a flammable, corrosive, and toxic liquid.[6][7][8] While substitution, as in this compound, alters these properties, the precautionary principle dictates that we remain vigilant. In the absence of specific flammability and reactivity data for this derivative, it is prudent to adopt handling procedures that mitigate risks associated with the broader chemical class, such as avoiding sources of ignition and ensuring incompatibility with strong oxidizing agents.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound that could lead to aerosol, vapor, or dust generation must be conducted within a properly functioning chemical fume hood. This includes weighing, transferring, dissolving, and heating the substance. The fume hood serves as the primary barrier, protecting the researcher from inhaling harmful vapors and containing any potential spills.[8][11]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact and unexpected exposures.

  • Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory.[12] For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[8] Given the skin irritation hazard, gloves should be removed promptly after handling, and hands should be washed thoroughly.[11] For prolonged or immersive contact, consult glove manufacturer data for breakthrough times.

    • Lab Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[1]

  • Respiratory Protection: Not typically required when handling the compound within a certified chemical fume hood. If a situation arises where the fume hood is not available or its function is compromised, work must cease until proper engineering controls are restored.[13]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

Receiving and Storage
  • Verification: Upon receipt, confirm the container label matches the order and inspect for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[14][15] The recommended storage condition is in a dry, room temperature, well-ventilated area designated for chemical reagents.[1][3] It should be stored away from incompatible materials, particularly strong oxidizing agents.[10][16]

Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE (lab coat, goggles, gloves).

  • Weighing/Transfer: Conduct all transfers of the neat liquid within the fume hood. Use a clean pipette or syringe for transfers. To minimize aerosol generation, dispense liquids slowly down the side of the receiving vessel.

  • Solution Preparation: When dissolving the compound, add the solvent to the weighed compound slowly. Cap and mix gently before sonicating or vortexing to prevent splashing.

  • Post-Handling: After use, securely cap the primary container. Decontaminate any surfaces that may have come into contact with the chemical.[17]

  • PPE Doffing: Remove gloves using the proper technique to avoid skin contact with the outer surface.[11] Remove your lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[18]

Emergency Response Protocols

Pre-planning is critical for responding effectively to an emergency. Know the location of all safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits, before beginning work.[19]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[17][19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][19] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.

Chemical Spill Response

The response to a spill depends on its size and the immediate hazard it poses. The primary responsibility of laboratory personnel is to ensure human safety.[20]

Decision & Action Flow for Chemical Spills

SpillResponse spill Chemical Spill Occurs alert Alert Personnel in Immediate Area spill->alert IMMEDIATELY assess Assess Situation - Size of spill? - Immediate danger? minor_spill Is it a Minor Spill? (<100 mL, contained, no immediate inhalation hazard) assess->minor_spill alert->assess major_spill MAJOR SPILL minor_spill->major_spill No / Unsure ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe Yes evacuate Evacuate Area Close Doors major_spill->evacuate call_emergency Call Emergency Services (911 or Institutional Emergency #) evacuate->call_emergency contain Contain the Spill (Use absorbent pads/dikes) ppe->contain absorb Absorb the Spill (Work from outside in) contain->absorb cleanup Collect Debris (Use non-sparking tools) absorb->cleanup package Package Waste in a sealed, labeled container cleanup->package decon Decontaminate Area and equipment package->decon

Caption: Workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (Inside a Fume Hood):

  • Alert & Assess: Alert colleagues in the immediate area. Ensure the spill is contained within the fume hood.[20]

  • PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to absorb the liquid.[21] Work from the outside of the spill inward to prevent spreading.

  • Collect: Carefully collect the absorbed material and any broken glass using tongs or a scoop and place it into a designated, sealable waste container.[20]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Label the waste container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it according to institutional guidelines.[17]

Waste Disposal

All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be treated as hazardous waste.

  • Collect waste in a designated, properly sealed, and clearly labeled container.[12]

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[14]

References

Methodological & Application

Application Note: A Validated Synthesis Protocol for Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate, a key intermediate in the development of various pharmaceutically active compounds, including 5-HT4 receptor agonists.[1] The described methodology is centered around the N-alkylation of ethyl morpholine-2-carboxylate, a robust and scalable approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into critical process parameters to ensure high yield and purity. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Synthetic Strategy

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Functionalization of the morpholine ring, particularly at the nitrogen atom, allows for the modulation of a compound's physicochemical and pharmacological properties. This compound (CAS 135072-32-1) is a valuable building block where the benzyl group serves either as a crucial pharmacophoric element or as a stable protecting group that can be removed in later synthetic steps.[4][5][6]

The synthetic strategy detailed herein employs a classical and highly efficient nucleophilic substitution (SN2) reaction. The secondary amine of the starting material, ethyl morpholine-2-carboxylate, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A mild inorganic base, potassium carbonate, is used to scavenge the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards product formation. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while minimally solvating the nucleophile, thus accelerating the SN2 pathway.

Reaction Mechanism

The N-alkylation proceeds via a single concerted step as illustrated below. The lone pair of electrons on the morpholine nitrogen attacks the carbon atom of the benzyl bromide, simultaneously displacing the bromide ion as the leaving group.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 Ethyl morpholine-2-carboxylate (Nucleophile) TS Sₙ2 Transition State R1->TS Nucleophilic Attack R2 Benzyl Bromide (Electrophile) R2->TS P1 This compound TS->P1 P2 HBr TS->P2 Leaving Group Departure Base_Product KHCO₃ + KBr P2->Base_Product Neutralization Base K₂CO₃ (Base) Base->Base_Product

Caption: SN2 mechanism for N-benzylation.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.Suggested Purity
Ethyl morpholine-2-carboxylate135782-25-1159.18 g/mol ≥97%
Benzyl Bromide100-39-0171.04 g/mol ≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%, anhydrous
Acetonitrile (CH₃CN)75-05-841.05 g/mol Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ≥99%
Deionized Water7732-18-518.02 g/mol N/A
Brine (Saturated NaCl)7647-14-558.44 g/mol N/A
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl morpholine-2-carboxylate (5.00 g, 31.4 mmol, 1.0 equiv.).

  • Addition of Solvent and Base: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (8.68 g, 62.8 mmol, 2.0 equiv.). Stir the resulting suspension vigorously.

  • Addition of Benzyl Bromide: Add benzyl bromide (4.10 mL, 34.5 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature over 5 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C). Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The starting material will have a lower Rf value than the benzylated product. The reaction is complete when the starting material spot is no longer visible by UV light or iodine staining.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 30% ethyl acetate in n-hexane.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure product.

Workflow and Data

Synthesis Workflow Diagram

Synthesis_Workflow Setup 1. Reaction Setup (Starting Material, K₂CO₃, Acetonitrile) Addition 2. Add Benzyl Bromide (Dropwise, Room Temp) Setup->Addition React 3. Reflux (4-6 hours, ~82°C) Addition->React Monitor 4. Monitor by TLC React->Monitor Check Completion Workup 5. Aqueous Work-up (Filter, Extract, Wash, Dry) Monitor->Workup Purify 6. Flash Chromatography (Silica Gel, Hex/EtOAc) Workup->Purify Characterize 7. Characterization (NMR, MS, Yield) Purify->Characterize

Caption: Overall experimental workflow.

Expected Results and Characterization
ParameterExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Yield 80-90%
MS (ESI+) m/z = 250.14 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 4.05 (dd, J=10.0, 3.5 Hz, 1H), 3.95 (d, J=13.0 Hz, 1H, Ar-CH₂-N), 3.85 (m, 1H), 3.60 (d, J=13.0 Hz, 1H, Ar-CH₂-N), 3.10 (m, 1H), 2.85 (m, 1H), 2.60 (m, 1H), 2.20 (m, 1H), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5, 137.8, 129.2, 128.4, 127.3, 76.5, 67.0, 61.0, 60.8, 55.5, 50.5, 14.2.

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions and instrument calibration.

Senior Application Scientist Insights (E-E-A-T)

  • Trustworthiness through Stoichiometry: The use of a slight excess (1.1 equivalents) of the alkylating agent, benzyl bromide, ensures the complete consumption of the more valuable starting material. However, a large excess should be avoided as it can lead to the formation of a quaternary ammonium salt byproduct, complicating purification. The use of 2.0 equivalents of base is critical to neutralize the HBr formed and to drive the reaction to completion.

  • Causality of Anhydrous Conditions: While the reaction is not extremely sensitive to moisture, using anhydrous solvents and reagents is best practice. Water can compete with the morpholine as a nucleophile, potentially hydrolyzing the benzyl bromide to benzyl alcohol, which would reduce the overall yield.

  • Expertise in Purification: Flash column chromatography is the gold standard for purifying products of this nature. A common pitfall is using too polar of an eluent system initially, which can lead to poor separation. Starting with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increasing the polarity allows for the clean separation of the non-polar benzyl bromide and the moderately polar product.

  • Self-Validation via Characterization: The final validation of the protocol's success lies in the rigorous characterization of the product. The predicted ¹H NMR spectrum provides a clear fingerprint: the diagnostic benzylic protons as two doublets around 3.6-4.0 ppm and the aromatic multiplet at 7.3 ppm confirm successful benzylation. The mass spectrum provides definitive confirmation of the molecular weight.

Conclusion

This application note details a robust, reproducible, and high-yielding protocol for the synthesis of this compound. By adhering to the outlined steps and considering the provided scientific insights, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development. The methodology is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of organic synthesis laboratories.

References

Application Notes & Protocols: Leveraging the Ethyl 4-benzylmorpholine-2-carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of the Ethyl 4-benzylmorpholine-2-carboxylate scaffold in the intricate process of drug discovery. While specific biological data for this exact molecule is not extensively published, its structural features, particularly the morpholine core, position it as a valuable starting point for the synthesis of compound libraries with significant therapeutic potential. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, known for its ability to enhance potency and modulate pharmacokinetic properties.[1][2][3] This guide will, therefore, focus on the broader potential of the morpholine scaffold, using this compound as a representative chemical starting point for library generation and subsequent screening campaigns.

Part 1: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine moiety is a six-membered heterocyclic ring containing both a secondary amine and an ether functional group. This unique combination of features imparts several desirable properties to molecules, making it a frequent component in the design of new therapeutic agents.[1][2] Its presence in a molecule can influence:

  • Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for drug delivery and bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

  • Target Engagement: The nitrogen atom can be readily substituted, allowing for the exploration of a wide chemical space and the introduction of functionalities that can interact with specific biological targets.[4]

  • Pharmacokinetic Profile: The overall physicochemical properties of the morpholine ring can contribute to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by morpholine-containing compounds, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][4][5]

Part 2: this compound as a Versatile Chemical Probe

This compound (CAS No: 135072-32-1) presents an excellent starting point for the development of a focused compound library.[6][7][8][9] Its key structural features include:

  • A morpholine core , providing the aforementioned advantageous properties.

  • An ethyl ester at the 2-position, which can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, offering a handle for further chemical modification.

  • A benzyl group at the 4-position (the nitrogen atom), which can be modified or replaced to explore different steric and electronic requirements for target binding.

The following diagram illustrates the potential diversification points of the this compound scaffold.

G This compound This compound R1 Modification (Ester) R1 Modification (Ester) This compound->R1 Modification (Ester) Hydrolysis/Amidation R2 Modification (Benzyl) R2 Modification (Benzyl) This compound->R2 Modification (Benzyl) N-Dealkylation/Realkylation Morpholine Core Analogs Morpholine Core Analogs This compound->Morpholine Core Analogs Scaffold Hopping

Caption: Diversification points of the this compound scaffold.

Part 3: Application Notes & Experimental Protocols

This section provides detailed protocols for leveraging the this compound scaffold in a typical drug discovery workflow.

Application Note 1: Focused Library Synthesis

The initial step involves the creation of a focused library of compounds derived from the parent scaffold. This library will be designed to explore the structure-activity relationship (SAR) around the morpholine core.

Protocol 1: Synthesis of a Carboxylic Acid Intermediate

  • Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid derivative.

Protocol 2: Amide Library Synthesis via Amide Coupling

  • Objective: To generate a diverse library of amides from the carboxylic acid intermediate.

  • Materials:

    • 4-Benzylmorpholine-2-carboxylic acid (from Protocol 1)

    • A diverse set of primary and secondary amines

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a 96-well plate, add a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) in DMF to each well.

    • To each well, add a solution of a unique amine (1.2 eq) in DMF.

    • Add a solution of PyBOP (1.3 eq) and DIPEA (3.0 eq) in DMF to each well.

    • Seal the plate and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding water to each well.

    • Extract the products using an automated liquid handling system with a suitable organic solvent (e.g., ethyl acetate).

    • The crude products can be purified by high-throughput preparative liquid chromatography-mass spectrometry (LC-MS).

Application Note 2: High-Throughput Screening (HTS) for Hit Identification

Once a focused library is synthesized, the next step is to screen these compounds for biological activity against a specific target or in a phenotypic assay.[10][11][12]

Protocol 3: General High-Throughput Screening Workflow

  • Objective: To identify "hit" compounds from the synthesized library that exhibit activity in a primary assay.

  • Materials:

    • Synthesized compound library dissolved in dimethyl sulfoxide (DMSO)

    • Assay-specific reagents (e.g., target protein, substrate, cells, detection reagents)

    • 384-well or 1536-well microtiter plates

    • Automated liquid handling systems

    • Plate reader (e.g., fluorescence, luminescence, absorbance)

  • Procedure:

    • Assay Plate Preparation: Dispense assay-specific reagents (e.g., cells or target enzyme) into the wells of the microtiter plates using an automated liquid handler.[10]

    • Compound Addition: Transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the assay plates. Include appropriate positive and negative controls.

    • Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for compound-target interaction or a cellular response.

    • Signal Detection: Add the detection reagent and measure the signal using a plate reader.

    • Data Analysis: Normalize the data and calculate the percent inhibition or activation for each compound. Identify "hits" based on a predefined activity threshold.

G cluster_0 High-Throughput Screening Workflow Assay Plate Preparation Assay Plate Preparation Compound Addition Compound Addition Assay Plate Preparation->Compound Addition Incubation Incubation Compound Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Hit Identification Hit Identification Signal Detection->Hit Identification

Caption: High-Throughput Screening (HTS) workflow.

Application Note 3: Target Deconvolution for Phenotypic Hits

If the initial screen was a phenotypic assay, the molecular target of the active compounds will need to be identified.[13][14][15]

Protocol 4: Affinity Chromatography-Mass Spectrometry for Target Identification

  • Objective: To identify the protein target(s) of an active compound from the synthesized library.

  • Materials:

    • Active "hit" compound with a suitable linker for immobilization

    • Affinity chromatography resin (e.g., NHS-activated sepharose)

    • Cell lysate

    • Wash buffers

    • Elution buffer

    • Mass spectrometer

  • Procedure:

    • Ligand Immobilization: Covalently attach the linker-modified hit compound to the affinity resin.

    • Protein Binding: Incubate the immobilized ligand with cell lysate to allow for the binding of target proteins.

    • Washing: Wash the resin extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins using a competitive ligand or a denaturing elution buffer.

    • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

    • Target Validation: Validate the identified targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).[16]

Part 4: Data Presentation and Interpretation

All quantitative data from screening and subsequent assays should be meticulously organized for clear interpretation and comparison.

Table 1: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Amide Library

Compound IDR Group (Amine)IC₅₀ (µM) vs. Target X
EBC-001-NH₂15.2
EBC-002-NHCH₃8.7
EBC-003-N(CH₃)₂25.1
EBC-004-NH-phenyl2.1
EBC-005-NH-(4-chlorophenyl)0.8

Interpretation: The hypothetical data in Table 1 suggests that a larger, electron-withdrawing substituent at the amide position enhances the inhibitory activity against Target X. This information would guide the next round of library synthesis and lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its inherent "drug-like" properties, conferred by the morpholine core, combined with its amenability to chemical diversification, make it an attractive scaffold for medicinal chemists. The application notes and protocols outlined in this guide provide a strategic framework for researchers to unlock the full potential of this and related morpholine-containing scaffolds in their drug discovery endeavors. By systematically applying these methodologies, the scientific community can continue to leverage the privileged nature of the morpholine structure to develop the next generation of innovative medicines.

References

Application Notes & Protocols: Ethyl 4-benzylmorpholine-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Ethyl 4-benzylmorpholine-2-carboxylate (E4BMC) has emerged as a critical chemical intermediate, providing a robust platform for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of E4BMC. It details its core applications, provides validated experimental protocols for key transformations, and explains the scientific rationale behind these synthetic choices.

Introduction: The Strategic Value of E4BMC

This compound (CAS No. 135072-32-1) is a chiral heterocyclic compound that serves as a high-value building block in organic synthesis.[1][2] Its utility is anchored in two key structural features:

  • The N-Benzyl Protecting Group: The benzyl group provides steric bulk and protects the morpholine nitrogen from unwanted side reactions. Crucially, it can be selectively removed under mild conditions via catalytic hydrogenation, revealing a secondary amine that is ready for further functionalization.

  • The C-2 Ethyl Ester: This functional group is an electrophilic handle ripe for a variety of chemical transformations. It allows for the introduction of diverse functionalities through reactions such as aminolysis, reduction, and carbon-carbon bond formation, enabling the construction of extensive compound libraries.

This combination makes E4BMC an ideal starting point for synthesizing substituted morpholines, which are core components of molecules targeting a range of biological pathways, including central nervous system (CNS) disorders and inflammatory conditions.[3][4] Notably, it is recognized as a key intermediate in the preparation of 5-HT4 receptor agonists, which are used as gastric motility stimulants.[1]

Physicochemical Properties and Specifications

For successful reaction planning, a clear understanding of the substrate's properties is essential. The key data for E4BMC are summarized below.

PropertyValueReference
CAS Number 135072-32-1[1][5][6]
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol [1]
Boiling Point 330.3 ± 37.0 °C (Predicted)[1][6]
Density 1.128 g/cm³ (Predicted)[6]
Purity (Typical) ≥95.0%[5][6]
Synonyms Ethyl 4-benzyl-2-morpholinecarboxylate, 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester[1][5]

Note: Physical properties are predicted values. Always refer to the Certificate of Analysis (COA) provided by the supplier for batch-specific data.[5]

Core Synthetic Transformations & Protocols

The true power of E4BMC lies in its reactivity. The following protocols describe three fundamental transformations that unlock its synthetic potential.

Protocol 1: Amide Bond Formation via Direct Aminolysis

Application: This protocol is fundamental for generating libraries of morpholine-2-carboxamides. Amides are a cornerstone of medicinal chemistry due to their metabolic stability and hydrogen bonding capabilities.

Causality & Principle: This reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by heating, which facilitates the departure of ethanol as a byproduct. The choice of a high-boiling point solvent like DMSO or conducting the reaction neat (solvent-free) is often optimal to achieve the necessary temperatures.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine E4BMC and Amine (1-3 eq.) in a pressure vessel solvent Add solvent (optional, e.g., DMSO) or run neat start->solvent seal Seal the vessel securely solvent->seal heat Heat reaction mixture to 100-140 °C seal->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with EtOAc, wash with H₂O and brine cool->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel) dry->purify G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Fieser Work-up (Quench) start Suspend LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C add Add E4BMC (1.0 eq.) in THF dropwise start->add warm Allow to warm to room temperature add->warm stir Stir for 2-4 hours warm->stir monitor Monitor by TLC for consumption of starting material stir->monitor cool Cool reaction to 0 °C monitor->cool quench1 Add H₂O (X mL) dropwise cool->quench1 quench2 Add 15% NaOH (aq) (X mL) quench1->quench2 quench3 Add H₂O (3X mL) quench2->quench3 filter Stir until white precipitate forms, filter through Celite® quench3->filter concentrate Concentrate filtrate to yield product filter->concentrate G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition cluster_workup Work-up & Purification start Dissolve E4BMC (1.0 eq.) in anhydrous THF cool Cool solution to -20 °C start->cool add Add Grignard Reagent (2.2 eq.) dropwise cool->add stir Stir at -20 °C to 0 °C for 1-2 hours add->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with saturated aq. NH₄Cl monitor->quench extract Extract with EtOAc (2x) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify G cluster_transforms Key Transformations cluster_elaboration Further Elaboration E4BMC Ethyl 4-benzylmorpholine- 2-carboxylate (E4BMC) Amide Amide Product (from Protocol 1) E4BMC->Amide Protocols 1-3 Alcohol Primary Alcohol (from Protocol 2) E4BMC->Alcohol Protocols 1-3 Tertiary_Alcohol Tertiary Alcohol (from Protocol 3) E4BMC->Tertiary_Alcohol Protocols 1-3 Deprotection N-Debenzylation (Hydrogenolysis) Amide->Deprotection Alcohol->Deprotection Tertiary_Alcohol->Deprotection Coupling Coupling with Target Moiety Deprotection->Coupling Final Final Drug Candidate (e.g., 5-HT4 Agonist) Coupling->Final

References

Application Notes and Protocols for Ethyl 4-benzylmorpholine-2-carboxylate: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This six-membered heterocycle, containing both an ether and a secondary amine functionality, offers a unique combination of physicochemical and biological properties that make it highly advantageous for drug design.[1] Its favorable characteristics include improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[2] The morpholine moiety is a key component in numerous approved drugs, underscoring its importance in the development of new therapeutic agents.

Ethyl 4-benzylmorpholine-2-carboxylate is a valuable derivative of the morpholine family. The presence of the benzyl group at the 4-position and the ethyl carboxylate at the 2-position provides a versatile platform for further chemical modifications. This compound can serve as a key intermediate in the synthesis of a diverse range of molecules with potential applications in various therapeutic areas, including oncology and gastroenterology. These application notes provide detailed protocols for the synthesis, characterization, and potential biological evaluation of this compound, aimed at researchers and scientists in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 135072-32-1[3]
Molecular Formula C₁₄H₁₉NO₃[3]
Molecular Weight 249.31 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 330.3 ± 37.0 °C (Predicted)[3]
Density 1.128 g/cm³ (Predicted)[3]
pKa 5.70 ± 0.10 (Predicted)[3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of ethyl morpholine-2-carboxylate with benzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon of benzyl bromide. The presence of a mild base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow Start Ethyl morpholine-2-carboxylate + Benzyl bromide Reaction N-Alkylation Reaction (Reflux) Start->Reaction Base K₂CO₃ (Base) Acetonitrile (Solvent) Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

This protocol details the N-benzylation of ethyl morpholine-2-carboxylate.

Materials:

  • Ethyl morpholine-2-carboxylate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a dry round-bottom flask, add ethyl morpholine-2-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.[4]

  • With vigorous stirring, add benzyl bromide (1.2 eq.) dropwise at room temperature.[4]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting amine.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

The crude product from the synthesis is purified by flash column chromatography to yield the pure this compound.

Procedure:

  • Prepare a silica gel column using a suitable slurry packing method.[2]

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 4:1 hexanes/ethyl acetate).[5] The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound as a colorless to light yellow oil.

Protocol 3: Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the morpholine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the ethyl group, and the carbons of the morpholine ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted): While specific experimental data for this exact molecule is not readily available in the literature, based on analogous structures, the following are predicted chemical shifts.[6][7]

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl (CH₃)~1.2 (triplet)~14
Ethyl (CH₂)~4.1 (quartet)~60
Morpholine (CH)~4.0 (multiplet)~70
Morpholine (CH₂)2.2-3.8 (multiplets)50-68
Benzyl (CH₂)~3.5 (singlet)~60
Benzyl (Aromatic)7.2-7.4 (multiplets)127-138
Carbonyl (C=O)-~172

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 250.31.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Two promising avenues for its use are in the development of anticancer agents and 5-HT₄ receptor agonists.

Application 1: Development of Anticancer Agents

The morpholine scaffold is present in numerous compounds with demonstrated anticancer activity.[8] this compound can be used as a starting material to generate a library of derivatives for screening against various cancer cell lines. A common initial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with different amines to create a diverse set of amides.

Anticancer_Development Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis CarboxylicAcid 4-Benzylmorpholine-2-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (with diverse amines) CarboxylicAcid->AmideCoupling Library Library of Morpholine Derivatives AmideCoupling->Library Screening Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow for developing anticancer agents.

This protocol describes the conversion of the ethyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of methanol (or ethanol) and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the organic solvent using a rotary evaporator.[9]

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[9]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.[9] A precipitate of the carboxylic acid may form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][10] This protocol can be used to screen the synthesized morpholine derivatives for their anticancer potential.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application 2: Development of 5-HT₄ Receptor Agonists

5-HT₄ receptor agonists are used to treat gastrointestinal motility disorders.[11] The morpholine scaffold is a component of some known 5-HT₄ receptor ligands. This compound can be used as a precursor to synthesize novel compounds for evaluation as 5-HT₄ receptor agonists.

This protocol describes a functional assay using isolated intestinal tissue to assess the prokinetic potential of test compounds.[12]

Materials:

  • Isolated guinea pig ileum or rat esophagus tissue

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Agonist (e.g., serotonin as a reference) and antagonist (e.g., GR 113808)

  • Test compounds

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation: Isolate segments of guinea pig ileum or rat esophagus and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Contraction: Induce a stable contraction in the tissue using an agent like potassium chloride (KCl).[12]

  • Agonist Addition: Add the test compound in a cumulative manner to the organ bath and record the relaxation of the pre-contracted tissue.

  • Data Analysis: Construct concentration-response curves and determine the pEC₅₀ (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) for each compound.[12]

  • Antagonist Confirmation: To confirm that the observed effect is mediated by 5-HT₄ receptors, perform the agonist concentration-response curve in the presence of a selective 5-HT₄ receptor antagonist and observe a rightward shift in the curve.[12]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. The protocols provided in these application notes offer a comprehensive guide for researchers to synthesize, purify, characterize, and evaluate the biological activity of this compound and its derivatives. By leveraging the privileged nature of the morpholine scaffold, the exploration of this compound and its analogues may lead to the discovery of novel therapeutic agents for the treatment of cancer and gastrointestinal disorders.

References

Application Notes and Protocols: Ethyl 4-benzylmorpholine-2-carboxylate in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates. Its low basicity (pKa ~8.4 for morpholine) and high polarity often enhance aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design. The strategic introduction of substituents onto the morpholine ring allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Ethyl 4-benzylmorpholine-2-carboxylate, the subject of this guide, is a versatile bifunctional molecule, incorporating a protected secondary amine and a reactive ester functionality. This unique arrangement positions it as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 135072-32-1[1][2][3]
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol [1]
Boiling Point 330.3 ± 37.0 °C (Predicted)[1]
Density 1.128 g/cm³ (Predicted)N/A
pKa 5.70 ± 0.10 (Predicted, for the protonated morpholine nitrogen)N/A

Safety Profile:

Synthesis of this compound: A Detailed Protocol

The most commonly cited synthesis of this compound begins with the corresponding nitrile, 4-benzylmorpholine-2-carbonitrile. The transformation is an acid-catalyzed ethanolysis of the nitrile to the ethyl ester.

Reaction Scheme

G start 4-Benzylmorpholine-2-carbonitrile reagents Ethanol (solvent) Concentrated H₂SO₄ (catalyst) Reflux product This compound reagents->product

Caption: Synthesis of this compound.

Mechanistic Insights: Acid-Catalyzed Ethanolysis of a Nitrile

The conversion of a nitrile to an ester in the presence of an alcohol and a strong acid catalyst proceeds through a two-stage mechanism.

  • Formation of an Amide Intermediate: The nitrile nitrogen is first protonated by the strong acid (H₂SO₄), which significantly increases the electrophilicity of the nitrile carbon. A molecule of ethanol then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of an amide intermediate.[4][5]

  • Hydrolysis of the Amide to the Ester: The amide is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid, which is then esterified in the presence of excess ethanol to yield the final ethyl ester product.

G A Protonation of Nitrile B Nucleophilic attack by Ethanol A->B C Proton Transfer B->C D Tautomerization to Imidate C->D E Hydrolysis to Amide D->E F Protonation of Amide Carbonyl E->F G Nucleophilic attack by Ethanol F->G H Proton Transfer and Elimination of Ammonia G->H I Deprotonation to form Ester H->I

Caption: Mechanism of acid-catalyzed ethanolysis of a nitrile.

Step-by-Step Laboratory Protocol

This protocol is adapted from a patented procedure.

Materials:

  • 4-Benzylmorpholine-2-carbonitrile

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Carbonate (K₂CO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-benzylmorpholine-2-carbonitrile (1.0 eq) in absolute ethanol (approximately 10 mL per gram of nitrile). Stir to form a homogeneous solution.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1.5 eq) to the stirred solution. An exothermic reaction will occur; control the rate of addition to manage the temperature increase.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of potassium carbonate until the pH is approximately 8-9. Caution: This will cause vigorous gas evolution (CO₂).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in the Synthesis of 5-HT₄ Receptor Agonists

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably 5-HT₄ receptor agonists.[6][7][8] These agonists are of significant interest for the treatment of gastrointestinal motility disorders, such as chronic constipation and gastroparesis.

The synthetic strategy typically involves two key transformations:

  • N-Debenzylation: The benzyl protecting group on the morpholine nitrogen is removed to liberate the secondary amine. This is often achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) or by using chemical reagents like α-chloroethyl chloroformate.[9]

  • Amide Coupling: The resulting ethyl morpholine-2-carboxylate is then coupled with a suitable carboxylic acid, often a substituted benzoic acid derivative, to form the final amide product.

Representative Synthetic Workflow

G A This compound B N-Debenzylation (e.g., H₂, Pd/C) A->B C Ethyl morpholine-2-carboxylate B->C D Amide Coupling with a substituted benzoic acid C->D E 5-HT₄ Receptor Agonist D->E

Caption: Synthetic workflow to 5-HT₄ receptor agonists.

Protocol for N-Debenzylation

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield Ethyl morpholine-2-carboxylate. This product is often used in the next step without further purification.

Characterization of this compound

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

  • 7.25-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

  • 4.10-4.20 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • 3.80-3.90 ppm (m, 1H): Proton at the C2 position of the morpholine ring.

  • 3.50-3.60 ppm (s, 2H): Methylene protons of the benzyl group (-NCH₂Ph).

  • 3.40-3.70 ppm (m, 2H): Morpholine ring protons.

  • 2.60-2.80 ppm (m, 2H): Morpholine ring protons.

  • 2.10-2.30 ppm (m, 2H): Morpholine ring protons.

  • 1.20-1.30 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

  • 172-174 ppm: Carbonyl carbon of the ester.

  • 138-140 ppm: Quaternary aromatic carbon of the benzyl group.

  • 128-130 ppm (multiple peaks): Aromatic carbons of the benzyl group.

  • 65-75 ppm (multiple peaks): Carbons of the morpholine ring and the methylene carbon of the ethyl ester.

  • 60-62 ppm: Methylene carbon of the benzyl group.

  • 50-55 ppm: Morpholine ring carbons.

  • 14-16 ppm: Methyl carbon of the ethyl ester.

Expected Infrared (IR) Spectroscopy Peaks (cm⁻¹):

  • ~2950-2800: C-H stretching of aliphatic groups.

  • ~1735: C=O stretching of the ester.

  • ~1600, 1495, 1450: C=C stretching of the aromatic ring.

  • ~1100: C-O stretching of the ether in the morpholine ring and the ester.

Conclusion

This compound is a strategically important building block in synthetic organic and medicinal chemistry. Its synthesis is straightforward, and its bifunctional nature allows for sequential modifications to construct complex molecular architectures. The protocols and data presented in this guide provide a comprehensive resource for researchers looking to utilize this versatile intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting the 5-HT₄ receptor.

References

In Vitro Profiling of Ethyl 4-benzylmorpholine-2-carboxylate: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-benzylmorpholine-2-carboxylate is a synthetic organic molecule featuring a morpholine scaffold, a privileged structure in medicinal chemistry known for conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive compounds. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine, is a common motif in numerous approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The presence of the benzyl and ethyl carboxylate moieties suggests potential interactions with various biological targets. Preliminary data indicates that this compound may serve as an intermediate in the synthesis of 5-HT4 receptor agonists, which are known to modulate gastrointestinal motility. This application note provides a comprehensive suite of in vitro assays to elucidate the pharmacological profile of this compound, guiding researchers in its preclinical evaluation.

This guide is structured to provide not just protocols, but a strategic framework for the in vitro characterization of this compound, starting from its potential primary target and expanding to a broader screening cascade to uncover novel activities.

Primary Target Engagement: 5-HT4 Receptor Binding Assay

Given the indication that this compound is a precursor for 5-HT4 receptor agonists, the initial step is to determine its affinity for this receptor. A radioligand binding assay is the gold standard for quantifying the interaction between a compound and its receptor target.[1]

Scientific Rationale

This assay measures the ability of the test compound, this compound, to compete with a radiolabeled ligand that has a known high affinity and specificity for the 5-HT4 receptor. The degree of displacement of the radioligand is proportional to the affinity of the test compound for the receptor. The use of [3H]-GR113808, a potent and specific 5-HT4 antagonist, is well-established for labeling this receptor.[2][3][4]

Experimental Workflow

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Cell Culture Culture CHO or C6-glial cells expressing human 5-HT4 receptor Homogenization Homogenize cells in ice-cold buffer Cell Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with [3H]-GR113808 and test compound Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Counting Measure radioactivity on filters using a scintillation counter Data Analysis Calculate specific binding and determine Kd and Bmax or Ki Scintillation Counting->Data Analysis

Figure 1. Workflow for the 5-HT4 Receptor Binding Assay.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or C6-glial cells stably expressing the human 5-HT4 receptor.

  • Radioligand: [3H]-GR113808.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled GR113808 or another high-affinity 5-HT4 antagonist.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of [3H]-GR113808 (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of [3H]-GR113808, and 50 µL of the non-specific binding control.

    • Competitive Binding: Add 50 µL of membrane preparation, 50 µL of [3H]-GR113808, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • Saturation Binding (Optional but Recommended): To determine the affinity (Kd) of the radioligand and the receptor density (Bmax), perform a saturation experiment with increasing concentrations of [3H]-GR113808. The data is then plotted as specific binding versus radioligand concentration and fitted to a one-site binding hyperbola model.[5][6][7][8]

  • Competitive Binding: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Determination: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Table 1: Representative Data for 5-HT4 Receptor Binding Assay

ParameterValue
Radioligand[3H]-GR113808
Kd of Radioligand~0.2 nM
Bmax~100 fmol/mg protein
IC50 of Test CompoundTo be determined
Ki of Test CompoundTo be calculated

Secondary Pharmacological Profiling: Enzyme Inhibition Assays

The morpholine scaffold is present in numerous enzyme inhibitors. Therefore, it is prudent to screen this compound against a panel of relevant enzymes to identify potential off-target effects or novel therapeutic activities.

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[6] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. Given the structural similarity of the benzylmorpholine core to known MAO inhibitors, this assay is a logical step in the screening cascade. Kynuramine is a non-selective substrate for both MAO-A and MAO-B, and its deamination product, 4-hydroxyquinoline, is fluorescent, providing a convenient method for monitoring enzyme activity.[9][10][11][12]

Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine dihydrobromide.

  • Test Compound: this compound.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup: In a 96-well black plate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add kynuramine to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~310 nm, emission ~400 nm) at regular intervals for 30 minutes.

Data Analysis and Interpretation:

  • The rate of increase in fluorescence is proportional to the MAO activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[13]

  • To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.[14]

Cholinesterase Inhibition Assay

Scientific Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Cholinesterase inhibitors are used to treat Alzheimer's disease and other neurological disorders. The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[15][16][17][18][19]

Protocol: Colorimetric Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Enzymes: Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).

  • Substrates: Acetylthiocholine iodide (for AChE) and Butyrylthiocholine iodide (for BChE).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: this compound.

  • Positive Control: Donepezil or Galantamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well clear plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, DTNB, the test compound at various concentrations, and the respective cholinesterase enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the appropriate substrate (acetylthiocholine or butyrylthiocholine) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

Data Analysis and Interpretation:

  • The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.

Urease Inhibition Assay

Scientific Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The Berthelot method is a common colorimetric assay for urease activity, which quantifies the ammonia produced.[20][21][22][23]

Protocol: Colorimetric Urease Inhibition Assay (Berthelot Method)

Materials:

  • Enzyme: Jack bean urease.

  • Substrate: Urea.

  • Test Compound: this compound.

  • Positive Control: Thiourea or Acetohydroxamic acid.

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Berthelot's Reagents:

    • Reagent A: Phenol and sodium nitroprusside.

    • Reagent B: Sodium hypochlorite and sodium hydroxide.

  • 96-well clear plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the urease enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add urea solution to each well.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development: Add Reagent A followed by Reagent B to each well and incubate for 20 minutes at room temperature for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 625 nm.

Data Analysis and Interpretation:

  • The absorbance is directly proportional to the amount of ammonia produced, and thus to the urease activity.

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

Anti-inflammatory Potential: Nitric Oxide Synthase (iNOS) Inhibition Assay

Scientific Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The Griess assay is a simple and widely used colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[24][25][26][27] RAW 264.7, a murine macrophage cell line, is a well-established model for studying inflammation in vitro as it can be stimulated with lipopolysaccharide (LPS) to produce NO.[28][29][30][31][32]

Experimental Workflow

Cell Seeding Seed RAW 264.7 cells in a 96-well plate Pre-treatment Pre-treat cells with This compound Cell Seeding->Pre-treatment Stimulation Stimulate cells with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collection Collect cell culture supernatant Incubation->Supernatant Collection Griess Assay Perform Griess assay on supernatant Supernatant Collection->Griess Assay Absorbance Reading Measure absorbance at 540 nm Griess Assay->Absorbance Reading Data Analysis Calculate nitrite concentration and percentage of NO inhibition Absorbance Reading->Data Analysis

Figure 2. Workflow for the iNOS Inhibition Assay.

Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Test Compound: this compound.

  • Positive Control: L-NMMA (a non-selective NOS inhibitor) or Dexamethasone.

  • Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Nitrite Standard: Sodium nitrite.

  • Cell Culture Medium: DMEM supplemented with 10% FBS.

  • 96-well clear plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis and Interpretation:

  • The absorbance is proportional to the nitrite concentration.

  • Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

General Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of this compound to distinguish between specific pharmacological effects and non-specific toxicity. The use of multiple cytotoxicity assays with different endpoints is highly recommended for a comprehensive evaluation.[33][34][35][36][37]

Scientific Rationale

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[38][39][40][41] The LDH assay, on the other hand, measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[38][39][41][42] Performing both assays provides a more complete picture of the compound's cytotoxic profile.

Cell Viability Assay (MTT)

Protocol: MTT Assay

Materials:

  • Cell Lines:

    • Neuronal: SH-SY5Y (human neuroblastoma).

    • Gastrointestinal: Caco-2 or HT-29 (human colorectal adenocarcinoma).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solubilizing Agent: DMSO or an appropriate solubilization buffer.

  • Test Compound: this compound.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • 96-well clear plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

Membrane Integrity Assay (LDH)

Protocol: LDH Assay

Materials:

  • Cell Lines: Same as for the MTT assay.

  • LDH Assay Kit: Commercially available kits containing the necessary reagents (substrate, cofactor, and dye).

  • Test Compound: this compound.

  • Positive Control: Lysis buffer provided with the kit or a known cytotoxic agent.

  • 96-well clear plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

Data Analysis and Interpretation for Cytotoxicity Assays
  • Cell Viability (MTT): The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

  • Cytotoxicity (LDH): The absorbance is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity relative to the positive (lysis) control.

  • IC50/CC50 Determination: Plot the percentage of cell viability or cytotoxicity against the log concentration of the test compound to determine the IC50 (for viability) or CC50 (for cytotoxicity) value.

Table 2: Representative Data for Cytotoxicity Assays

Cell LineAssayEndpointIC50/CC50 (µM)
SH-SY5YMTTCell ViabilityTo be determined
LDHCytotoxicityTo be determined
Caco-2MTTCell ViabilityTo be determined
LDHCytotoxicityTo be determined

Conclusion

The in vitro assays outlined in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its interaction with its putative primary target, the 5-HT4 receptor, and screening for potential off-target effects on a panel of relevant enzymes, as well as assessing its anti-inflammatory and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential and safety profile. This comprehensive approach will enable informed decisions for the further development of this and structurally related compounds.

References

Application Note: High-Purity Purification Strategies for Morpholine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Scientists

Introduction: The Critical Role of Purity in Morpholine Carboxylate Applications

Morpholine and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including antibiotics like Linezolid and anticancer drugs such as Gefitinib[1][2]. Morpholine carboxylates, as stable, crystalline salts, are often key intermediates in the synthesis and purification of these complex molecules[3]. The stereochemistry and purity of these intermediates are paramount, as even minute impurities or incorrect isomeric forms can drastically alter the efficacy and safety profile of the final active pharmaceutical ingredient (API)[4][5].

The primary challenge in synthesizing morpholine derivatives is often not the reaction itself, but the isolation of the target molecule from a complex mixture of starting materials, by-products, and stereoisomers. This guide provides a detailed examination of robust, field-proven purification techniques tailored for morpholine carboxylates, explaining the scientific principles behind each method to empower researchers in drug development and organic synthesis. We will explore three cornerstone techniques: Selective Crystallization, Liquid-Liquid Extraction, and Chromatographic Separation.

Selective Crystallization via Carboxylate Salt Formation

Expert Insight: Crystallization is one of the most powerful and cost-effective techniques for purifying solid organic compounds[6][7]. For morpholine derivatives, which are often basic, forming a carboxylate salt with a suitable carboxylic acid can dramatically enhance crystallinity and create significant solubility differences between the desired product and its impurities. This strategy is particularly effective for separating geometric isomers, such as cis and trans isomers, which may have very similar properties in their freebase form[3]. The formation of a well-ordered crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in exceptional purity[6].

Workflow for Selective Crystallization

The process involves two main stages: forming the carboxylate salt and then purifying it through recrystallization.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Recrystallization cluster_2 Stage 3: Liberation of Freebase (Optional) A Crude Morpholine Derivative (Mixture of Isomers) B Dissolve in Ester Solvent A->B C Add Carboxylic Acid (e.g., Acetic, Propionic Acid) B->C D Initial Crystallization of Carboxylate Salt C->D E Isolate Crude Salt (Filtration) D->E Transfer F Redissolve in Minimum Hot Solvent E->F G Slow Cooling & Crystal Growth F->G H Filter & Dry Pure Crystals G->H I Pure Morpholine Carboxylate Salt J Hydrolysis with Alkaline Solution (e.g., NaOH) I->J K Extraction & Solvent Removal J->K L Pure Morpholine Freebase K->L

Caption: Workflow for purification via carboxylate salt crystallization.

Protocol: Purification of cis-2,6-dimethylmorpholine via Propionate Salt Crystallization

This protocol is adapted from a patented method for separating cis/trans isomers and demonstrates the power of this technique[3].

Materials:

  • Crude 2,6-dimethylmorpholine (containing cis and trans isomers)

  • Ethyl Acetate

  • Propionic Acid

  • 33% (w/w) Sodium Hydroxide Solution

  • Chloroform or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Reaction flask, condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, and filtration flask.

Step-by-Step Methodology:

  • Salt Formation:

    • In a reaction flask, charge the crude 2,6-dimethylmorpholine (e.g., 57.60 g, 0.5 mol).

    • Add ethyl acetate (210 mL) and stir to dissolve.

    • Heat the solution to 40°C.

    • Add propionic acid (e.g., 44.45 g, 0.6 mol) dropwise to the stirred solution. The molar ratio of the target morpholine to the carboxylic acid is a critical parameter, often optimized between 1:1 and 1:1.3[3].

  • Crystallization:

    • After the addition is complete, slowly cool the mixture to room temperature (15-25°C) and continue stirring for 3-4 hours to allow for thorough crystallization. Rationale: Slow cooling is essential for forming large, pure crystals rather than a rapid precipitation that can trap impurities[7].

    • Further cool the suspension in an ice bath to 0-5°C and stir for an additional 2.5-3.0 hours to maximize the yield by decreasing the solubility of the salt[3][8].

  • Isolation and Recrystallization:

    • Isolate the cis-2,6-dimethylmorpholine propionate crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate to remove residual soluble impurities.

    • For higher purity, perform a recrystallization: Transfer the crystals to a clean flask, add the minimum amount of hot ethyl acetate required to fully dissolve them, then repeat the slow cooling and filtration process[6][9].

  • Liberation of the Pure Freebase:

    • Dissolve the purified propionate salt in water.

    • Adjust the pH to >13 by adding 33% sodium hydroxide solution while stirring. This hydrolyzes the salt, liberating the free amine.

    • Extract the aqueous layer twice with chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure cis-2,6-dimethylmorpholine[3].

Data Summary Table:

ParameterRecommended Value/SolventRationale & Citation
Carboxylic Acid Acetic Acid, Propionic AcidForms stable, crystalline salts with morpholines.[3]
Solvent Ethyl Acetate, n-Butyl AcetateGood solubility for the freebase, poor solubility for the salt at low temp.[3]
Molar Ratio 1:1 to 1:1.3 (Morpholine:Acid)Ensures complete salt formation without excess acid complicating purification.[3]
Cooling Protocol Slow cooling to RT, then 0-5°CMaximizes crystal size and purity, then maximizes yield.[7][8]
Purity Achievable >99.9% (by GC)Demonstrates high efficiency of isomeric separation.[3]

Liquid-Liquid Extraction (LLE)

Expert Insight: Liquid-liquid extraction is a fundamental work-up and purification technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent[10][11][12]. For morpholine carboxylates, LLE is indispensable for removing acidic or basic impurities. The basic nitrogen of the morpholine ring and the acidic nature of the carboxylate counter-ion allow for strategic manipulation of the compound's solubility by adjusting the pH of the aqueous phase.

Workflow for Liquid-Liquid Extraction

G A Crude Product in Organic Solvent B Add Aqueous Solution (e.g., NaHCO₃, HCl) A->B C Shake Funnel & Allow Layers to Separate B->C D Drain Aqueous Layer (Contains Impurities) C->D Separate E Wash Organic Layer (e.g., with Brine) C->E Retain Organic D->C Repeat Wash (Optional) F Dry Organic Layer (e.g., MgSO₄) E->F G Filter & Evaporate Solvent F->G H Purified Product G->H

Caption: General workflow for purification using Liquid-Liquid Extraction.

Protocol: Extractive Work-up for a Morpholine Derivative Synthesis

This protocol describes a general method to remove unreacted starting materials and by-products after a reaction to synthesize a morpholine derivative.

Materials:

  • Reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Separatory Funnel.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology:

  • Quench and Transfer: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Acidic Wash (to remove basic impurities):

    • Add 1M HCl solution to the funnel, shake vigorously, and vent frequently.

    • Allow the layers to separate. The protonated morpholine starting material and other basic impurities will move into the aqueous layer.

    • Drain and discard the aqueous layer.

  • Basic Wash (to remove acidic impurities):

    • Add saturated NaHCO₃ solution to the funnel. This will neutralize any remaining acid and extract acidic by-products (like unreacted carboxylic acids) into the aqueous layer[9].

    • Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer. Repeat if necessary.

  • Brine Wash:

    • Wash the organic layer with brine. Rationale: This step helps to remove the bulk of the dissolved water from the organic solvent before the final drying step, reducing the likelihood of emulsion formation[13].

  • Drying and Isolation:

    • Drain the organic layer into a clean flask. Add anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified, crude product, which can then be further purified by crystallization or chromatography.

Chromatographic Purification

Expert Insight: When high purity is essential and crystallization is not effective, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture)[14]. For morpholine derivatives, which are moderately polar and basic, normal-phase chromatography on silica gel is highly effective. Furthermore, for pharmaceutical applications requiring enantiomerically pure compounds, chiral chromatography is an indispensable tool[15][16].

Workflow for Column Chromatography

G A Prepare Slurry of Silica Gel B Pack Column A->B C Adsorb Crude Product onto Silica B->C D Load Sample onto Column C->D E Elute with Mobile Phase (Solvent System) D->E F Collect Fractions E->F G Analyze Fractions (e.g., TLC) F->G H Combine Pure Fractions & Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: Standard workflow for purification by flash column chromatography.

Protocol: General Column Chromatography for a Morpholine Carboxamide

This protocol provides a general framework for purifying a neutral or weakly basic morpholine derivative.

Materials:

  • Silica Gel (for flash chromatography).

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol).

  • Crude morpholine carboxylate product.

  • Chromatography column, flasks for fraction collection.

  • TLC plates and visualization system (e.g., UV lamp, KMnO₄ stain).

Step-by-Step Methodology:

  • Select Mobile Phase: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system that gives the target compound an Rf value of approximately 0.3. A common starting point for morpholine derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol[14].

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase (or pure non-polar solvent like hexanes) and carefully pack the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions of a consistent volume.

    • If a solvent gradient is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the final, purified morpholine carboxylate. Purity can be confirmed by HPLC, GC, or NMR analysis[17][18].

Chiral Separations: For separating enantiomers of morpholine derivatives, HPLC with a chiral stationary phase (CSP) is the standard method. The choice of CSP (e.g., polysaccharide-based like amylose or cellulose derivatives) and mobile phase must be screened for each specific compound to achieve baseline separation[15].

References

Application Notes and Protocols for Ethyl 4-benzylmorpholine-2-carboxylate in Central Nervous System (CNS) Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of Ethyl 4-benzylmorpholine-2-carboxylate, a novel morpholine derivative, in the preclinical investigation of Central Nervous System (CNS) disorders. This document outlines the scientific rationale, hypothetical mechanism of action, and detailed protocols for in vitro and in vivo studies to assess its therapeutic potential.

The morpholine scaffold is a cornerstone in CNS drug discovery, prized for its ability to impart favorable pharmacokinetic properties, including enhanced blood-brain barrier (BBB) permeability and metabolic stability.[1][2][3][4] The unique physicochemical characteristics of the morpholine ring, such as its pKa and balanced lipophilicity, make it an attractive structural motif for engaging a variety of CNS targets.[1][2][4] this compound, with its distinct substitutions, presents a promising candidate for exploring novel therapeutic avenues in neurodegenerative and neuropsychiatric disorders.

Hypothetical Mechanism of Action: A Multi-Target Approach to Neuroprotection

Based on the well-documented neuroprotective effects of various functionalized morpholine-containing compounds, we hypothesize that this compound exerts its therapeutic effects through a multi-pronged mechanism centered on mitigating oxidative stress, reducing neuroinflammation, and promoting neuronal survival.

Postulated Signaling Pathway:

G cluster_stress Cellular Stressors (e.g., Aβ oligomers, glutamate) cluster_compound This compound cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Stress Oxidative Stress & Neuroinflammation Initiators Nrf2 Nrf2 Activation Stress->Nrf2 Induces NFkB NF-κB Inhibition Stress->NFkB Activates BDNF BDNF/TrkB Signaling Upregulation Stress->BDNF Downregulates Compound This compound Compound->Nrf2 Potentiates Compound->NFkB Inhibits Compound->BDNF Promotes Antioxidant Increased Antioxidant Enzyme Expression (e.g., HO-1, SOD) Nrf2->Antioxidant Leads to AntiInflammatory Decreased Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) NFkB->AntiInflammatory Results in Survival Enhanced Neuronal Survival & Synaptic Plasticity BDNF->Survival Promotes

Caption: Hypothetical signaling pathway of this compound.

In Vitro Evaluation of Neuroprotective Effects

A tiered approach to in vitro screening is recommended to efficiently characterize the bioactivity of this compound.

Initial Cytotoxicity Assessment

Prior to evaluating neuroprotective properties, it is crucial to determine the non-toxic concentration range of the compound in relevant neuronal cell lines.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Neuroprotective Activity against Oxidative Stress

Protocol 2: H₂O₂-Induced Oxidative Stress Model

  • Cell Culture and Pre-treatment: Plate SH-SY5Y cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Introduce hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100-200 µM and incubate for 24 hours.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify the neuroprotective effect of the compound.

Table 1: Hypothetical Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

Compound Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
H₂O₂ (150 µM)48 ± 3.9
H₂O₂ + 1 µM Compound62 ± 4.1
H₂O₂ + 5 µM Compound78 ± 3.5
H₂O₂ + 10 µM Compound89 ± 2.8
Evaluation of Anti-Neuroinflammatory Activity

Protocol 3: LPS-Induced Microglial Activation Model

  • Cell Culture: Culture BV-2 murine microglial cells in 24-well plates.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[5]

Experimental Workflow for In Vitro Studies:

G Start Start In Vitro Evaluation Cytotoxicity Protocol 1: Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Neuroprotection Protocol 2: Neuroprotection Assay (H₂O₂ Model) Cytotoxicity->Neuroprotection Determine Non-Toxic Doses AntiInflammation Protocol 3: Anti-Neuroinflammation Assay (LPS Model) Neuroprotection->AntiInflammation DataAnalysis Data Analysis & Interpretation AntiInflammation->DataAnalysis End Proceed to In Vivo Studies DataAnalysis->End If Promising Results

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Assessment in a Murine Model of Alzheimer's Disease

Based on promising in vitro data, the therapeutic efficacy of this compound can be evaluated in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, which exhibits rapid amyloid plaque deposition and cognitive deficits.[6]

Study Design and Dosing Regimen
  • Animals: Use 6-month-old male and female 5xFAD transgenic mice and their wild-type littermates.

  • Grouping:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + this compound (Low Dose)

    • Group 4: 5xFAD + this compound (High Dose)

  • Administration: Administer the compound or vehicle daily via oral gavage for 3 months.

Behavioral Assessment of Cognitive Function

Protocol 4: Morris Water Maze

  • Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.

  • Probe Trial (Day 6): Remove the platform and allow the mice to swim for 60 seconds. Measure the time spent in the target quadrant.

Post-Mortem Brain Tissue Analysis

Protocol 5: Immunohistochemistry for Amyloid-β Plaques

  • Tissue Preparation: Perfuse the mice and collect the brains. Fix, section, and mount the brain tissue on slides.

  • Staining: Perform immunohistochemical staining using an anti-Aβ antibody (e.g., 6E10).

  • Quantification: Image the stained sections and quantify the Aβ plaque load in the hippocampus and cortex.

Protocol 6: ELISA for Neuroinflammatory Markers

  • Tissue Homogenization: Homogenize brain tissue samples.

  • Cytokine Measurement: Use ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain homogenates.[7]

Table 2: Hypothetical Outcome of a 3-Month In Vivo Study in 5xFAD Mice

GroupEscape Latency (s) (Acquisition Day 5)Time in Target Quadrant (s) (Probe Trial)Aβ Plaque Load (%) (Cortex)Brain TNF-α (pg/mg protein)
Wild-type + Vehicle15.2 ± 2.125.8 ± 3.4N/A12.5 ± 1.8
5xFAD + Vehicle45.7 ± 4.510.1 ± 2.012.3 ± 1.535.8 ± 4.2
5xFAD + Compound (Low Dose)32.1 ± 3.818.5 ± 2.98.7 ± 1.124.1 ± 3.1
5xFAD + Compound (High Dose)21.5 ± 3.222.4 ± 3.15.4 ± 0.918.6 ± 2.5

Blood-Brain Barrier Permeability Assessment

A critical step in CNS drug development is to confirm that the compound can cross the blood-brain barrier.

Protocol 7: In Vitro BBB Transwell Assay

  • Model Setup: Co-culture human brain microvascular endothelial cells (hBMECs) with astrocytes on a Transwell insert to form a tight barrier.[8][9]

  • Permeability Measurement: Add this compound to the apical (blood) side and measure its concentration in the basolateral (brain) side over time using LC-MS/MS.

  • Barrier Integrity: Monitor the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[8]

Logical Flow for Preclinical Evaluation:

G cluster_in_vitro In Vitro Screening cluster_bbb BBB Permeability cluster_in_vivo In Vivo Efficacy Cytotoxicity Cytotoxicity Neuroprotection Neuroprotection Cytotoxicity->Neuroprotection AntiInflammation Anti-inflammation Neuroprotection->AntiInflammation BBB_Assay In Vitro BBB Model AntiInflammation->BBB_Assay Positive Hits Behavior Behavioral Tests BBB_Assay->Behavior Good Permeability Histology Histopathology Behavior->Histology Biochemistry Biochemical Analysis Histology->Biochemistry

Caption: Preclinical evaluation workflow for this compound.

Concluding Remarks

This compound represents a promising chemical entity for CNS disorder research. The protocols outlined in these application notes provide a robust framework for a systematic evaluation of its therapeutic potential. By elucidating its neuroprotective and anti-neuroinflammatory properties, researchers can pave the way for its further development as a novel treatment for complex neurological diseases.

References

Application Notes and Protocols: Benzylmorpholine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Crop Protection

The morpholine heterocyclic ring system is a cornerstone in the development of modern systemic fungicides. First introduced in the 1960s, agrochemicals built upon this scaffold have become indispensable for controlling a wide spectrum of fungal pathogens, particularly powdery mildews and rusts in cereal crops.[1][2] Benzylmorpholine derivatives, specifically, serve as critical precursors and structural motifs in some of the most effective morpholine fungicides. Their utility stems from the unique combination of the morpholine ring, which is key to the fungicidal mechanism, and the substituted benzyl group, which modulates the compound's systemic properties, target specificity, and overall efficacy.

This technical guide provides an in-depth examination of the application of benzylmorpholine derivatives in agrochemical synthesis. We will explore the mechanism of action, detail established synthetic protocols for key fungicides like Fenpropimorph, and provide field-proven insights for researchers, scientists, and professionals engaged in the development of next-generation crop protection agents.

PART 1: Mechanism of Action - Sterol Biosynthesis Inhibition

Morpholine fungicides are classified as Sterol Biosynthesis Inhibitors (SBIs).[3][4] Specifically, they belong to the Fungicide Resistance Action Committee (FRAC) Group 5.[3] Their fungitoxic activity arises from the disruption of the ergosterol biosynthetic pathway, a critical process for maintaining the integrity and function of fungal cell membranes.[3][4] Ergosterol serves a similar structural role in fungi as cholesterol does in mammalian cells.[3]

The benzylmorpholine-derived fungicides act on two specific enzymes in this pathway:

  • Sterol Δ¹⁴-reductase (ERG24) : This enzyme is responsible for reducing the C-14 double bond in sterol precursors.[3][5]

  • Sterol Δ⁸→Δ⁷-isomerase (ERG2) : This enzyme catalyzes the crucial isomerization of the double bond from the C-8 to the C-7 position.[3][5]

Inhibition of these two enzymes leads to a depletion of ergosterol and a simultaneous accumulation of aberrant, non-functional sterol intermediates within the fungal cell.[3][5][6] This disruption of the cell membrane's structure and fluidity ultimately inhibits mycelial growth, alters hyphal morphology, and leads to cell death.[2][7] The multi-site nature of this inhibition is a key advantage, as it is believed to contribute to the low-to-medium risk of resistance development compared to single-site inhibitors.[1][8]

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_legend Legend Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol 14-demethylation (DMI target) Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Morpholines Morpholine Fungicides (e.g., Fenpropimorph) Morpholines->Ignosterol Inhibits Morpholines->Fecosterol Inhibits key_substrate Substrate/Product key_inhibitor Inhibitor Class key_enzyme Target Enzyme key_inhibition Inhibition Point

Caption: Mechanism of action for morpholine fungicides.

PART 2: Application in the Synthesis of Fenpropimorph

Fenpropimorph, chemically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a prominent systemic fungicide built upon a benzylmorpholine framework.[9][10][11] It is widely used to control diseases like powdery mildew and rusts on cereal crops.[9][12] The synthesis of Fenpropimorph is a classic example of the application of benzyl derivatives and substituted morpholines in agrochemical production.

A common and efficient synthetic route involves the reductive amination of an appropriate aldehyde with cis-2,6-dimethylmorpholine.[9][13] This method is favored for its high yields and operational simplicity. An alternative pathway involves the activation of the corresponding alcohol precursor to create a good leaving group, followed by nucleophilic substitution with the morpholine.[14][15]

Fenpropimorph Synthesis Workflow General Synthetic Workflow for Fenpropimorph A 3-(4-tert-butylphenyl)-2-methylpropanal C Imine Formation (Intermediate) A->C Reaction B cis-2,6-Dimethylmorpholine B->C D Reduction Step C->D In situ F Fenpropimorph (Final Product) D->F E Purification (e.g., Vacuum Distillation) F->E

Caption: Reductive amination workflow for Fenpropimorph synthesis.

Experimental Protocol: Synthesis of Fenpropimorph via Reductive Amination

This protocol outlines the laboratory-scale synthesis of Fenpropimorph from 3-(4-tert-butylphenyl)-2-methylpropanal and cis-2,6-dimethylmorpholine.

Materials:

  • 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq)

  • cis-2,6-Dimethylmorpholine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq) and dissolve it in anhydrous dichloromethane.

    • Causality Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, especially given the water-sensitive nature of the reducing agent. Dichloromethane is an excellent solvent for the reactants and does not interfere with the reduction.[16]

  • Amine Addition: Add cis-2,6-dimethylmorpholine (1.05 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.

    • Causality Note: This initial period allows for the formation of the intermediate iminium ion, which is the actual substrate for the reduction step. A slight excess of the amine helps to drive the equilibrium towards imine formation.[13]

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 20-30 minutes, maintaining the temperature below 30°C (an ice bath may be used if necessary).

    • Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it will not readily reduce the starting aldehyde but is highly effective for the iminium ion.[16] Portion-wise addition helps to control the reaction rate and any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

    • Causality Note: The bicarbonate solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

  • Extraction & Drying: Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a colorless to pale yellow oil, can be further purified by vacuum distillation to yield high-purity Fenpropimorph.[9]

Quantitative Data Summary

The following table summarizes typical data for the synthesis and properties of Fenpropimorph.

ParameterValue/DescriptionSource(s)
IUPAC Name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine[9][10]
Molecular Formula C₂₀H₃₃NO[10]
Molar Mass 303.49 g/mol [10]
Typical Yield >85% (post-purification)[9]
Appearance Colorless to pale yellow liquid[10]
Target Pathogens Powdery Mildew, Rusts, Scald[11][12]
Mode of Action Sterol Biosynthesis Inhibitor (SBI), Class II[3]

PART 3: Field-Proven Insights and Considerations

  • Stereochemistry: Fenpropimorph possesses a chiral center in the propyl side chain and is used commercially as a racemic mixture.[12] The stereochemistry of the cis-2,6-dimethylmorpholine ring is crucial for its biological activity.

  • Catalyst/Reagent Choice: While sodium triacetoxyborohydride is highly effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed for the reductive amination step.[9][13] The choice often depends on factors like cost, safety (NaBH₃CN generates toxic cyanide waste), and substrate tolerance.[13][16]

  • Purification Strategy: For agrochemical applications, high purity is essential to avoid phytotoxicity from impurities. Vacuum distillation is a standard method for purifying the final liquid product.[9]

  • Resistance Management: Although morpholines are considered a low-to-medium risk group for resistance, it is recommended to avoid excessive use and to adhere strictly to manufacturer guidelines for application rates and timing to ensure long-term efficacy.[1]

Conclusion

Benzylmorpholine derivatives are invaluable building blocks in agrochemical synthesis, providing the core structure for a class of highly effective systemic fungicides. Their mechanism as dual-site sterol biosynthesis inhibitors offers a robust defense against critical fungal pathogens in staple crops. The synthetic routes to these compounds, particularly the reductive amination pathway for producing Fenpropimorph, are efficient, scalable, and well-established. A thorough understanding of the underlying chemistry, mechanism of action, and application protocols is essential for researchers aiming to innovate and develop the next generation of sustainable and effective crop protection solutions.

References

Application Notes and Protocols: Ethyl 4-Benzylmorpholine-2-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its unique structural features, including a non-planar, chaired conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom, contribute to improved aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1] Ethyl 4-benzylmorpholine-2-carboxylate emerges as a particularly valuable chiral building block within this class. The presence of the N-benzyl group provides steric influence and a handle for synthetic modification, while the ethyl ester at the C-2 position offers a versatile point for derivatization into a variety of functional groups, including amides and alcohols. These derivatives serve as key intermediates in the synthesis of a range of biologically active compounds, notably those targeting the central nervous system (CNS).[2]

This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of bioactive molecules. We will explore its transformation into key intermediates and ultimately into a marketed pharmaceutical, providing researchers in drug discovery and development with the practical knowledge to leverage this versatile building block.

Key Applications and Synthetic Strategies

This compound is a strategic starting material for accessing a diverse array of bioactive compounds. The primary routes of derivatization focus on the chemical modification of the C-2 ethyl ester functionality. The two principal transformations are:

  • Reduction to the corresponding primary alcohol: This yields (4-benzylmorpholin-2-yl)methanol, a crucial chiral intermediate for the synthesis of norepinephrine reuptake inhibitors (NRIs) like Reboxetine.

  • Conversion to amides: Amide derivatives of morpholines have shown a wide range of biological activities, and the ethyl ester can be readily converted to various amides through aminolysis or via a carboxylic acid intermediate.

The following sections will provide detailed protocols for these key transformations and their application in the synthesis of high-value bioactive molecules.

Application 1: Synthesis of (S,S)-Reboxetine Precursor

A prominent application of this compound is in the synthesis of the antidepressant drug (S,S)-Reboxetine. The synthesis hinges on the reduction of the ethyl ester to the corresponding chiral alcohol, (S)-(4-benzylmorpholin-2-yl)methanol, which is a key precursor.[3]

Workflow for the Synthesis of a Reboxetine Analog Precursor

G start This compound reduction Reduction (e.g., LiAlH4 in THF) start->reduction alcohol (S)-(4-benzylmorpholin-2-yl)methanol reduction->alcohol o_alkylation O-Alkylation (e.g., 2-ethoxybenzyl bromide, NaH) alcohol->o_alkylation precursor N-Benzyl Protected Reboxetine Analog o_alkylation->precursor

Caption: Synthetic workflow from this compound to a Reboxetine analog precursor.

Protocol 1: Reduction of this compound to (4-benzylmorpholin-2-yl)methanol

This protocol describes the reduction of the ethyl ester to the primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LAH suspension dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-benzylmorpholin-2-yl)methanol.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: O-Alkylation of (S)-(4-benzylmorpholin-2-yl)methanol for Reboxetine Analog Synthesis

This protocol outlines the etherification of the chiral alcohol with an appropriate benzyl bromide to form the core structure of Reboxetine.[1]

Materials:

  • (S)-(4-benzylmorpholin-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • 2-Ethoxybenzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[1]

  • Cool the reaction mixture back to 0 °C and add 2-ethoxybenzyl bromide (1.1 eq.) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Partition the mixture between water and diethyl ether (or ethyl acetate).[1]

  • Separate the layers and extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-benzyl protected Reboxetine analog.

Quantitative Data Summary for Reboxetine Synthesis Steps

StepReactantsKey ReagentsSolventTypical YieldReference
Reduction This compoundLiAlH₄THF>90%General knowledge
O-Alkylation (S)-(4-benzylmorpholin-2-yl)methanol, 2-ethoxybenzyl bromideNaHDMF80-90%[1]

Application 2: General Protocol for Amide Synthesis

The ethyl ester of this compound can be readily converted to a wide range of amides, which are known to possess diverse biological activities. This can be achieved through direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. A more direct approach from the ester is also possible.

Workflow for Amide Synthesis

G start This compound hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 4-Benzylmorpholine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., Amine, EDC, HOBt) acid->coupling amide 4-Benzylmorpholine-2-carboxamide Derivative coupling->amide

References

Application Note: Comprehensive Analytical Characterization of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of Ethyl 4-benzylmorpholine-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for structural elucidation, purity assessment, and quality control. We will delve into the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only step-by-step protocols but also the underlying scientific rationale for methodological choices.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the morpholine class. Morpholine and its derivatives are integral scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The structural integrity and purity of this intermediate are paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Robust analytical characterization is therefore a critical step in its synthesis and application.[2][3][4] This guide provides a multi-faceted analytical approach to ensure a thorough understanding of the molecule's identity and quality.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C14H19NO3[5][6]
Molecular Weight 249.31 g/mol [5][6]
CAS Number 135072-32-1[6][7]

Chromatographic Analysis for Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The method described below is designed to provide excellent resolution of the main compound from potential impurities and starting materials.

Rationale for Method Selection

A reversed-phase HPLC method is chosen due to the moderate polarity of the target analyte. A C18 column is selected for its versatility and common availability. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of compounds with a range of polarities. UV detection is suitable as the benzyl group provides a chromophore that absorbs in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~1 mg of This compound B Dissolve in 1 mL of Acetonitrile (ACN) to create a 1 mg/mL stock solution A->B E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase A: 0.1% Formic Acid in Water D Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile F Inject 10 µL of the sample solution E->F G Run the gradient elution program F->G H Monitor the eluent at 254 nm G->H I Integrate the chromatogram H->I J Determine the retention time of the main peak I->J K Calculate the purity based on the relative peak areas J->K MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% Formic Acid B Infuse the sample into the ESI source A->B C Acquire full scan mass spectra in positive ion mode B->C D Select the [M+H]+ ion for MS/MS fragmentation analysis C->D E Determine the accurate mass of the protonated molecular ion D->E F Propose fragmentation pathways based on the MS/MS spectrum E->F G Confirm the structure of the molecule F->G NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Interpretation A Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) B Transfer the solution to an NMR tube A->B C Tune and shim the NMR spectrometer B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Acquire 2D NMR spectra (COSY, HSQC) as needed E->F G Process and phase the spectra F->G H Integrate ¹H NMR signals and determine multiplicities G->H I Assign signals to the corresponding nuclei in the structure H->I J Confirm structural assignments using 2D NMR data I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. My insights are drawn from established chemical principles and field-proven strategies to ensure your success.

Introduction to the Synthesis

This compound is a key intermediate in the development of various pharmaceuticals. Its synthesis primarily follows two strategic pathways:

  • N-Alkylation: A direct approach involving the reaction of ethyl morpholine-2-carboxylate with a benzyl halide.

  • Reductive Amination: A multi-step but often cleaner alternative, involving the reaction of benzaldehyde with an appropriate amino ester followed by reduction.

This guide will delve into the intricacies of both methods, providing troubleshooting advice and optimization protocols.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, let's visualize the two primary synthetic routes.

cluster_0 N-Alkylation Pathway cluster_1 Reductive Amination Pathway A Ethyl morpholine-2-carboxylate C This compound A->C Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) B Benzyl Halide (e.g., Bromide) B->C D Ethyl 2-(amino)ethoxyacetate F Iminium Intermediate D->F E Benzaldehyde E->F G This compound F->G Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) cluster_0 N-Alkylation Workflow A 1. Reactant Setup B 2. Reaction A->B Add Benzyl Bromide C 3. Workup B->C Quench & Extract D 4. Purification C->D Column Chromatography E 5. Characterization D->E NMR, MS cluster_0 Reductive Amination Workflow A 1. Imine Formation B 2. Reduction A->B Add Reducing Agent C 3. Workup B->C Quench & Extract D 4. Purification C->D Column Chromatography E 5. Characterization D->E NMR, MS

Technical Support Center: A Guide to Improving the Purity of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-benzylmorpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this important morpholine derivative. Here, we address common challenges encountered during its synthesis and purification, offering scientifically grounded solutions and detailed protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the N-benzylation of ethyl morpholine-2-carboxylate can stem from several factors. The primary synthetic route involves the reaction of ethyl morpholine-2-carboxylate with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.

Potential Causes and Solutions:

  • Inefficient Alkylation: The nucleophilicity of the morpholine nitrogen is crucial for the reaction to proceed efficiently.

    • Base Selection: A weak base may not sufficiently deprotonate the secondary amine, leading to a low concentration of the nucleophilic free amine. Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).

    • Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices as they can solvate the ions formed during the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Over-alkylation: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt. To minimize this, use a stoichiometric amount of the benzylating agent or add it slowly to the reaction mixture.

    • Competing Elimination: With benzyl halides, elimination reactions are less common but can be promoted by sterically hindered bases at elevated temperatures. If you suspect this is an issue, consider using a less hindered base and maintaining a moderate reaction temperature.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material (ethyl morpholine-2-carboxylate).

    • Optimizing Conditions: If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) can improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Q2: I am observing persistent impurities in my final product after work-up. What are they likely to be and how can I remove them?

The nature of impurities will depend on the specific synthetic route and work-up procedure. Common impurities include unreacted starting materials, byproducts of the N-alkylation reaction, and products of ester hydrolysis.

Common Impurities and Purification Strategies:

ImpurityIdentification (Analytical Technique)Purification Method
Ethyl morpholine-2-carboxylate (Starting Material) NMR (presence of N-H proton), LC-MS (lower m/z)Column Chromatography, Acid-Base Extraction
Benzyl Halide (Starting Material) NMR (characteristic benzyl protons), GC-MSAqueous Work-up, Column Chromatography
N,N-dibenzylmorpholinium salt (Over-alkylation Product) NMR (downfield shift of benzyl protons), LC-MS (higher m/z)Recrystallization, Column Chromatography
4-Benzylmorpholine-2-carboxylic acid (Hydrolysis Product) NMR (absence of ethyl ester signals, presence of carboxylic acid proton), LC-MSAcid-Base Extraction, Recrystallization

Detailed Purification Protocols:

  • Protocol 1: Column Chromatography Flash column chromatography on silica gel is a highly effective method for separating this compound from less polar impurities like residual benzyl halide and more polar impurities like the starting amine or hydrolysis product.[1][2]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the acidic silica gel.[3]

    • Procedure:

      • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.

      • Load the solution onto a pre-packed silica gel column.

      • Elute with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Protocol 2: Recrystallization Recrystallization is an excellent technique for purifying solid products. If your this compound is a solid, or if it can be converted to a solid salt, this method can be highly effective.[4][5]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing morpholine derivatives include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[5]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If the solution is colored, you can add a small amount of activated carbon and hot filter.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration.

      • Wash the crystals with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the handling and properties of this compound.

Q3: What is the likely synthetic pathway for this compound?

The most common and direct synthesis is the N-alkylation of ethyl morpholine-2-carboxylate . This involves the reaction of the secondary amine of the morpholine ring with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

G cluster_0 N-Alkylation Synthesis SM1 Ethyl morpholine-2-carboxylate Reaction Reaction Mixture SM1->Reaction SM2 Benzyl Halide (e.g., BnBr) SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Product This compound Byproduct Salt (e.g., KBr) Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Q4: How can I prevent the hydrolysis of the ethyl ester group during work-up and purification?

Ester hydrolysis can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[6][7]

  • During Work-up: When performing an aqueous work-up, use a saturated sodium bicarbonate solution to neutralize any excess acid. Avoid using strong bases like sodium hydroxide if possible, as this can promote saponification. If a basic wash is necessary, perform it quickly and at a low temperature.

  • During Purification: For column chromatography, ensure that your solvents are dry. If using an amine additive like triethylamine, use the minimum amount necessary.

  • Storage: Store the purified product in a cool, dry place, away from strong acids and bases.

Q5: My purified product appears as an oil, but I need a solid. What can I do?

If the free base of this compound is an oil, you can often induce solidification by converting it to a salt.

  • Salt Formation: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of an acid, such as hydrochloric acid in ether or p-toluenesulfonic acid in ethanol, dropwise with stirring. The corresponding salt will often precipitate as a solid, which can then be collected by filtration and recrystallized if necessary.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.

G cluster_0 Purification Troubleshooting Workflow start Crude Product check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure recrystallize Recrystallization check_purity->recrystallize Solid with minor impurities acid_base Acid-Base Extraction check_purity->acid_base Acidic/Basic Impurities column Column Chromatography is_pure->column No, multiple impurities end Pure Product is_pure->end Yes reanalyze Re-analyze Purity column->reanalyze recrystallize->reanalyze acid_base->reanalyze reanalyze->is_pure

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Troubleshooting Side Products in Ethyl 4-benzylmorpholine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this critical synthesis. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, providing quick and actionable insights.

Q1: What are the primary synthetic routes to this compound and their associated side products?

The two most prevalent synthetic strategies for this compound are:

  • N-benzylation of Ethyl morpholine-2-carboxylate: This is a direct approach where the secondary amine of the morpholine ring is alkylated with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Reductive Amination: This involves the reaction of a suitable precursor, such as a keto-ester, with benzylamine, followed by reduction of the intermediate imine.

Each route has a characteristic impurity profile. Understanding these can be the first step in effective troubleshooting.

Q2: I'm observing a significant amount of a dibenzylated product in my N-alkylation reaction. What is the cause and how can I prevent it?

The formation of a dibenzylated species, specifically the quaternary ammonium salt, is a common side reaction in the N-benzylation of morpholine derivatives.

  • Causality: This occurs when the newly formed tertiary amine, this compound, acts as a nucleophile and reacts with another molecule of the benzyl halide. This is particularly prevalent with highly reactive alkylating agents and when the concentration of the benzyl halide is high.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the Ethyl morpholine-2-carboxylate relative to the benzyl halide to ensure the complete consumption of the alkylating agent.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing the chance of over-alkylation.

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base to scavenge the acid byproduct without competing in the alkylation reaction.

Q3: My reductive amination reaction is sluggish and produces a significant amount of the starting keto-ester. What are the likely reasons?

Low conversion in reductive amination can be frustrating. Several factors can contribute to this issue.[1]

  • Inefficient Imine Formation: The initial condensation between the keto-ester and benzylamine to form the imine is a reversible equilibrium.[2] The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the imine formation forward.

  • Reducing Agent Reactivity: The choice of reducing agent is critical.[3] Some reducing agents may react with the carbonyl group of the starting material before imine formation is complete.

    • Solution: Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3]

Q4: I have identified an impurity with a mass corresponding to the hydrolysis of the ethyl ester. How can I minimize this?

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common degradation pathway, especially under non-anhydrous or basic conditions.

  • Causality: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • pH Control: If the reaction conditions are basic, consider using a milder, non-aqueous base. During workup, avoid prolonged exposure to strongly basic aqueous solutions.

Section 2: Troubleshooting Guide for Common Side Products

This section provides a more in-depth analysis of specific side products and detailed protocols for their identification and mitigation.

Issue 1: Presence of Unreacted Starting Material (Ethyl morpholine-2-carboxylate)
  • Symptom: A significant peak corresponding to the starting material is observed in the crude reaction mixture by HPLC or GC-MS.

  • Root Cause Analysis:

    • Insufficient Alkylating Agent: The stoichiometry of the benzyl halide may be too low.

    • Poor Reagent Quality: The benzyl halide may have degraded, or the base may be inactive.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

Troubleshooting Workflow: Incomplete N-Benzylation

start Incomplete N-Benzylation Detected check_stoichiometry Verify Stoichiometry of Benzyl Halide start->check_stoichiometry check_reagents Assess Reagent Quality (Benzyl Halide & Base) check_stoichiometry->check_reagents If stoichiometry is correct optimize_conditions Optimize Reaction Conditions (Temperature & Time) check_reagents->optimize_conditions If reagents are of high quality solution Reaction Driven to Completion optimize_conditions->solution Implement optimized conditions

Caption: Troubleshooting workflow for incomplete N-benzylation.

Issue 2: Formation of Benzyl Alcohol and Dibenzyl Ether
  • Symptom: Peaks corresponding to benzyl alcohol and/or dibenzyl ether are identified by GC-MS analysis of the crude product.

  • Root Cause Analysis:

    • Hydrolysis of Benzyl Halide: Trace amounts of water in the reaction mixture can hydrolyze the benzyl halide to benzyl alcohol.

    • Williamson Ether Synthesis: The newly formed benzyl alcohol can then react with another molecule of benzyl halide, particularly under basic conditions, to form dibenzyl ether.

Protocol for Minimizing Benzyl Alcohol and Dibenzyl Ether Formation
  • Solvent and Reagent Drying:

    • Dry the reaction solvent (e.g., acetonitrile, DMF) over activated molecular sieves for at least 24 hours prior to use.

    • Ensure the base (e.g., potassium carbonate) is freshly dried in an oven.

  • Inert Atmosphere:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Backfill with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Controlled Addition:

    • Add the benzyl halide to the reaction mixture at a controlled rate using a syringe pump to prevent localized high concentrations.

Issue 3: Side Products from a Dieckmann-like Condensation
  • Symptom: Observation of unexpected higher molecular weight byproducts, potentially with a loss of ethanol.

  • Root Cause Analysis: In syntheses starting from precursors that could undergo intramolecular cyclization, a Dieckmann-like condensation can occur.[4][5][6][7] This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6][7] While less common in this specific synthesis, it's a possibility if related starting materials are used. The presence of a strong base can initiate this side reaction.[4]

Reaction Pathway: Dieckmann-like Condensation

start Diester Precursor enolate Enolate Formation start->enolate Deprotonation base Strong Base (e.g., NaOEt) base->enolate cyclization Intramolecular Cyclization enolate->cyclization side_product β-Keto Ester Side Product cyclization->side_product

Caption: Potential Dieckmann-like condensation pathway.

  • Mitigation:

    • Choice of Base: Use a weaker, non-nucleophilic base if possible.

    • Temperature Control: Running the reaction at a lower temperature can often suppress side reactions with higher activation energies.[8]

Section 3: Analytical Methodologies for Side Product Identification

A robust analytical strategy is paramount for identifying and quantifying impurities.[9][10][11]

Table 1: Recommended Analytical Techniques
TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main product and impurities.Purity profile, retention times of components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Molecular weight of impurities, which aids in structure elucidation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.Identification of low molecular weight side products like benzyl alcohol.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated impurities.Detailed structural information of the main product and any significant impurities.[10]
Protocol: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the starting materials, the desired product, and common non-volatile impurities.

Section 4: Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, and reagent purity, and by employing robust analytical techniques, researchers can significantly minimize the formation of unwanted byproducts. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for specific reaction optimizations.

References

Stability and degradation of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-benzylmorpholine-2-carboxylate

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a molecule incorporating a morpholine ring, an ethyl ester, and an N-benzyl group, this compound possesses distinct chemical liabilities that can impact experimental outcomes. This document offers troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges, ensure data integrity, and maintain the stability of your compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?

Answer: The most probable cause is the hydrolysis of the ethyl ester functional group. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. In this case, this compound would degrade into 4-benzylmorpholine-2-carboxylic acid and ethanol. The resulting carboxylic acid is significantly more polar than the parent ester, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC separation.

  • Causality: The rate of hydrolysis is highly dependent on pH. It is catalyzed by both acid and base. Storing the compound in a buffer with a pH that is not close to neutral (pH 7) can significantly accelerate this degradation. Even at neutral pH, some level of hydrolysis can occur over time, especially at elevated temperatures. For instance, ester hydrolysis is known to be slow in acidic conditions below pH 4.6, but the ether linkage may become susceptible, while slightly alkaline conditions can speed up the cleavage of the ester bond.

  • Recommended Action:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (4-benzylmorpholine-2-carboxylic acid).

    • pH Control: Re-evaluate the pH of your buffer. For maximum stability, aim for a pH as close to neutral as possible. If your experimental conditions require an acidic or basic pH, be aware of the potential for hydrolysis and minimize the time the compound is in solution.

    • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

    • Aprotic Solvents: For long-term storage, dissolve the compound in a dry, aprotic solvent like DMSO or acetonitrile. Prepare aqueous working solutions fresh for each experiment.

Question 2: My sample has developed a slight yellow tint and I'm seeing several minor impurity peaks in my chromatogram after leaving it on the benchtop. What degradation pathway might be occurring?

Answer: This observation suggests that oxidative degradation may be taking place. The two most likely sites for oxidation on this compound are the nitrogen atom of the morpholine ring (a secondary amine) and the benzylic carbon (the CH2 group between the phenyl ring and the morpholine nitrogen).

  • Causality:

    • N-Oxidation: Secondary amines can be oxidized to form N-oxides or hydroxylamines. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, which can influence its reactivity.

    • Benzylic Oxidation: The benzylic position is activated and susceptible to oxidation, which can lead to the formation of hydroperoxides, hydroxides, or even cleavage of the N-benzyl group.

    • Initiators: Exposure to atmospheric oxygen, light (photolysis), or trace metal impurities in your solvents or reagents can initiate and catalyze these oxidative processes.

  • Recommended Action:

    • Protect from Light and Air: Store the solid compound and solutions in amber vials to protect from light. Purge vials with an inert gas (like argon or nitrogen) before sealing to minimize exposure to oxygen.

    • Use High-Purity Solvents: Ensure that you are using fresh, high-purity solvents, as peroxides in older ethers (like THF or dioxane) can be potent oxidizing agents.

    • Consider Antioxidants: If compatible with your experimental system, you could consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solutions.

    • Forced Degradation Study: To confirm susceptibility to oxidation, you can perform a simple forced degradation study by treating a small sample with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) and analyzing the resulting mixture by HPLC or LC-MS.

Question 3: I'm conducting a high-temperature experiment (e.g., >100°C) and observing significant sample loss and the formation of multiple degradation products. What is happening?

Answer: At elevated temperatures, you are likely observing thermal degradation. The morpholine ring itself, while relatively stable, can degrade under high-temperature conditions.

  • Causality: Thermal stress can provide sufficient energy to break the weaker bonds in the molecule. For morpholine and its derivatives, a common degradation pathway involves the cleavage of the C-N bonds within the ring, leading to ring-opening products. Studies on morpholine have identified decomposition products such as ethanolamine, glycolic acid, and acetic acid at high temperatures. The presence of CO2 can also affect the rate of thermal degradation.

  • Recommended Action:

    • Limit Temperature Exposure: If possible, reduce the temperature of your experiment or minimize the duration of high-temperature exposure.

    • Inert Atmosphere: Conduct high-temperature experiments under an inert atmosphere (nitrogen or argon) to prevent concurrent oxidative degradation, which is often accelerated at higher temperatures.

    • Analyze Degradants: If identifying the degradation products is necessary, techniques like GC-MS or LC-MS/MS can help elucidate their structures, providing insight into the specific bonds that are breaking. Common thermal breakdown products of morpholine include 2-(2-aminoethoxy) ethanol and various organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C is recommended), and preferably under an inert atmosphere (argon or nitrogen) to minimize oxidative and hydrolytic degradation.

Q2: How stable is the morpholine ring in this compound? A2: The morpholine scaffold is generally considered a stable heterocyclic ring, which is one reason for its frequent use in medicinal chemistry. However, it is not inert. It is susceptible to thermal degradation at high temperatures (typically above 150°C) and can be oxidized, particularly at the nitrogen atom. Biodegradation pathways often involve enzymatic cleavage of the C-N bond, initiated by enzymes like cytochrome P450.

Q3: Which functional group is the most labile in this molecule? A3: The ethyl ester is the most significant chemical liability under common laboratory conditions, particularly in aqueous solutions that are not pH-neutral. Ester hydrolysis is a well-documented and often rapid degradation pathway. While the secondary amine and benzylic C-H bonds are susceptible to oxidation, this process is generally slower than pH-mediated hydrolysis unless specific oxidizing agents or catalysts are present.

Q4: Can this compound undergo photolytic degradation? A4: Yes, photolytic degradation is a possibility. The N-benzyl group contains a chromophore (the phenyl ring) that can absorb UV light. This absorption can lead to the formation of reactive species that initiate degradation. Therefore, it is crucial to protect the compound and its solutions from direct light exposure as a standard precautionary measure.

Q5: How can I proactively assess the stability of this compound for my specific application? A5: Conducting a forced degradation (or stress testing) study is the most effective way to understand the stability profile of the molecule in your experimental context. This involves subjecting the compound to a variety of harsh conditions to identify potential degradation pathways and products. The results will help you develop appropriate handling, storage, and analytical methods.

Data & Protocols

Table 1: Summary of Potential Degradation Pathways and Stress Conditions
Stress ConditionPotential Degradation PathwayPrimary Functional Group AffectedLikely Degradation Products
Acidic (pH < 6) Hydrolysis, Ether CleavageEthyl Ester, Morpholine Ether4-benzylmorpholine-2-carboxylic acid, Ethanol, Ring-opened products
Basic (pH > 8) HydrolysisEthyl Ester4-benzylmorpholine-2-carboxylic acid, Ethanol
Oxidative (e.g., H₂O₂, O₂) N-Oxidation, Benzylic OxidationMorpholine (Secondary Amine), Benzyl GroupN-oxide derivatives, Benzoic acid derivatives, N-debenzylation products
Thermal (>100°C) Ring Cleavage, DecarboxylationMorpholine Ring, CarboxylateEthanolamine, Glycolic Acid, various amines and acids
Photolytic (UV/Vis Light) Photolysis, Radical FormationBenzyl Group, Morpholine RingComplex mixture of degradants
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water and store at 4°C, protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Identify and, if necessary, characterize major degradation products.

Visualizations

Diagram 1: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (1N HCl, 60°C) Stock->Acid Expose Aliquots Base Basic (1N NaOH, 60°C) Stock->Base Expose Aliquots Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Aliquots Thermal Thermal (80°C) Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B) Stock->Photo Expose Aliquots Control Control (4°C, Dark) Stock->Control Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV / LC-MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Evaluate Evaluate Data (% Degradation, Impurity Profile) Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Technical Support Center: Ensuring the Stability of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you prevent the degradation of morpholine-containing compounds in your experiments. The morpholine ring is a valuable scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] However, its inherent reactivity can also lead to stability challenges. This resource is designed to equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways my morpholine compound can degrade?

A1: Morpholine derivatives are susceptible to several degradation pathways, primarily driven by their chemical environment. The most common routes of degradation are:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[2][3] This is a very common degradation pathway, especially for tertiary amines. The presence of oxidizing agents, atmospheric oxygen, or even light can promote this process.[4]

  • Hydrolysis: Under acidic or basic conditions, the morpholine ring can be susceptible to hydrolysis, although this is generally less common than for other functional groups unless there are activating substituents on the ring.[5][6]

  • Thermal Degradation: High temperatures can lead to the decomposition of morpholine compounds. Studies have shown that while morpholine itself is relatively stable up to 150°C, significant degradation can occur at higher temperatures.[7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.[4]

Q2: I'm seeing an unexpected new peak in my HPLC analysis. Could it be a degradation product?

A2: It's very likely. The appearance of new, unexpected peaks in a chromatogram is a common indicator of compound degradation. Here's a systematic approach to confirm this:

  • Analyze a Control Sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard solution of your compound that has been stored under ideal conditions (cold, dark, inert atmosphere). If the new peak is absent in the control, it is likely a degradant.

  • Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) and monitor the chromatograms. If the peak increases in intensity under one or more of these stress conditions, it is confirmed as a degradation product.[1]

  • Utilize a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the new peak. If its spectrum is similar to the parent compound, it suggests a structural relationship, further supporting its identity as a degradant.[1]

  • LC-MS Analysis: The most definitive way to identify the new peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak can provide direct evidence of its molecular formula and help elucidate its structure.[3]

Q3: How do substituents on the morpholine ring affect its stability?

A3: Substituents can have a significant impact on the stability of the morpholine ring. The electronic properties of the substituents play a crucial role:

  • Electron-Withdrawing Groups (EWGs): When attached to the nitrogen atom or the carbon atoms of the morpholine ring, EWGs can decrease the electron density on the nitrogen. This can make the nitrogen less susceptible to oxidation.[8] However, EWGs can also influence other degradation pathways.

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density on the nitrogen, making it more nucleophilic and potentially more prone to oxidation.[9]

The position of the substituent also matters. Substituents on the carbon atoms adjacent to the nitrogen or oxygen can influence ring stability through steric and electronic effects.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of morpholine compounds.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Steps
Inconsistent results in biological assays Compound degradation in the assay medium.1. Assess Compound Purity: Re-confirm the purity of your compound before each experiment. 2. Perform a Stability Assessment: Incubate your compound in the assay buffer (with and without cells/microsomes) for the duration of your experiment and analyze for degradation by HPLC. 3. Optimize Assay Conditions: If degradation is observed, consider reducing the incubation time, protecting from light, or adding antioxidants (if compatible with the assay).
Low yield or formation of side products during synthesis Oxidation of the morpholine nitrogen during the reaction or workup.1. Use Degassed Solvents: Purge your reaction solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.[10] 2. Maintain an Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere.[10] 3. Protonate the Amine: If compatible with your reaction conditions, adding a non-nucleophilic acid (like TFA) can protonate the morpholine nitrogen, protecting it from oxidation.
Discoloration of the compound upon storage Air oxidation or photodecomposition.1. Store Under Inert Gas: Store the solid compound or solutions under an argon or nitrogen atmosphere.[10] 2. Protect from Light: Use amber vials or wrap containers in aluminum foil. 3. Store as a Salt: If possible, storing the compound as a salt (e.g., hydrochloride salt) can significantly improve its stability against oxidation.
Multiple, unresolved peaks in HPLC after forced degradation The stress conditions are too harsh, leading to extensive secondary degradation.1. Reduce Stressor Severity: Lower the temperature, shorten the exposure time, or use a lower concentration of the acid, base, or oxidizing agent.[5] The goal is to achieve 5-20% degradation.[5] 2. Time-Course Study: Take samples at multiple time points during the degradation study to observe the formation and subsequent degradation of primary products.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Morpholine-Containing Compound (Example: Gefitinib)

This protocol outlines a general procedure for conducting a forced degradation study, using the morpholine-containing drug Gefitinib as an example.[2][11]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Gefitinib reference standard

  • HPLC grade acetonitrile and water

  • Phosphate buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Gefitinib (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of mobile phase components).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2N HCl.

    • Reflux the mixture at 60°C for 30 minutes.[2]

    • Cool, neutralize with 2N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2N NaOH.

    • Reflux the mixture at 60°C for 30 minutes.

    • Cool, neutralize with 2N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 20% H₂O₂.

    • Reflux the mixture at 60°C for 30 minutes.[2]

    • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the stock solution in an oven at 105°C for 6 hours.[2]

    • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Gefitinib

This is an example of an isocratic HPLC method that can be used to analyze the samples from the forced degradation study.[2]

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Injection Volume: 10 µL

Analysis:

  • Inject the prepared samples and identify the retention time of the parent drug and any new peaks that appear in the stressed samples.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizing Degradation and Experimental Workflows

cluster_degradation Common Degradation Pathways Morpholine_Compound Morpholine Compound N_Oxide N-Oxide Morpholine_Compound->N_Oxide Oxidation (O₂, H₂O₂) Ring_Opened Ring-Opened Products Morpholine_Compound->Ring_Opened Hydrolysis (Acid/Base) Other_Degradants Other Degradants Morpholine_Compound->Other_Degradants Thermal/Photolytic Stress

Primary degradation pathways for morpholine compounds.

Start Start: Suspected Degradation Control Analyze Fresh Control Sample Start->Control Compare Compare Chromatograms Control->Compare No_New_Peak No New Peak in Control? Compare->No_New_Peak New Peak Observed Forced_Degradation Perform Forced Degradation Study Analyze_Stressed Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Stressed Identify Identify Degradants (LC-MS) Analyze_Stressed->Identify Optimize Optimize Storage/Experimental Conditions Identify->Optimize End End: Problem Solved Optimize->End No_New_Peak->Forced_Degradation Yes Investigate_Other Investigate Other Sources of Variability No_New_Peak->Investigate_Other No

Troubleshooting workflow for suspected degradation.

References

Technical Support Center: A Guide to Scaling the Production of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate. As a key intermediate in the development of various therapeutic agents, including 5-HT4 receptor agonists, mastering its synthesis at scale is crucial.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges during the scale-up process, grounded in chemical principles and practical experience.

Section 1: Synthesis Overview and Mechanism

The most common and scalable route to this compound is the direct N-alkylation of Ethyl morpholine-2-carboxylate using a suitable benzylating agent, such as benzyl bromide or benzyl chloride.

Reaction: Ethyl morpholine-2-carboxylate + Benzyl Halide --(Base, Solvent)--> this compound

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[3] A base is required to neutralize the hydrogen halide (H-X) generated during the reaction, driving the equilibrium towards the product. The ether oxygen in the morpholine ring slightly withdraws electron density from the nitrogen, making it a moderately reactive nucleophile compared to similar secondary amines like piperidine.[4][5]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts EMC Ethyl morpholine-2-carboxylate Reaction Sₙ2 Reaction (Heat, Stirring) EMC->Reaction BnX Benzyl Halide (e.g., BnBr) BnX->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Ethyl 4-benzylmorpholine- 2-carboxylate Reaction->Product Salt Salt Byproduct (e.g., KBr) Reaction->Salt Unreacted Unreacted Starting Materials Reaction->Unreacted

Caption: General synthesis pathway for this compound.

Section 2: Scalable Synthesis Protocol

This protocol provides a robust method for the synthesis, starting from a laboratory scale and including critical considerations for process scale-up.

Materials & Equipment:

  • Ethyl morpholine-2-carboxylate (CAS: 135782-25-1)[6]

  • Benzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactor Setup: Charge the reaction vessel with Ethyl morpholine-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the vessel to create a slurry (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the vessel with nitrogen and begin vigorous stirring.

  • Heating: Heat the mixture to a gentle reflux (approx. 80-82°C).

  • Reagent Addition: Slowly add benzyl bromide (1.05 - 1.1 eq) dropwise over 30-60 minutes.

    • Scale-Up Note: This addition is exothermic. On a larger scale, the addition rate must be carefully controlled to maintain a stable internal temperature. A jacketed reactor with a cooling loop is recommended.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-8 hours. Monitor progress by TLC (e.g., 1:1 Hexane:EtOAc) or LC-MS until the starting material is consumed.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Filter off the potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).

    • Scale-Up Note: Emulsion formation can be an issue at scale. Ensure slow, deliberate mixing during washes and allow adequate time for phase separation. Adding brine can help break stubborn emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, typically as a pale yellow oil.[1]

  • Purification: For high purity, the crude oil can be purified by vacuum distillation.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node edge_style edge_style p1 Problem: Low or Incomplete Conversion c1 Cause: Inefficient Mixing? p1->c1 c2 Cause: Insufficient Base? p1->c2 c3 Cause: Low Reaction Temp? p1->c3 c4 Cause: Wet Reagents/Solvent? p1->c4 s1 Solution: Increase stirrer speed. Use overhead mechanical stirrer for scale-up. c1->s1 s2 Solution: Use powdered, anhydrous K₂CO₃. Ensure at least 1.5 eq. c2->s2 s3 Solution: Ensure gentle reflux is maintained. Calibrate thermocouple. c3->s3 s4 Solution: Use anhydrous grade solvent. Dry reagents before use. c4->s4

Caption: Troubleshooting decision tree for synthesis scale-up.

Q: My reaction is stalled, and TLC/LC-MS shows significant unreacted starting material. What's wrong?

A: This is a common issue pointing to several potential root causes:

  • Insufficient Base: The reaction generates HBr or HCl, which will protonate the starting amine, rendering it non-nucleophilic. An inadequate amount or low-quality base (e.g., coarse, non-anhydrous K₂CO₃) will fail to neutralize this acid effectively. Solution: Use at least 1.5 equivalents of finely powdered, anhydrous K₂CO₃ to ensure a high surface area and sufficient reactivity.

  • Low Temperature: While the reaction is exothermic, it still requires sufficient thermal energy to overcome the activation barrier. Solution: Ensure the reaction mixture is maintained at a gentle reflux. A temperature drop of just 10-15°C can significantly slow the reaction rate.[7]

  • Poor Mixing: This is a critical scale-up parameter. If the solid base is not adequately suspended, the reaction will be limited by mass transfer. Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes over 1L to ensure efficient mixing of the heterogeneous mixture.

Q: My final product is dark brown and viscous. How can I prevent this?

A: Dark coloration often indicates decomposition or side reactions caused by excessive heat.

  • Cause: A runaway exotherm during the addition of the benzylating agent or prolonged heating at excessively high temperatures can lead to charring and byproduct formation.

  • Solution:

    • Control the Exotherm: Add the benzyl halide slowly and sub-surface on a larger scale. Use a jacketed reactor with cooling capabilities to dissipate heat effectively.

    • Avoid Overheating: Do not exceed the reflux temperature of the solvent. Once the reaction is complete based on monitoring, proceed to work-up without unnecessary delay.

Q: I'm seeing an unexpected spot on my TLC plate, slightly less polar than my product.

A: This could be a byproduct from over-alkylation or a side reaction of the benzylating agent.

Potential Byproduct Likely Cause Prevention & Mitigation
Quaternary Ammonium Salt Excess benzyl halide or highly reactive conditions.Use a slight excess (1.05-1.1 eq) of benzyl halide, but avoid large excesses. This byproduct is highly polar and usually removed during the aqueous work-up.
Dibenzyl Ether Reaction of benzyl halide with trace moisture or hydroxide under basic conditions.Ensure all reagents and solvents are anhydrous. Use a carbonate base, which is less prone to this than hydroxides.

Q: I'm struggling with emulsions during the aqueous extraction. How can I resolve this at scale?

A: Emulsions are common when scaling up liquid-liquid extractions.

  • Cause: Vigorous mixing and the presence of fine particulates or amphiphilic byproducts can stabilize emulsions.

  • Solution:

    • Gentle Mixing: Use a slow stirring speed for extractions in a reactor, allowing the phases to gently turn over rather than being sheared.

    • Add Brine: Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • Allow Time: Be patient. Allow the mixture to stand undisturbed for an extended period (30+ minutes) to allow for phase separation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for scale-up? A1: The combination of potassium carbonate (K₂CO₃) in acetonitrile (ACN) is highly effective for scale-up. K₂CO₃ is inexpensive, easy to handle, and strong enough to drive the reaction without causing significant side reactions. ACN has an ideal boiling point for this reaction and is relatively easy to remove and recover. While stronger bases like sodium hydride or solvents like DMF could be used, they present greater safety, handling, and disposal challenges at an industrial scale.

Q2: What are the most critical safety precautions when handling benzyl bromide at scale? A2: Benzyl bromide is a potent lachrymator (causes tearing) and is corrosive. When handling at scale, always operate in a well-ventilated fume hood or a closed-system reactor. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure an emergency quench solution (e.g., sodium bicarbonate or sodium bisulfite solution) is readily available to neutralize any spills.

Q3: Which analytical methods are essential for process control? A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks at the bench. For more precise, quantitative monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is the industry standard.

  • Product Identification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the structure of the final product.[8][9]

  • Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can be used to identify and quantify any minor impurities or byproducts. A Certificate of Analysis (COA) should be generated for each batch, confirming its purity and identity.[10]

References

Technical Support Center: Chromatographic Purification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these valuable, yet often chromatographically difficult, compounds. The basic nitrogen of the morpholine ring introduces specific challenges, such as peak tailing and poor retention, which require targeted strategies to overcome.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of common purification problems and offer systematic, step-by-step protocols to resolve them, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the purification of morpholine derivatives. Each entry details the potential causes and provides actionable solutions.

Question 1: Why are my peaks for morpholine derivatives showing severe tailing in reversed-phase HPLC?

Answer:

Peak tailing is the most common issue when purifying basic compounds like morpholine derivatives on standard silica-based columns (e.g., C18).[1][2] The primary cause is secondary ionic interactions between the protonated (positively charged) morpholine nitrogen and ionized residual silanol groups (Si-O⁻) on the silica surface.[3][4] These high-energy interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, leading to a distorted, tailing peak shape.[5]

Visualizing the Problem: Analyte-Silanol Interaction

The following diagram illustrates how the basic morpholine nitrogen interacts with acidic surface silanols, causing peak tailing.

cluster_surface Silica Surface cluster_analyte Analyte in Mobile Phase Silica Si-O-Si-O-Si Silanol Si-O⁻ (-) Charged Silanol Morpholine R-Morpholine-H⁺ (+) Protonated Analyte Morpholine:f0->Silanol:f0 Strong Ionic Interaction (Causes Peak Tailing) Start Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k') between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic) to increase retention. Check_k->Adjust_k No Check_alpha Change Selectivity (α) Check_k->Check_alpha Yes Adjust_k->Check_k Change_Solvent Switch Organic Solvent (Acetonitrile to Methanol or vice-versa) Check_alpha->Change_Solvent Change_pH Adjust Mobile Phase pH (Alters ionization & selectivity) Check_alpha->Change_pH Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) Check_alpha->Change_Column Check_N Improve Efficiency (N) Change_Solvent->Check_N Change_pH->Check_N Change_Column->Check_N Smaller_Particles Use a Column with Smaller Particles (e.g., 5 µm -> 3 µm) Check_N->Smaller_Particles Longer_Column Use a Longer Column Check_N->Longer_Column Optimize_Flow Optimize Flow Rate (Lower flow often increases efficiency) Check_N->Optimize_Flow End Resolution Improved Smaller_Particles->End Longer_Column->End Optimize_Flow->End

References

Refining reaction conditions for synthesizing substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Morpholines

Welcome to the technical support center dedicated to the synthesis of substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Morpholine derivatives are integral to numerous pharmaceuticals and biologically active compounds, making their efficient and selective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during the synthesis of substituted morpholines. The solutions provided are based on established chemical principles and aim to guide you toward a successful outcome.

Issue 1: Low or No Yield in Cyclization Reactions

Question: I am attempting to synthesize a morpholine via the acid-catalyzed dehydration of a substituted diethanolamine derivative, but I am observing very low conversion and a significant amount of dark, viscous byproducts. What is going wrong?

Answer: This is a classic issue in diethanolamine cyclization, which typically points to problems with reaction parameters, specifically temperature and water removal.[3]

  • Causality - The "Why": The intramolecular cyclization of diethanolamine is a dehydration reaction, meaning it's an equilibrium process. The presence of water, the byproduct, can inhibit the forward reaction according to Le Châtelier's principle. Furthermore, the reaction requires a substantial activation energy, necessitating high temperatures (typically 180-210°C).[3][4]

    • Inadequate Temperature: If the temperature is too low, the reaction rate will be impractically slow. A drop of just 10-15°C can severely impact the yield.[3]

    • Excessive Temperature: Conversely, temperatures exceeding the optimal range can cause charring and decomposition of the starting material and product, leading to the dark, viscous material you are observing.[4]

    • Inefficient Water Removal: Failure to effectively remove water as it is formed will prevent the equilibrium from shifting toward the product.

  • Troubleshooting & Optimization Steps:

    • Verify Temperature Control: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the heating mantle's dial setting.

    • Ensure Efficient Water Removal: Use an apparatus designed for water removal at high temperatures, such as a Dean-Stark trap or a short-path distillation head, to continuously remove water from the reaction.

    • Check Reaction Time: These reactions are often slow and may require prolonged heating (15 hours or more) to reach completion.[3][4] Monitor the reaction by TLC or GC-MS if possible.

    • Acid Catalyst Choice: While sulfuric acid is common, polyphosphoric acid can also be an effective dehydrating agent and catalyst.[2]

G

Issue 2: Stalled Reductive Amination Reactions

Question: My reductive amination between a ketone and morpholine is showing very low conversion, even with sodium triacetoxyborohydride. Why is this reaction so difficult?

Answer: This is a frequent challenge stemming from the inherent electronic properties of morpholine.

  • Causality - The "Why": The ether oxygen in the morpholine ring is electron-withdrawing. This effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to a similar secondary amine like piperidine.[5][6] The first step of reductive amination is the nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion.[7] If the amine is a poor nucleophile, this initial step is slow and often the rate-limiting step, leading to poor overall conversion.[8]

  • Troubleshooting & Optimization Steps:

    • Increase Reactant Concentration: Running the reaction at a higher concentration can help favor the bimolecular reaction between the amine and the ketone.

    • Employ a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can activate the ketone carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic morpholine.[8]

    • Facilitate Water Removal: The formation of the iminium ion intermediate involves the elimination of water. Adding a dehydrating agent like molecular sieves can help drive this equilibrium forward.

    • Alternative Reducing Agents: While NaBH(OAc)₃ is generally effective, for very stubborn cases, switching to sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 5-6) can be beneficial as it selectively reduces the iminium ion in the presence of the unreacted ketone.[7] Note: NaBH₃CN is highly toxic and requires careful handling.

    • Consider a Two-Step Process: Attempt to form the enamine or iminium ion first under forcing conditions (e.g., Dean-Stark to remove water), and then add the reducing agent in a separate step.

Issue 3: Difficulty in Achieving Stereocontrol

Question: I am synthesizing a cis-2,6-disubstituted morpholine, but I am getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in morpholine synthesis requires careful selection of the synthetic strategy and reaction conditions, as the stereochemical outcome is often kinetically or thermodynamically controlled.

  • Causality - The "Why": The stereochemistry of substituted morpholines is determined during the ring-forming step. For instance, in an intramolecular cyclization, the transition state geometry dictates which diastereomer is formed. This geometry can be influenced by steric hindrance from existing substituents, the nature of the catalyst, and the reaction temperature.[9] Thermodynamic control may favor the more stable diastereomer (often with bulky groups in equatorial positions), while kinetic control favors the product formed via the lowest energy transition state.

  • Troubleshooting & Optimization Steps:

    • Temperature Optimization: The influence of temperature on diastereoselectivity can be significant. Running the reaction at a lower temperature (-78 °C) may favor the kinetic product, while higher temperatures could favor the thermodynamic product. It is crucial to experiment with a range of temperatures to find the optimal conditions for your desired isomer.[9]

    • Catalyst and Ligand Screening: In metal-catalyzed reactions (e.g., Pd-catalyzed carboamination or Cu-promoted oxyamination), the choice of metal, and more importantly, the ligand, can have a profound impact on stereoselectivity.[10][11] Chiral ligands can be used to induce enantioselectivity in the formation of chiral morpholines.[12][13]

    • Change the Cyclization Strategy: If an intramolecular Sₙ2 reaction is giving poor selectivity, consider a strategy that sets the stereocenters with more control. For example, an oxa-Michael reaction's stereochemical outcome can be highly dependent on the base and conditions used.[9]

    • Substrate Control: The inherent stereochemistry of your starting material (e.g., an enantiomerically pure amino alcohol) can direct the stereochemistry of the newly formed centers.[10][14] Ensure the stereochemical purity of your starting materials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing substituted morpholines?

There are several robust strategies, each with its own advantages and limitations. The choice depends on the desired substitution pattern and available starting materials.

G cluster_A cluster_B A Cyclization Strategies (Building the Ring) A1 From Amino Alcohols (e.g., Pd-catalyzed carboamination) A->A1 A2 From Diethanolamines (e.g., Acid-catalyzed dehydration) A->A2 A3 Multi-Component Reactions (e.g., Ugi followed by cyclization) A->A3 B Functionalization Strategies (Modifying the Ring) B1 N-Alkylation / N-Arylation (e.g., Reductive Amination) B->B1 B2 Asymmetric Hydrogenation (of Dehydromorpholines) B->B2

  • Intramolecular Cyclization of Amino Alcohols: This is a very common and versatile method. It often involves reacting an amino alcohol with a two-carbon electrophile (like a haloacetyl chloride) to form an intermediate that is then cyclized.[15][16] More advanced methods include Pd-catalyzed carboamination and Cu-catalyzed oxyamination reactions.[10][11]

  • Reductive Amination: This method is used to introduce substituents on the nitrogen atom (N-alkylation). It involves reacting morpholine (or a C-substituted morpholine) with an aldehyde or ketone in the presence of a reducing agent.[7][17]

  • Dehydration of Diethanolamines: A classical method, particularly for industrial scale, that involves heating a diethanolamine with a strong acid like sulfuric acid to induce cyclization.[2][18]

  • Multi-Component Reactions: These elegant strategies combine three or more starting materials in a single pot to rapidly build molecular complexity and form the morpholine ring.[19]

Q2: My final morpholine product is a water-soluble oil and difficult to purify. What are some effective purification strategies?

Purification of polar, non-crystalline morpholines can be challenging. Here are some field-proven techniques:

  • Acid-Base Extraction: If your compound is basic, you can often purify it by extracting it into an acidic aqueous layer (e.g., 1M HCl), washing the aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) to pH >10 and re-extracting your product back into an organic solvent.

  • Derivatization: If the product is resistant to other methods, consider converting it into a crystalline derivative for purification. Common derivatives include tosylamides (from tosyl chloride) or benzamides (from benzoyl chloride).[4][20] After purification by recrystallization, the protecting group can often be cleaved to yield the pure morpholine.

  • Drying and Distillation: Morpholines are often hygroscopic.[4] For thermally stable, liquid products, drying thoroughly (e.g., over KOH pellets) followed by fractional distillation under vacuum can be a very effective final purification step.[4]

Q3: What are the key advantages of newer "green" synthetic methods for morpholines?

Newer methods, such as those using ethylene sulfate, offer significant advantages in line with the principles of green chemistry.[20][21]

FeatureTraditional Method (e.g., Chloroacetyl Chloride)Green Method (e.g., Ethylene Sulfate)
Reagents Uses toxic/corrosive chloroacetyl chloride.[20]Uses inexpensive and less hazardous ethylene sulfate.[21]
Redox Steps Requires a separate, high-waste reduction step (e.g., with LAH or boranes) to convert the intermediate morpholinone.[20]The process is redox-neutral, avoiding harsh reducing agents.[21]
Atom Economy Lower, due to the generation of salt byproducts and the need for a separate reduction step.Higher, as it's an annulation reaction with fewer steps and byproducts.
Scalability Can be challenging and hazardous on a large scale.Demonstrated to be highly scalable (>100 g).[20][21]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-Benzylmorpholine via Reductive Amination

This protocol describes the N-alkylation of morpholine with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Morpholine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 eq) and DCM (to make a ~0.5 M solution).

  • Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic and cause gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-benzylmorpholine.

Protocol 2: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the classical acid-catalyzed dehydration method and requires high-temperature handling.[4]

Materials:

  • Diethanolamine (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%)

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) pellets

  • Potassium Hydroxide (KOH) pellets

  • Sodium metal (small piece)

Procedure:

  • Salt Formation: In a heavy-walled round-bottom flask equipped with a thermocouple and a condenser open to the air, add diethanolamine (e.g., 62.5 g). Carefully and slowly add concentrated HCl until the mixture is strongly acidic (pH ~1). Caution: This is a highly exothermic reaction that will generate acidic vapors. Perform in a well-ventilated fume hood.

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride salt. Water will begin to distill off. Continue heating to drive the internal temperature to 200-210°C. Maintain this temperature for at least 15 hours. The mixture will darken significantly.[4]

  • Workup - Part 1 (Neutralization): After 15 hours, allow the mixture to cool to ~150°C. Carefully pour the thick, hot paste into a heat-resistant dish to solidify. Do not let it solidify in the flask. Once cool, scrape the solid morpholine hydrochloride and mix it thoroughly with powdered calcium oxide or sodium hydroxide (~50 g).

  • Distillation: Transfer the resulting paste to a new distillation flask and perform a simple distillation, heating strongly with a flame or a high-temperature mantle. A crude, wet morpholine will distill over.

  • Drying: Dry the crude distillate by stirring it over anhydrous potassium hydroxide pellets (~20 g) for 1 hour. The KOH will pull water from the morpholine, forming a lower aqueous layer. Separate the upper morpholine layer.[4]

  • Final Purification: For high purity, the morpholine should be refluxed over a small piece of sodium metal for 1 hour to remove residual water, followed by fractional distillation. Collect the fraction boiling at 126-129°C.[4] The expected yield is typically 35-50%.

References

Technical Support Center: Strategies for Improving the Solubility of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-benzylmorpholine-2-carboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying physicochemical principles governing its solubility and provide a systematic, evidence-based framework for overcoming these issues, moving from simple benchtop solutions to more advanced formulation strategies.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the most common initial questions and provides the essential background needed to make informed decisions.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step in diagnosing and solving solubility problems. The key features are:

  • Lipophilic Moieties: The compound contains a benzyl group and an ethyl ester group. These nonpolar, carbon-rich structures are inherently hydrophobic and tend to limit solubility in aqueous media. Molecules with high molecular weight and large nonpolar surface areas are often more difficult to solvate.[1][2]

  • Basic Nitrogen Center: The morpholine ring contains a tertiary amine (a nitrogen atom). This nitrogen is weakly basic and can accept a proton. The predicted pKa for the conjugate acid of this amine is approximately 5.70.[3] This is the most critical feature for solubility manipulation.

  • Chemical Stability: The ethyl ester group presents a potential liability for hydrolysis, particularly at pH extremes (highly acidic or alkaline conditions), which could degrade the compound over time.

In essence, this compound is a weakly basic, lipophilic compound. Its aqueous solubility is expected to be low at neutral pH but can be significantly increased at acidic pH where the morpholine nitrogen becomes protonated.

Q2: My compound shows poor solubility in water or neutral buffers. What is the first and most critical step I should take?

A2: The most immediate and effective strategy is pH adjustment .

Causality: By lowering the pH of the aqueous solvent to a value at least 1-2 units below the compound's pKa (~5.7), you can protonate the morpholine nitrogen. This converts the neutral molecule into a positively charged cation (an in-situ salt). The introduction of a charge dramatically increases the molecule's polarity and its favorable interactions with polar water molecules, thereby increasing solubility.[4]

Experimental Protocol: Initial pH-Based Solubility Screen

  • Prepare a series of aqueous buffers (e.g., 50 mM citrate or acetate) with pH values ranging from 3.0 to 7.0.

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 4-24 hours). Ensure solid material remains.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility (e.g., in µg/mL or µM) as a function of pH to determine the optimal pH range for solubilization.

Q3: How do I perform a standard equilibrium solubility measurement?

A3: The Shake-Flask method is the industry standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Add an excess of the solid compound to your chosen solvent system (e.g., water, buffer, co-solvent mixture) in a sealed, clear vial. "Excess" means enough solid is added so that some remains undissolved at the end of the experiment.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vial for 24 to 48 hours to ensure equilibrium is reached. Periodically check to confirm that solid material is still present.

  • After incubation, allow the vials to sit undisturbed for a short period to let the larger particles settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a chemically compatible syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration is the equilibrium solubility.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If simple pH adjustment does not achieve the target concentration required for your experiment, the following systematic approach can be employed. This workflow is designed to logically progress from simple to more complex solutions.

G cluster_0 Solubility Enhancement Workflow A Start: Low Aqueous Solubility B Step 1: pH Adjustment (Target pH < 4.5) A->B C Is Concentration Sufficient? B->C D Success: Use Acidic Buffer C->D Yes E Step 2: Introduce Excipients (Maintain Acidic pH) C->E No F Option 2a: Co-solvents E->F G Option 2b: Cyclodextrins E->G H Option 2c: Surfactants E->H I Is Concentration Sufficient? F->I G->I H->I J Success: Use Formulated Solution I->J Yes K Step 3: Advanced Formulation (Solid-State Modification) I->K No

Caption: Decision workflow for enhancing compound solubility.

Issue: Insufficient solubility even in optimized acidic buffers.

When pH alone is not enough, the next step is to introduce solubilizing excipients. These agents modify the solvent environment to make it more favorable for the drug molecule.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment.[5] By lowering the polarity, they decrease the energy required to create a cavity in the solvent for the nonpolar parts of the drug molecule, thereby increasing solubility.[2][6]

Experimental Protocol: Co-solvent Screening

  • Select a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Prepare stock solutions of your compound in each pure co-solvent to determine its maximum solubility.

  • Prepare a series of co-solvent/aqueous buffer (e.g., pH 4.0 citrate buffer) mixtures at varying concentrations (e.g., 10%, 20%, 40% v/v).

  • Determine the solubility of your compound in each mixture using the Shake-Flask method described previously.

  • Caution: A major drawback of co-solvents is that the drug may precipitate upon dilution into a fully aqueous environment (e.g., cell culture media or injection). Always test the stability of your final formulation upon dilution.

Data Presentation: Example Co-solvent Screening Data

Co-solvent System (v/v in pH 4.0 Buffer)Solubility (mg/mL)Notes
0% (Buffer only)0.1Baseline
20% Ethanol1.5Potential for precipitation on dilution
20% Propylene Glycol1.2Generally well-tolerated
20% PEG 4002.5Viscous, good for oral formulations
20% DMSO>10High potency, but potential for cell toxicity

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. They can encapsulate the nonpolar parts of a drug molecule, such as the benzyl group, in a "host-guest" complex.[7] This complex shields the hydrophobic portion from water, and the complex as a whole is water-soluble due to the cyclodextrin's hydrophilic outer surface.[8][9][10]

Experimental Protocol: Solubilization with HP-β-CD

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.

  • Prepare a series of HP-β-CD solutions in your chosen acidic buffer (e.g., pH 4.0) at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Determine the compound's solubility in each solution using the Shake-Flask method. Solubility should increase linearly with cyclodextrin concentration until a plateau is reached.

  • To prepare a stock solution, weigh the required amount of compound and HP-β-CD, add the buffer, and sonicate or vortex until the solution is clear.

G cluster_0 Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex + Drug Drug Molecule (Benzyl Group) Drug->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic drug molecule can partition into the core, effectively being solubilized within the aqueous medium.[10][11]

Experimental Protocol: Surfactant Screening

  • Select non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL, which are commonly used in formulations.

  • Prepare solutions of the surfactant in your acidic buffer at concentrations above their CMC (typically >0.1% w/v).

  • Determine the compound's solubility in these surfactant solutions.

  • Considerations: Surfactants can interfere with some biological assays and may have their own cellular toxicities. Their use must be validated for your specific application.

Part 3: Advanced Strategies for Formulation Development (FAQs)

Q4: When should I consider creating a solid salt form of the compound?

A4: While pH adjustment creates a salt in situ, preparing a stable, crystalline solid salt (e.g., a hydrochloride or tartrate salt) is a superior strategy for long-term development. A solid salt form offers several advantages:

  • Improved Stability: Crystalline salts are often more physically and chemically stable than the freebase.

  • Better Dissolution Profile: A pre-formed salt can dissolve more rapidly and consistently than relying on in-situ conversion.[12]

  • Manufacturing Consistency: It eliminates the need for pH control in the final dosage form, leading to a more robust manufacturing process. This step is typically considered when a compound is selected as a development candidate.

Q5: What are amorphous solid dispersions and when are they useful?

A5: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., HPMCAS, PVP).[13][14]

  • Why it works: The amorphous state is a higher-energy state than the stable crystalline form, which leads to a significant increase in apparent solubility and dissolution rate.[9][15] The polymer prevents the drug from recrystallizing.

  • When to use: ASDs are a powerful tool for very poorly soluble, "brick-dust" type molecules (high melting point, crystalline) intended for oral administration.[13] They are typically manufactured using advanced techniques like spray drying or hot-melt extrusion.[7][13]

Q6: Could a lipid-based formulation like a SEDDS be an option?

A6: Yes, for highly lipophilic ("grease-ball") compounds, a lipid-based formulation can be an excellent choice, particularly for oral delivery.[9]

  • What it is: A Self-Emulsifying Drug Delivery System (SEDDS) is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[7][8]

  • Why it works: The drug is pre-dissolved in the lipidic formulation. Upon emulsification in the gut, the drug is presented in a solubilized state within small lipid droplets, which facilitates absorption.[16]

  • When to use: This strategy is ideal when the compound has good solubility in oils and lipids but extremely poor solubility in aqueous media, even with the aid of other excipients.

References

Technical Support Center: Characterization of Benzylmorpholine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzylmorpholine esters. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the analytical characterization of this compound class.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind the problems and provide validated, step-by-step solutions.

Chromatography Issues
Question 1: My HPLC peak shape is poor (significant tailing/fronting). What is the cause and how can I fix it?

Answer:

Poor peak shape, particularly tailing, is a frequent challenge when analyzing nitrogen-containing heterocyclic compounds like benzylmorpholine esters. The root cause is often undesirable secondary interactions between the basic morpholine nitrogen and the stationary phase.

Primary Causes & Solutions:

  • Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (-Si-OH) on their surface. The basic morpholine nitrogen can interact strongly with these sites via ion exchange, causing delayed elution for a fraction of the analyte molecules, which results in a tailing peak.

    • Solution: Employ a modern, base-deactivated HPLC column. These columns have been end-capped to minimize the number of accessible silanol groups. Alternatively, consider using a column with a different stationary phase chemistry, such as a polymer-based or hybrid particle column.

  • Mobile Phase pH: The pH of your mobile phase dictates the ionization state of the morpholine nitrogen. If the pH is too low, the nitrogen becomes protonated, increasing its interaction with residual silanols.

    • Solution: Adjust the mobile phase pH to be within 2 pH units of the compound's pKa, but ideally in a range that suppresses silanol activity (typically pH 3-7 for silica columns). Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can also effectively block the active silanol sites and improve peak shape.

  • Hydrophilic Character: If your benzylmorpholine ester is highly polar due to other functional groups, it may not be well-retained on traditional reversed-phase columns, leading to fronting or poor resolution.

    • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are designed to retain and separate polar compounds and can be an excellent alternative to reversed-phase chromatography for this class of molecules[1].

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed (Tailing/Fronting) check_column Is the column base-deactivated? start->check_column check_mobile_phase Is the mobile phase buffered or contains an additive? check_column->check_mobile_phase Yes sol_column Switch to a base-deactivated or end-capped column. check_column->sol_column No check_retention Is retention time very short? check_mobile_phase->check_retention Yes sol_additive Add 0.1% TEA or Formic Acid to the mobile phase. check_mobile_phase->sol_additive No sol_hilc Consider HILIC mode for highly polar analytes. check_retention->sol_hilc Yes, and compound is polar sol_gradient Decrease initial % Organic in gradient. check_retention->sol_gradient Yes, but compound is non-polar

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Question 2: I am observing extra peaks in my chromatogram that I suspect are degradation products. What is happening?

Answer:

Benzylmorpholine esters can be susceptible to degradation under certain analytical conditions, primarily through hydrolysis of the ester bond.

Primary Cause & Solutions:

  • Ester Hydrolysis: The ester linkage is prone to hydrolysis, splitting the molecule into the corresponding benzyl alcohol and morpholine carboxylic acid. This reaction is catalyzed by either strong acids or bases and can occur in the sample vial, in the mobile phase, or on the column[2][3].

    • Solution: Ensure your mobile phase is buffered to a neutral or slightly acidic pH (e.g., pH 4-6) to minimize both acid and base-catalyzed hydrolysis. Prepare samples fresh and avoid storing them in highly aqueous or unbuffered solutions for extended periods. If analyzing by GC, high temperatures in the injection port can also cause degradation.

  • Oxidative Degradation: The morpholine ring itself can be susceptible to oxidative cleavage, especially if exposed to oxidizing agents or high-energy conditions[4].

    • Solution: Ensure solvents are properly degassed. Protect samples from excessive light and air exposure. When performing forced degradation studies, use controlled concentrations of oxidizing agents (e.g., H₂O₂) to understand this pathway.

Summary of Stability Challenges

Degradation PathwayCatalyzed ByAnalytical SystemMitigation Strategy
Ester Hydrolysis Strong Acid or Base, HeatHPLC, GCBuffer mobile phase to pH 4-6; use lower temperatures[2][3].
Oxidative Cleavage Oxidizing Agents, LightHPLC, LC-MSUse fresh, degassed solvents; protect samples from light[4].
Thermal Degradation High TemperatureGCUse a lower inlet temperature; consider derivatization.
Spectrometry & Spectroscopy Issues
Question 3: My Mass Spectrometry (MS) signal is weak or inconsistent. How can I improve it?

Answer:

Low MS sensitivity for benzylmorpholine esters often relates to ionization efficiency and molecular stability within the ion source.

Primary Causes & Solutions:

  • Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and the analyte's ability to accept a proton.

    • Solution (LC-MS): Operate in positive ion mode (ESI+), as the morpholine nitrogen is basic and readily protonated. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase will ensure the analyte is protonated before it enters the ion source, significantly enhancing the [M+H]⁺ signal.

  • In-Source Fragmentation: Benzylmorpholine esters can be fragile. The energy in the ESI source (capillary voltage, cone voltage) can sometimes be high enough to cause the molecule to fragment before it is detected. A common fragmentation pathway is the cleavage of the benzyl group.

    • Solution (LC-MS): Methodically tune the ion source parameters. Start with lower cone/fragmentor voltages and gradually increase them. You may find a balance where the molecular ion ([M+H]⁺) is maximized and fragmentation is minimized. Look for characteristic fragment ions, such as the benzyl cation at m/z 91, to confirm the identity of your compound[5][6].

Question 4: The ¹H NMR spectrum of my compound is more complex than expected. Why?

Answer:

Unexpected complexity in the NMR spectrum of a benzylmorpholine ester can arise from several structural and dynamic factors.

Primary Causes & Solutions:

  • Stereoisomers: If the morpholine ring is substituted at positions other than the nitrogen (e.g., at C2 or C3), it creates a chiral center. The synthesis may produce a mixture of diastereomers or enantiomers, each giving its own set of signals in the NMR spectrum, leading to a much more complex result than anticipated for a single isomer[5][7].

    • Solution: First, confirm the synthetic route and the potential for stereoisomer formation. If isomers are present, they may need to be separated by chiral chromatography prior to characterization[5]. 2D NMR techniques like COSY and HSQC can help in assigning the complex multiplets.

  • Signal Overlap: The proton signals from the morpholine ring can overlap with those from the benzyl group, particularly in the 2.5-4.0 ppm region.

    • Solution: Use a higher-field NMR spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion. 2D NMR experiments are essential for resolving overlapping signals and confirming connectivity.

Relationship between Compound Properties and Analytical Challenges

cluster_properties Compound Properties cluster_challenges Analytical Challenges p1 Ester Linkage c1 Hydrolytic Instability[2][3] p1->c1 p2 Basic Morpholine Nitrogen c2 HPLC Peak Tailing p2->c2 c4 Weak Molecular Ion in MS p2->c4 (protonation site) p3 Chiral Center c3 Complex NMR Spectra[5] p3->c3 p4 Benzyl Group p4->c4 (facile cleavage)

References

Technical Support Center: Navigating Morpholine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered when working with morpholine and its derivatives. This resource is structured in a question-and-answer format to directly address specific issues, explaining the underlying chemistry and offering robust troubleshooting protocols.

Section 1: Synthesis & Reaction Control

The synthesis of the morpholine scaffold is a cornerstone of many pharmaceutical and agrochemical research programs.[1][2] However, its synthesis is not without challenges, from achieving selective monoalkylation to controlling side reactions.[1] This section addresses the most common synthetic hurdles.

FAQ 1: My morpholine synthesis via dehydration of diethanolamine is resulting in a low yield and a dark, viscous product. What's going wrong?

This is a frequent issue in what is considered the most traditional industrial method for morpholine synthesis.[3][4][5][6][7] The root causes typically lie in reaction conditions and purification.

Causality and Troubleshooting:

  • Inadequate Temperature Control: This reaction is highly temperature-sensitive, requiring a stable range of 180-210°C.[3] A drop of just 10-15°C can significantly reduce your yield.[3][4] Conversely, exceeding this range can lead to charring and the formation of polymeric side products, resulting in the dark, viscous appearance.

    • Protocol: Use a calibrated high-temperature thermometer and a reliable heating mantle with a stirrer to ensure even heat distribution.

  • Insufficient Reaction Time: The cyclization process is slow. Ensure the reaction is heated for a prolonged period, often 15 hours or more, to drive it to completion.[3][4]

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[3] Using a diluted acid or an insufficient stoichiometric amount will result in an incomplete reaction.

  • Inefficient Purification: Morpholine is highly hygroscopic, readily absorbing atmospheric moisture.[3] The crude product, often a paste of morpholine salt, must be carefully neutralized, dried, and distilled to achieve good purity and an accurate yield.[3]

Troubleshooting Workflow: Dehydration of Diethanolamine

Problem Problem Low Yield & Dark, Viscous Product Causes Potential Causes Inadequate Temperature Insufficient Reaction Time Improper Acid Concentration Inefficient Purification Problem->Causes Investigate Solutions Solutions Calibrate Thermometer & Mantle (180-210°C) Extend Reaction Time (≥15h) Verify Acid Stoichiometry & Concentration Thorough Drying (e.g., KOH) & Fractional Distillation Causes->Solutions Implement

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

FAQ 2: I'm struggling with a reductive amination using morpholine and a ketone. The conversion is extremely low. Why?

Low conversion is a known challenge in this reaction, primarily due to the electronic properties of morpholine.[3]

Causality and Troubleshooting:

  • Reduced Nucleophilicity of Morpholine: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom.[6][8] This makes morpholine less nucleophilic (and less basic) compared to similar secondary amines like piperidine, slowing down the initial formation of the iminium ion intermediate.[6][8]

  • Steric Hindrance: Both the ketone and morpholine can be sterically demanding, hindering the approach to form the carbinolamine intermediate.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone starting material. Sodium triacetoxyborohydride (STAB) is often a good choice, but conditions may need optimization.

Optimization Protocol:

  • Activate the Ketone: Add a Lewis acid (e.g., Ti(i-PrO)₄) to the reaction mixture before introducing the reducing agent. This will coordinate to the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by morpholine.

  • Increase Reactant Concentration: Running the reaction at a higher concentration can help drive the equilibrium towards the iminium ion.

  • Elevate Temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the rate of iminium formation, but must be balanced against potential side reactions or reductant decomposition.

  • pH Control: The reaction is often facilitated by slightly acidic conditions (e.g., using acetic acid) which can catalyze iminium ion formation. However, strongly acidic conditions will protonate the morpholine, rendering it non-nucleophilic.

ParameterRecommendationRationale
Activating Agent Ti(i-PrO)₄, ZnCl₂Enhances ketone electrophilicity.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild agents that favor iminium reduction.
Solvent Dichloroethane (DCE), THFAprotic solvents are generally preferred.
Temperature RT to 50°CBalances reaction rate and stability.
FAQ 3: My Palladium-catalyzed N-arylation of morpholine is yielding a complex mixture of side products. What can I do to improve selectivity?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with morpholine depends on fine-tuning the catalytic system.[9] Side product formation is often linked to the steric and electronic properties of the reactants and the choice of ligand.[10]

Causality and Troubleshooting:

  • Competitive Reactions: Side products can arise from reductive dehalogenation of the aryl halide or dimerization of the catalyst.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired product. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.

  • Base Selection: The base plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of morpholine effectively, while an overly strong base can promote side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Optimization Strategy:

Start Complex Mixture in N-Arylation ScreenLigand Screen Ligands (e.g., XPhos, SPhos, RuPhos) Start->ScreenLigand ScreenBase Screen Bases (e.g., NaOtBu, K₂CO₃, LHMDS) Start->ScreenBase ScreenSolvent Screen Solvents (e.g., Toluene, Dioxane) Start->ScreenSolvent OptimizeTemp Optimize Temperature (e.g., 80-110°C) Start->OptimizeTemp PureProduct Clean Product Formation ScreenLigand->PureProduct ScreenBase->PureProduct ScreenSolvent->PureProduct OptimizeTemp->PureProduct

Caption: Systematic optimization for clean N-arylation of morpholine.

Section 2: Purification & Analysis

The physical properties of morpholine, particularly its hygroscopicity and miscibility with water, present unique purification challenges.[3][11]

FAQ 4: How can I effectively dry morpholine and remove water after an aqueous workup?

Due to its high affinity for water, simply separating layers and drying with a standard agent like MgSO₄ is often insufficient.[3]

Causality and Best Practices:

  • Hygroscopic Nature: Morpholine readily absorbs moisture from the air and forms a stable hydrate.

  • Miscibility: Morpholine is miscible with water, making liquid-liquid extraction challenging without salting out.[11]

Step-by-Step Purification Protocol:

  • Salting Out (Optional): If you have a dilute aqueous solution of morpholine, saturate the aqueous layer with a salt like potassium carbonate (K₂CO₃) before extraction. This will decrease morpholine's solubility in the aqueous phase and improve extraction efficiency into an organic solvent like dichloromethane or ethyl acetate.[11]

  • Initial Drying: After extraction, perform a preliminary drying of the organic phase with a suitable agent.

  • Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent like toluene can be effective for removing water.

  • Final Drying & Distillation: The most rigorous method for obtaining anhydrous morpholine involves drying the crude product over potassium hydroxide (KOH) pellets, followed by fractional distillation, often over sodium metal, to remove final traces of water.[3]

MethodApplicationKey Consideration
Salting Out Dilute aqueous solutionsUse a salt that does not react with your compound.
Drying over KOH Crude, wet morpholineKOH is a strong base; ensure compatibility.
Fractional Distillation Final purification stepNecessary to achieve high purity (>99%).[12]
FAQ 5: What are the best analytical techniques to assess the purity of my synthesized morpholine derivative?

A multi-technique approach is recommended to confirm both the identity and purity of your final compound.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for volatile morpholine derivatives. It provides information on purity (from the chromatogram) and confirms the molecular weight of the main component and any impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The integration of proton signals can also give a good indication of purity relative to a known internal standard.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive morpholine derivatives, reverse-phase HPLC is a powerful tool for assessing purity.[15] Anion-exchange chromatography can also be used, particularly for morpholino oligos.[15]

  • Acid-Base Titration: For morpholine itself, a simple acid-base titration can be used to determine the assay percentage, as described by ACS Reagent Chemicals guidelines.[16]

Section 3: Safety & Handling

Morpholine is a corrosive and flammable liquid that requires strict handling procedures.[5][17][18]

FAQ 6: What are the critical safety precautions I must take when handling morpholine?

Adherence to safety protocols is non-negotiable. Morpholine is corrosive to tissues, flammable, and harmful if inhaled or absorbed through the skin.[5][8][18]

Mandatory Safety Protocols:

  • Ventilation: Always handle morpholine in a well-ventilated chemical fume hood.[17] Do not inhale vapors or mists.[17][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a face shield.[17][20][21]

    • A flame-retardant lab coat.[17]

  • Ignition Sources: Morpholine is flammable with a flash point of around 38°C (100°F).[8] Keep it away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautions against static discharge by grounding and bonding containers.[17][19]

  • Storage: Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.[17][19] Keep containers tightly closed and protect from sunlight.[21] Morpholine is air-sensitive and hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity applications.[17]

Emergency Response:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[17][19] Seek immediate medical attention.[20][21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][19]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-flammable material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[17][19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 4-benzylmorpholine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

To the dedicated researcher, the morpholine heterocycle is a familiar and welcome sight. Its presence in numerous approved drugs is a testament to its value in medicinal chemistry.[1] The morpholine ring is not merely a passive linker; its inherent properties, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, often enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] This versatile scaffold is found in compounds targeting a wide array of biological targets, from central nervous system (CNS) receptors to enzymes implicated in cancer.[2][3]

This guide focuses on a specific, yet promising, starting point for a drug discovery campaign: Ethyl 4-benzylmorpholine-2-carboxylate . While this compound is known as a synthetic intermediate, its core structure presents a compelling scaffold for optimization.[4] We will embark on a "virtual" lead optimization project, treating this molecule as our initial hit. This guide will provide a strategic framework for its systematic modification and evaluation, complete with detailed experimental protocols and the scientific rationale behind each decision. Our hypothetical target will be the 5-HT4 receptor , a key player in gastrointestinal motility, for which this compound is a known precursor to agonists.[4]

The Lead Compound: this compound

Our lead compound possesses three key regions for chemical modification, each offering a distinct opportunity to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.

  • N-4 Position: The benzyl group provides a starting point for exploring the role of aromatic interactions and conformational flexibility.

  • C-2 Position: The ethyl carboxylate group is a potential hydrogen bond acceptor and its size and electronics can be readily modified.

  • Morpholine Ring: The core scaffold itself, which we will keep constant in this initial exploration.

The chemical structure of our lead compound is presented below.

lead_compound mol

Caption: Chemical structure of this compound.

Proposed Structure-Activity Relationship (SAR) Exploration

A systematic approach to modifying the lead compound is crucial for an efficient drug discovery campaign. The following table outlines a proposed set of initial analogs for synthesis and evaluation. The rationale behind each modification is to systematically probe the chemical space around our lead compound.

Analog ID Modification from Lead Rationale
A1 p-methoxybenzyl at N-4Introduce an electron-donating group to the benzyl ring to probe electronic effects.
A2 p-chlorobenzyl at N-4Introduce an electron-withdrawing group to the benzyl ring to probe electronic effects and potential halogen bonding.
A3 Cyclohexylmethyl at N-4Remove aromaticity to assess the importance of π-π interactions.
B1 Methyl ester at C-2Decrease steric bulk of the ester.
B2 tert-Butyl ester at C-2Increase steric bulk of the ester.
B3 Carboxamide at C-2Replace the ester with a primary amide to introduce a hydrogen bond donor and improve metabolic stability.

The following diagram illustrates the proposed workflow for this SAR study.

SAR_workflow cluster_synthesis Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis Lead This compound (Lead) Analogs Analogs A1-A3, B1-B3 Lead->Analogs Systematic Modification Binding 5-HT4 Receptor Binding Assay Analogs->Binding Functional Functional Assay (e.g., cAMP accumulation) Binding->Functional Confirm Agonism/Antagonism SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Optimization Lead Optimization SAR->Optimization Identify Key Moieties

Caption: Proposed workflow for the SAR study of this compound analogs.

Experimental Protocols

A critical component of any drug discovery effort is the use of robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of the lead compound and its analogs, as well as a standard protocol for their in vitro evaluation.

Synthesis of this compound and Analogs

The synthesis of the lead compound can be achieved through a straightforward N-alkylation of a commercially available morpholine-2-carboxylate ester. The same general procedure can be applied for the synthesis of analogs with modifications at the N-4 position by using the appropriate substituted benzyl bromide or other alkylating agent.

General Procedure for N-alkylation:

  • Dissolution: To a solution of ethyl morpholine-2-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a weak base such as potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add the corresponding benzyl bromide or other alkylating agent (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

For analogs with modifications at the C-2 ester, the corresponding methyl or tert-butyl morpholine-2-carboxylate would be used as the starting material. The synthesis of the C-2 carboxamide analog (B3) would require an additional amidation step from the corresponding carboxylic acid, which can be obtained by hydrolysis of the ethyl ester.

In Vitro Evaluation: 5-HT4 Receptor Binding Assay

To assess the affinity of the synthesized compounds for the 5-HT4 receptor, a competitive radioligand binding assay is a standard and effective method.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • [³H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (dissolved in DMSO).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from the HEK293-h5-HT4 cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]-GR113808 (at a concentration near its Kd), and varying concentrations of the test compounds or unlabeled GR113808 for competition.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki (inhibitor constant) values using the Cheng-Prusoff equation.

Hypothetical Data Analysis and Interpretation

While we do not have experimental data for our proposed analogs, we can anticipate potential outcomes based on known principles of medicinal chemistry. The following table presents a hypothetical set of results for our SAR study.

Analog ID Modification Hypothetical Ki (nM) Interpretation
Lead-150Moderate affinity starting point.
A1p-methoxybenzyl80Electron-donating group is favorable, suggesting a potential hydrogen bond acceptor interaction or favorable electronic complementarity in the binding pocket.
A2p-chlorobenzyl250Electron-withdrawing group is detrimental, suggesting that electron density on the benzyl ring is important for binding.
A3Cyclohexylmethyl500Loss of aromaticity significantly reduces affinity, indicating that π-stacking or other aromatic interactions are crucial for binding.
B1Methyl ester130Minor change in affinity, suggesting that the size of this part of the molecule is not a primary driver of potency.
B2tert-Butyl ester400Increased steric bulk is not tolerated, indicating a sterically constrained region of the binding pocket.
B3Carboxamide100Improved affinity, likely due to the introduction of a hydrogen bond donor, which could form a key interaction with the receptor.
  • An electron-rich aromatic ring at the N-4 position is preferred. Further exploration of substituents on the benzyl ring is warranted.

  • The C-2 position is sensitive to steric bulk, and a hydrogen bond-donating group (amide) is more favorable than an ester. This suggests that synthesizing and testing a series of substituted amides would be a promising next step.

The following diagram illustrates the key interactions that might be at play based on our hypothetical SAR.

SAR_interpretation cluster_receptor 5-HT4 Receptor Binding Pocket cluster_ligand Ligand Features Aromatic_Pocket Aromatic Pocket (π-stacking) H_Bond_Acceptor H-Bond Acceptor H_Bond_Donor H-Bond Donor Steric_Clash Steric Hindrance Benzyl N-Benzyl Group Benzyl->Aromatic_Pocket Favorable Interaction (Analogs A1, A2, A3) Ester_Amide C-2 Carboxylate/Amide Ester_Amide->H_Bond_Acceptor Ester_Amide->H_Bond_Donor Favorable for Amide (Analog B3) tButyl C-2 tert-Butyl Ester tButyl->Steric_Clash Unfavorable Interaction (Analog B2)

References

Validating the Mechanism of Action for Benzylmorpholine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently appearing in compounds targeting a range of central nervous system disorders and cancers.[1] Its unique physicochemical properties often enhance drug-like characteristics, including blood-brain barrier permeability and metabolic stability.[1] Among these, benzylmorpholine derivatives have emerged as a promising class of small molecules. Recent studies have pointed towards their potential as inhibitors of critical cellular signaling pathways, such as the histone methyltransferase EZH2 in non-small cell lung cancer.[2] Given the diversity of targets for morpholine-containing compounds, which include kinases like PI3K, a rigorous and multi-faceted approach to validating the mechanism of action (MoA) is paramount for advancing any novel benzylmorpholine candidate from hit to lead.[1][3]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of a novel hypothetical benzylmorpholine compound, which we will refer to as "BZM-1". We will operate under the hypothesis that BZM-1 is an ATP-competitive inhibitor of the PI3K (Phosphoinositide 3-kinase) alpha isoform. To provide a robust comparison, we will benchmark BZM-1's performance against a well-characterized, clinically approved PI3Kα inhibitor, Alpelisib (BYL719).

The validation workflow presented here is designed to be a self-validating system, moving from direct target engagement within the cell to the downstream functional consequences. This approach ensures a high degree of confidence in the assigned MoA, a critical step before committing to extensive preclinical and clinical development.[3][4]

The Validation Workflow: A Multi-Pillar Approach

A definitive validation of a compound's mechanism of action cannot rely on a single experiment. Instead, it requires a confluence of evidence from orthogonal assays. Our approach is structured to first confirm direct physical interaction between the compound and its putative target in a cellular context, then to identify the broader spectrum of protein interactions, followed by an analysis of the immediate downstream signaling consequences, and finally, to correlate these molecular events with a relevant cellular phenotype.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to BZM1 BZM-1 BZM1->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt (S473) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates S6K S6K mTORC1->S6K Activates pS6 p-S6 S6K->pS6 Phosphorylates S6

References

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged heterocyclic motif, integral to the structure of numerous approved drugs and clinical candidates. Its presence can confer advantageous physicochemical and metabolic properties, enhance target binding, and improve pharmacokinetic profiles. However, the journey from a promising in vitro result to a clinically effective drug is fraught with challenges. A compound potent in a petri dish may fail spectacularly in a living system. This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of morpholine derivatives, using key examples from oncology, infectious disease, and mycology to illustrate the principles, protocols, and critical interpretation required to bridge the translational gap.

The Foundational Principle: Why In Vitro and In Vivo Efficacy Diverge

The core challenge in drug development is translating cellular activity (in vitro) into systemic efficacy (in vivo). In vitro assays offer controlled, high-throughput environments to probe specific mechanisms—enzyme inhibition, cell cytotoxicity, or receptor binding. They are essential for initial screening and establishing a structure-activity relationship (SAR). However, they exist in a biological vacuum.

The introduction of a compound into a living organism (in vivo) adds layers of complexity that can dramatically alter its efficacy. This is governed by the principles of ADME :

  • Absorption: Can the compound enter the bloodstream from the site of administration?

  • Distribution: Does it reach the target tissue in sufficient concentrations?

  • Metabolism: Is it rapidly broken down by the liver or other organs into inactive (or toxic) metabolites?

  • Excretion: How quickly is it cleared from the body?

The morpholine ring is often incorporated to favorably modulate these ADME properties. Its weak basicity can enhance solubility and permeability, but its metabolic fate is a critical determinant of in vivo success. This guide will dissect these principles through the lens of specific morpholine-containing drugs.

Case Study 1: Gefitinib - An Anticancer Morpholine Derivative

Gefitinib ('Iressa') is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer (NSCLC). The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic profile.[1]

Mechanism of Action: EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][3] In certain cancers, EGFR is mutated, leading to constitutive activation. Gefitinib competes with ATP for the binding site in the kinase domain, inhibiting this signaling.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Relebactam_Mechanism cluster_bacteria Bacterial Periplasm Imipenem Imipenem PBP Penicillin-Binding Protein (PBP) Imipenem->PBP Inhibits BetaLactamase β-Lactamase (e.g., KPC) BetaLactamase->Imipenem Hydrolyzes (Resistance) Relebactam Relebactam Relebactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Amorolfine Amorolfine Reductase Δ14-Reductase Amorolfine->Reductase Isomerase Δ7-Δ8-Isomerase Amorolfine->Isomerase Ignosterol Ignosterol (Toxic Accumulation) Reductase->Ignosterol Inhibition leads to Isomerase->Ignosterol Drug_Dev_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Target_ID Target Identification & Validation SAR SAR Studies (IC₅₀ / MIC) Target_ID->SAR Mech_Action Mechanism of Action Studies SAR->Mech_Action PK_Studies Pharmacokinetics (PK) (ADME Profiling) Mech_Action->PK_Studies Lead Compound Selection Efficacy_Models Efficacy Models (Xenograft, Sepsis) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials IND Filing

References

A Comparative Guide to the Synthesis of Functionalized Morpholines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, to bioactive molecules.[2][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse and functionally embellished morpholines is of paramount importance to drug discovery programs.

This guide provides a comparative analysis of key synthetic strategies for constructing functionalized morpholines, offering field-proven insights into the causality behind experimental choices. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for representative methods, and offer a critical comparison to aid researchers in selecting the optimal route for their specific synthetic challenges.

I. Classical Approaches: The Enduring Utility of Cyclization Strategies

Traditional methods for morpholine synthesis often rely on the cyclization of acyclic precursors. While some of these methods have been in use for decades, their simplicity and cost-effectiveness ensure their continued relevance.

Intramolecular Cyclization of Diethanolamine Derivatives

One of the most direct and long-standing methods for morpholine ring formation is the acid-catalyzed dehydration of N-substituted diethanolamines. This approach is typically harsh, requiring strong acids and high temperatures, which can limit its applicability to sensitive substrates.

A more contemporary and milder variation involves the intramolecular Williamson ether synthesis. This two-step process begins with the N-alkylation of an amino alcohol, followed by a base-mediated cyclization.

Field-Proven Insights: The choice of base and solvent in the cyclization step is critical to minimize side reactions, such as elimination. While sodium hydride is effective, milder bases like potassium carbonate can be sufficient for activated systems and are safer to handle on a larger scale. Phase-transfer catalysts can also be employed to facilitate the reaction under heterogeneous conditions.

Experimental Protocol: Synthesis of N-Benzylmorpholine via Intramolecular Williamson Ether Synthesis

  • N-Alkylation: To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain N-benzyl-2-aminoethanol.

  • Cyclization: Dissolve the crude N-benzyl-2-aminoethanol in a polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylmorpholine.

II. Modern Synthetic Methodologies: Precision and Diversity

Advances in catalysis and reaction design have ushered in a new era of morpholine synthesis, enabling access to previously challenging substitution patterns and stereochemical configurations.

Transition-Metal-Catalyzed Cyclizations

Transition metals, particularly palladium and gold, have emerged as powerful catalysts for the construction of the morpholine ring.[5][6] These methods often proceed under mild conditions and exhibit high functional group tolerance.

Palladium-Catalyzed Aerobic Oxidative Cyclization: The Stahl group has developed an elegant palladium-catalyzed aerobic oxidative cyclization of N-allylethanolamines.[5] This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign approach.

Gold-Catalyzed Intramolecular Hydroalkoxylation/Hydroamination: Gold catalysts can activate alkynes towards nucleophilic attack, facilitating the cyclization of amino alcohols containing a pendant alkyne. This strategy provides access to unsaturated morpholine derivatives that can be further functionalized.[6]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is of significant interest, as the stereochemistry of the morpholine ring can profoundly influence biological activity. Several powerful asymmetric methods have been developed to address this challenge.

Catalytic Asymmetric Hydrogenation: Chiral morpholines can be synthesized via the asymmetric hydrogenation of dehydromorpholine precursors.[7][8] Rhodium complexes bearing chiral bisphosphine ligands have proven to be highly effective catalysts for this transformation, affording products with excellent enantioselectivities.[7][8]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot tandem reaction involving titanium-catalyzed hydroamination of aminoalkynes followed by ruthenium-catalyzed asymmetric transfer hydrogenation provides an efficient route to 3-substituted chiral morpholines.[9][10][11] This method is notable for its broad substrate scope and high enantiomeric excesses.[10][11]

Field-Proven Insights: In the tandem hydroamination/asymmetric transfer hydrogenation, the choice of the chiral ligand on the ruthenium catalyst is paramount for achieving high enantioselectivity. The hydrogen-bonding interactions between the substrate and the catalyst are thought to be crucial for the stereochemical outcome.[9][11]

Experimental Workflow: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

G cluster_0 One-Pot Reaction Vessel A Aminoalkyne Substrate C Cyclic Imine Intermediate A->C Hydroamination B Ti Catalyst (Hydroamination) B->C E Chiral Functionalized Morpholine C->E Asymmetric Transfer Hydrogenation D Ru Catalyst (Asymmetric Transfer Hydrogenation) + H-source D->E G A Keto-amine Precursor B Iminium Ion Intermediate A->B Intramolecular Condensation D Functionalized Morpholine B->D Reduction C [H] (Reducing Agent) C->D

References

A-Scientist's Guide to Comparing the Efficacy of Ethyl and Methyl Ester Analogs of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Ethyl 4-benzylmorpholine-2-carboxylate and its Methyl Ester Analog

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the most common and seemingly subtle modifications is the alteration of an ester group, frequently by comparing a methyl ester to its ethyl ester counterpart. While a minor structural change, this modification can profoundly impact a compound's physicochemical properties, metabolic stability, and ultimately, its biological efficacy. Morpholine derivatives, in particular, are recognized as privileged structures in drug design, appearing in a wide array of approved and experimental drugs due to their favorable metabolic and physicochemical properties.[1][2] This guide provides a comprehensive framework for the comparative efficacy evaluation of this compound (hypothetical "Compound E") and its corresponding Mthis compound (hypothetical "Compound M").

This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. It will outline the essential in silico, in vitro, and cell-based assays required to build a robust comparative profile. The focus will be on explaining the causal relationships behind experimental choices and ensuring that the described protocols are self-validating.

Part 1: Foundational Physicochemical and In Silico Profiling

The initial step in comparing these two analogs involves predicting and understanding their fundamental physicochemical properties. These characteristics are critical as they govern how the compounds will behave in biological systems, influencing everything from solubility to membrane permeability.[][4] The primary difference between Compound E and Compound M is the addition of a single methylene group, which can subtly alter lipophilicity.

1.1 In Silico Prediction of Physicochemical Properties

Before embarking on extensive laboratory work, computational tools can provide valuable predictions of key molecular descriptors.[5][6][7] Software such as ACD/PhysChem Suite, ChemDraw, or other QSPR-based models can be employed to estimate the following:[5][8]

  • LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity. An increase in alkyl chain length from methyl to ethyl is expected to slightly increase the LogP value, potentially enhancing membrane permeability.[9][10]

  • Aqueous Solubility (LogS): A potential trade-off to increased lipophilicity can be a decrease in aqueous solubility. Predicting this helps in designing appropriate formulations for in vitro assays.

  • pKa: The morpholine nitrogen introduces a basic center, and its pKa will influence the ionization state of the molecule at physiological pH. This is crucial for receptor interaction and solubility.[11]

Table 1: Predicted Physicochemical Properties of Compound E and Compound M

PropertyCompound M (Methyl Ester)Compound E (Ethyl Ester)Rationale for Difference
Molecular WeightPredicted ValuePredicted ValueAddition of a CH2 group
LogPPredicted ValuePredicted ValueIncreased alkyl chain length generally increases lipophilicity[9]
LogSPredicted ValuePredicted ValueIncreased lipophilicity may decrease aqueous solubility[10]
pKaPredicted ValuePredicted ValueMinimal change expected as the ester is distant from the basic nitrogen

Part 2: In Vitro Efficacy and Target Engagement

Assuming these morpholine derivatives are designed as inhibitors of a specific enzyme, for instance, a protein kinase, the next step is to directly compare their inhibitory activity. Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases.[12][13]

2.1 Kinase Inhibition Assay

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method to determine the half-maximal inhibitory concentration (IC50) of each compound.[12] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[12][14]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare 10 mM stock solutions of Compound E and Compound M in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include a "no inhibitor" control with DMSO only.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Following this, add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15][16][17]

Table 2: Comparative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Compound MKinase XExperimental Value
Compound EKinase XExperimental Value
Staurosporine (Control)Kinase XExperimental Value

Causality Behind Experimental Choices: The IC50 value is a critical measure of a drug's potency.[16][18] By directly comparing the IC50 values of Compound E and Compound M, we can determine if the subtle structural change affects the compound's ability to engage with the active site of the target kinase. Staurosporine is included as a non-selective but potent kinase inhibitor, serving as a positive control to validate the assay's performance.[12]

Part 3: Metabolic Stability and Cellular Permeability

A key differentiator between ethyl and methyl esters is often their susceptibility to hydrolysis by esterase enzymes present in plasma and tissues.[19][20] Furthermore, the change in lipophilicity can affect how well the compounds cross cell membranes to reach their intracellular target.

3.1 In Vitro Esterase Stability Assay

This assay determines the rate at which each compound is hydrolyzed by esterases, providing an indication of its metabolic stability. A common method involves incubating the compound with liver microsomes or plasma and monitoring its disappearance over time.

Experimental Protocol: Esterase Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (or plasma), the test compound (at a fixed concentration, e.g., 1 µM), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate constant of degradation, from which the half-life (t1/2) can be calculated.

Table 3: Comparative Metabolic Stability Data

CompoundMatrixHalf-life (t1/2, minutes)
Compound MHuman Liver MicrosomesExperimental Value
Compound EHuman Liver MicrosomesExperimental Value
Compound MHuman PlasmaExperimental Value
Compound EHuman PlasmaExperimental Value

Causality Behind Experimental Choices: Methyl esters are often more susceptible to esterase-mediated hydrolysis than ethyl esters due to reduced steric hindrance.[19] A shorter half-life for Compound M would suggest it is a "soft drug" or prodrug that is rapidly converted to the active carboxylic acid form, whereas a longer half-life for Compound E might indicate greater stability and a longer duration of action in its ester form.

3.2 Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[21][22][23] These cells form a polarized monolayer that mimics the intestinal epithelium.[]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment. This simulates absorption from the gut into the bloodstream.[25]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein.[23]

  • Incubation and Sampling: Incubate the plates at 37°C. Collect samples from the receiver compartment at specified time points.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[21][23]

Table 4: Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Compound MExperimental ValueExperimental ValueCalculated ValueHigh/Moderate/Low
Compound EExperimental ValueExperimental ValueCalculated ValueHigh/Moderate/Low

Causality Behind Experimental Choices: The slightly higher predicted lipophilicity of Compound E might lead to a higher Papp value, suggesting better passive diffusion and potentially better oral absorption.[9] The efflux ratio is crucial for understanding whether the compounds are actively pumped out of cells, which could limit their intracellular concentration and efficacy.

Part 4: Visualization of Workflows and Pathways

Diagram 1: Comparative Efficacy Evaluation Workflow

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Data Analysis & Decision in_silico In Silico Prediction (LogP, LogS, pKa) kinase_assay Kinase Inhibition Assay (IC50 Determination) in_silico->kinase_assay synthesis Synthesis of Compound M & E synthesis->in_silico synthesis->kinase_assay stability_assay Esterase Stability Assay (t1/2 in Microsomes/Plasma) synthesis->stability_assay caco2_assay Caco-2 Permeability (Papp, Efflux Ratio) synthesis->caco2_assay cell_potency Cellular Potency Assay (e.g., Anti-proliferation) kinase_assay->cell_potency analysis Comparative Analysis of Efficacy Profile stability_assay->analysis caco2_assay->analysis cell_potency->analysis decision Lead Candidate Selection analysis->decision

Caption: Workflow for comparing the ethyl and methyl ester analogs.

Diagram 2: Hypothetical Kinase Signaling Pathway

G receptor Growth Factor Receptor kinase_x Kinase X (Target Enzyme) receptor->kinase_x Activates downstream Downstream Substrate kinase_x->downstream Phosphorylates response Cellular Response (Proliferation, Survival) downstream->response inhibitor Compound M / E inhibitor->kinase_x Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

The comparison between an ethyl and a methyl ester of a lead compound like 4-benzylmorpholine-2-carboxylate is a fundamental exercise in medicinal chemistry that can yield critical insights for lead optimization. The ethyl ester (Compound E) may offer advantages in metabolic stability and cell permeability due to increased lipophilicity and steric hindrance at the ester linkage. Conversely, the methyl ester (Compound M) might act as a more efficient prodrug if rapid conversion to the active carboxylic acid is desired.

By systematically executing the described in silico, in vitro, and cell-based assays, researchers can build a comprehensive and data-driven comparison. This allows for an informed decision on which analog possesses the superior overall profile of potency, stability, and permeability, ultimately guiding the selection of the most promising candidate for further preclinical development.

References

Evaluating the Therapeutic Potential of Ethyl 4-benzylmorpholine-2-carboxylate: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for neurological disorders, the morpholine scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery.[1][2][3][4] Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and metabolic stability, make it an attractive backbone for designing molecules capable of crossing the blood-brain barrier.[1][3] This guide provides a comprehensive framework for evaluating the therapeutic potential of a lesser-known morpholine derivative, Ethyl 4-benzylmorpholine-2-carboxylate, as a candidate neuroprotective agent.

This document is intended for researchers, scientists, and drug development professionals. It will not only dissect the hypothetical mechanism of action of this compound but also provide a comparative analysis against established neuroprotective agents and detail the requisite experimental protocols to validate its potential.

Introduction: The Rationale for Investigating this compound

While specific preclinical data on this compound is not abundant in public literature, its structural motifs provide a strong rationale for its investigation as a neuroprotective agent. The morpholine core is a recurring feature in a variety of CNS-active drugs.[1][5] Furthermore, related benzylmorpholine derivatives have been explored as dual reuptake inhibitors of serotonin and norepinephrine, neurotransmitter systems deeply implicated in the pathophysiology of mood disorders and neurodegenerative diseases.[6]

This guide, therefore, posits a hypothetical therapeutic profile for this compound centered on neuroprotection, a critical therapeutic goal in conditions such as ischemic stroke and chronic neurodegenerative diseases like Parkinson's and Alzheimer's. We will compare its potential efficacy against two clinically relevant neuroprotective agents: Edaravone and Butylphthalide (NBP) . A recent network meta-analysis of neuroprotective agents for acute ischemic stroke highlighted the distinct advantages of these compounds at different stages of recovery, making them excellent benchmarks for a new chemical entity.[7][8][9][10]

Hypothetical Mechanism of Action and Comparative Framework

We hypothesize that this compound may exert neuroprotective effects through a multi-faceted mechanism involving antioxidant activity and modulation of monoaminergic pathways. The proposed signaling pathway is outlined below.

Hypothetical_Neuroprotective_Mechanism cluster_stress Cellular Stress (e.g., Ischemia) cluster_compound This compound cluster_pathways Cellular Pathways cluster_outcome Therapeutic Outcome ROS ↑ Reactive Oxygen Species (ROS) Outcome ↓ Neuronal Apoptosis ↑ Neuronal Survival = Neuroprotection ROS->Outcome induces Neuroinflammation ↑ Neuroinflammation Neuroinflammation->Outcome induces Excitotoxicity ↑ Excitotoxicity Excitotoxicity->Outcome induces Compound This compound Antioxidant Antioxidant Defense (e.g., Nrf2 activation) Compound->Antioxidant activates Monoamine Monoamine Reuptake Inhibition (SERT/NET) Compound->Monoamine inhibits Antioxidant->ROS scavenges Monoamine->Outcome modulates neurotransmission In_Vitro_Workflow cluster_A cluster_B cluster_C cluster_D A Step 1: Antioxidant Capacity Assays B Step 2: Cytotoxicity & Neuroprotection Assays (e.g., SH-SY5Y, primary neurons) A->B Confirm non-toxicity & assess protective effects A1 DPPH/ABTS radical scavenging A2 Cellular ROS assay (e.g., DCFDA) C Step 3: Mechanistic Assays B->C Elucidate mechanism of protection B1 MTT/LDH assay against H2O2 or glutamate-induced toxicity B2 Live/Dead cell imaging D Step 4: Monoamine Transporter Binding Assays C->D Validate monoaminergic targets C1 Western blot for Nrf2, HO-1, Caspase-3 C2 NF-κB translocation assay D1 Radioligand binding assays for SERT/NET

References

A Comparative Pharmacological Analysis of Morpholine Isomers: Reboxetine and Fenfluramine

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] Its incorporation into a molecule can enhance solubility, metabolic stability, and bioavailability, making it a frequent choice for medicinal chemists.[3][4] However, the introduction of stereocenters, often associated with the morpholine moiety or its substituents, gives rise to isomers with potentially distinct pharmacological profiles. This guide provides an in-depth comparative analysis of the pharmacological properties of isomers of two prominent morpholine-containing drugs: the antidepressant reboxetine and the antiseizure medication fenfluramine. Understanding these stereochemical nuances is paramount for researchers, scientists, and drug development professionals in the pursuit of more effective and safer therapeutics.

The Critical Role of Stereochemistry: A Tale of Two Isomers

Chirality, or the "handedness" of a molecule, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug).[5] This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other. This guide will dissect the isomeric profiles of reboxetine and fenfluramine to illustrate this fundamental principle of drug design.

Reboxetine: A Case of Enantioselective Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[6] It is marketed as a racemic mixture of its (S,S) and (R,R) enantiomers.[7]

Pharmacodynamic Profile of Reboxetine Isomers

The primary mechanism of action of reboxetine is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. The (S,S)-enantiomer of reboxetine is the more potent inhibitor of NET.[8][9] While specific Ki values for the individual enantiomers are not always reported side-by-side in the literature, the consensus is a significant difference in their affinity for NET. Racemic reboxetine exhibits approximately 20-fold selectivity for NET over the serotonin transporter (SERT) and has negligible affinity for the dopamine transporter (DAT).[6]

Compound Target Binding Affinity (Ki, nM) Selectivity
Racemic ReboxetineNET13.4[6]~20-fold vs SERT[6]
SERT273.5[6]
DAT>10,000[6]
(S,S)-ReboxetineNETMore potent than (R,R)-enantiomer[7][8][10]Predominantly responsible for therapeutic effect[10]
(R,R)-ReboxetineNETLess potent than (S,S)-enantiomer[7][8]Contributes less to the overall activity

Table 1: Comparative binding affinities of reboxetine and its isomers for monoamine transporters.

The higher potency of the (S,S)-enantiomer is the primary driver of reboxetine's therapeutic effect.[10] This highlights the importance of evaluating individual enantiomers, as the less active (R,R)-enantiomer may contribute to off-target effects or an increased metabolic burden without significant therapeutic benefit.

Pharmacokinetic Profile of Reboxetine Isomers

Both the (R,R) and (S,S) enantiomers of reboxetine are well absorbed after oral administration, with an absolute bioavailability of over 90%.[11] They are predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][8] The primary metabolic pathway is O-desethylation.[8] There is no evidence of chiral inversion, meaning one enantiomer does not convert to the other in the body.[9]

Parameter (R,R)-Reboxetine (S,S)-Reboxetine
Absolute Bioavailability ~92%[11]~102%[11]
Elimination Half-life (t½) ~13 hours (racemate)[7]~13 hours (racemate)[7]
Metabolism Primarily CYP3A4[1][8]Primarily CYP3A4[1][8]
Primary Metabolite O-desethylreboxetine[8]O-desethylreboxetine[8]

Table 2: Comparative pharmacokinetic parameters of reboxetine enantiomers.

The similar pharmacokinetic profiles of the two enantiomers suggest that the observed differences in pharmacological activity are primarily due to their differential binding to the norepinephrine transporter.

Fenfluramine: A Complex Interplay of Isomers and Metabolites

Fenfluramine was originally developed as an appetite suppressant and is now approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[2][12] It is administered as a racemic mixture of d-fenfluramine and l-fenfluramine.[6] Both enantiomers are metabolized to active N-deethylated metabolites, d-norfenfluramine and l-norfenfluramine, respectively, which further complicates their pharmacological profile.[13]

Pharmacodynamic Profile of Fenfluramine Isomers and Metabolites

The pharmacological activity of fenfluramine is multifaceted, involving modulation of the serotonergic system and the sigma-1 receptor.[6][14] The different isomers and their metabolites exhibit distinct affinities and functional activities at these targets.

The d-enantiomers, particularly d-norfenfluramine, are potent agonists at 5-HT2B and 5-HT2C serotonin receptors.[2] The activation of 5-HT2B receptors has been linked to the cardiovascular side effects that led to the withdrawal of fenfluramine as an appetite suppressant, while 5-HT2C receptor agonism is thought to contribute to its appetite-suppressant effects.[2] Both d- and l-fenfluramine and their metabolites have been shown to have antiseizure activity.[15] Fenfluramine also acts as a positive modulator of the sigma-1 receptor, which may contribute to its antiseizure and cognitive-enhancing effects.[16]

Compound Target Activity/Affinity Therapeutic/Adverse Effect Implication
d-Fenfluramine 5-HT release/reuptake inhibitionPotent[6]Antiseizure and appetite suppressant effects
5-HT2C ReceptorAgonist[2]Appetite suppression
l-Fenfluramine 5-HT release/reuptake inhibitionActive[17]Antiseizure effects
d-Norfenfluramine 5-HT2B ReceptorPotent agonist[2]Cardiovascular toxicity
5-HT2C ReceptorPotent agonist[2]Appetite suppression
l-Norfenfluramine 5-HT receptorsLess potent than d-isomer[14]Contributes to antiseizure effects with potentially better safety profile
Racemic Fenfluramine Sigma-1 ReceptorPositive modulator[16]Potential antiseizure and cognitive-enhancing effects

Table 3: Comparative pharmacological activities of fenfluramine isomers and their active metabolites.

This complex pharmacology underscores the necessity of a thorough characterization of all stereoisomers and their major metabolites during drug development. The l-enantiomers of fenfluramine and norfenfluramine are being explored as potentially safer alternatives for seizure treatment due to their reduced activity at the 5-HT2B receptor.[15]

Pharmacokinetic Profile of Fenfluramine Isomers and Metabolites

The primary metabolic pathway for fenfluramine is N-deethylation to norfenfluramine, mediated by several CYP450 enzymes, including CYP1A2, CYP2B6, and CYP2D6.[13] There are significant differences in the pharmacokinetics of the fenfluramine enantiomers, with the l-isomers of both fenfluramine and norfenfluramine tending to accumulate more in plasma upon chronic administration.[18]

Parameter d-Fenfluramine l-Fenfluramine d-Norfenfluramine l-Norfenfluramine
Metabolism N-deethylation by CYPs[13]N-deethylation by CYPs[13]Formed from d-fenfluramine[13]Formed from l-fenfluramine[13]
Accumulation Less than l-isomer[18]Greater than d-isomer[18]Less than l-isomer[18]Greater than d-isomer[18]

Table 4: Comparative pharmacokinetic characteristics of fenfluramine isomers and their metabolites.

The differential metabolism and accumulation of the enantiomers can lead to a changing ratio of active compounds in the body over time, which can impact both efficacy and safety.

Experimental Protocols for Pharmacological Characterization

The data presented in this guide are generated through a variety of in vitro and in vivo experiments. Below are representative protocols for key assays used to determine the pharmacological profiles of morpholine isomers.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay is used to determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for NET (e.g., [3H]nisoxetine) competes with the unlabeled test compound for binding to the transporter. The amount of radioactivity bound to the transporter is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human norepinephrine transporter (hNET).

    • Thaw the cell membranes on ice and homogenize them in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of [3H]nisoxetine (typically near its Kd value), and the cell membrane preparation.

    • Non-specific Binding: Add a high concentration of a known NET inhibitor (e.g., desipramine) to block all specific binding sites, followed by [3H]nisoxetine and the cell membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound (e.g., (S,S)-reboxetine or (R,R)-reboxetine), [3H]nisoxetine, and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for Serotonin Transporter (SERT)

This assay measures the functional potency (IC50) of a test compound to inhibit the reuptake of serotonin by the serotonin transporter.

Principle: This assay utilizes cells expressing SERT and measures the uptake of a labeled substrate, typically [3H]serotonin (5-HT). The ability of a test compound to inhibit this uptake is quantified.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a suitable cell line (e.g., HEK293 or JAR cells) endogenously or recombinantly expressing the human serotonin transporter (hSERT).

    • Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., d-fenfluramine or l-fenfluramine) or vehicle for a specific period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]5-HT.

  • Detection:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]5-HT taken up by the cells in the presence of different concentrations of the test compound.

    • Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of serotonin uptake, using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Reboxetine's Mechanism of Action

Reboxetine's therapeutic effect is primarily mediated by its inhibition of the norepinephrine transporter (NET), which is located on the presynaptic membrane of noradrenergic neurons. By blocking NET, reboxetine increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_NE Norepinephrine (NE) Synaptic_NE NE Presynaptic_NE->Synaptic_NE Release NET Norepinephrine Transporter (NET) Synaptic_NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_NE->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Activation Reboxetine Reboxetine Reboxetine->NET Inhibition

Caption: Mechanism of action of Reboxetine.

Fenfluramine's Multi-Target Mechanism

Fenfluramine's antiseizure activity is more complex, involving both serotonergic and sigma-1 receptor modulation. It enhances serotonin release and inhibits its reuptake, leading to the activation of various postsynaptic serotonin receptors. Additionally, its positive modulatory effect on sigma-1 receptors is thought to contribute to its therapeutic efficacy.

Fenfluramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_5HT Serotonin (5-HT) Synaptic_5HT 5-HT Presynaptic_5HT->Synaptic_5HT Release SERT Serotonin Transporter (SERT) Synaptic_5HT->SERT Reuptake 5HT_Receptor 5-HT Receptors (e.g., 5-HT2A/2C) Synaptic_5HT->5HT_Receptor Binding Postsynaptic_Effect Modulation of Neuronal Excitability 5HT_Receptor->Postsynaptic_Effect Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Postsynaptic_Effect Fenfluramine Fenfluramine Fenfluramine->Presynaptic_5HT Enhances Release Fenfluramine->SERT Inhibition Fenfluramine->Sigma1_Receptor Positive Modulation

Caption: Multi-target mechanism of Fenfluramine.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacological profiling of morpholine isomers.

Experimental_Workflow Start Test Compounds (Morpholine Isomers) Binding_Assay Radioligand Binding Assays (e.g., NET, SERT, 5-HT Receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Transporter Uptake) Start->Functional_Assay Metabolism_Assay In Vitro Metabolism Assays (e.g., Liver Microsomes) Start->Metabolism_Assay Data_Analysis_Binding Determine Ki Values (Binding Affinity) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine IC50/EC50 Values (Functional Potency) Functional_Assay->Data_Analysis_Functional Comparison Comparative Analysis of Pharmacological Profiles Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolism_Assay->Metabolite_ID CYP_ID CYP450 Isoform Identification Metabolism_Assay->CYP_ID Metabolite_ID->Comparison CYP_ID->Comparison Conclusion Structure-Activity Relationship (SAR) and Lead Optimization Comparison->Conclusion

Caption: Workflow for in vitro pharmacological profiling.

Conclusion and Future Directions

The comparative analysis of reboxetine and fenfluramine isomers unequivocally demonstrates the critical importance of stereochemistry in drug action. For reboxetine, the (S,S)-enantiomer is the primary contributor to its therapeutic efficacy as a norepinephrine reuptake inhibitor. In the case of fenfluramine, the pharmacological profile is a complex interplay between the d- and l-enantiomers and their active metabolites, with distinct isomers contributing to both therapeutic effects and adverse reactions.

These examples serve as a compelling reminder that a comprehensive understanding of the pharmacological profile of each isomer is essential for the rational design of safer and more effective drugs. Future research in this area should continue to focus on:

  • Enantioselective Synthesis and Testing: Developing efficient methods for synthesizing pure enantiomers to allow for their individual pharmacological evaluation early in the drug discovery process.

  • Metabolite Profiling: Thoroughly characterizing the pharmacological activity and pharmacokinetic properties of all major metabolites of each isomer.

  • Advanced In Vitro and In Vivo Models: Utilizing more sophisticated models that can better predict the in vivo performance and potential for stereoselective effects of drug candidates.

By embracing the complexities of stereopharmacology, the scientific community can continue to advance the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Pillar 1: Hazard Assessment and the Precautionary Principle

Ethyl 4-benzylmorpholine-2-carboxylate belongs to the morpholine family of compounds. Morpholine and its derivatives are known to exhibit a range of hazardous properties, including flammability, corrosivity, and toxicity (harmful if swallowed, in contact with skin, or if inhaled).[1][2][4][5] In the absence of specific toxicological and environmental hazard data for this compound, the foundational principle of laboratory safety—the precautionary principle—must be applied. Therefore, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste.[3]

Key Assumed Hazards Based on Structural Analogs:

  • Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2]

  • Corrosivity: Potential to cause skin burns and serious eye damage.[1][2]

  • Flammability: As a liquid organic compound, it may be flammable.[1][2]

  • Environmental Hazard: Should not be released into the environment as its ecological effects are unknown.[5]

Pillar 2: A Self-Validating Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective. This procedure aligns with the guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8]

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[5]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that could cause serious eye damage.[2]
Lab Coat A chemically resistant lab coat or apron.To protect your clothing and body from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for larger quantities.To prevent inhalation of potentially harmful vapors.[1]

Proper segregation is critical to prevent accidental chemical reactions.[9][10]

  • Designated Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[9][10] Do not mix this waste with other waste streams, especially acids or oxidizers, as morpholine derivatives can react violently with oxidizing agents.[2][4]

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[10]

Properly labeled and managed containers are essential for safe storage and pickup by environmental health and safety (EHS) personnel.[11]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound" (avoiding abbreviations)[3]

    • The date accumulation started (the date the first drop of waste entered the container)[3]

    • Known or suspected hazards (e.g., "Toxic," "Corrosive," "Flammable")[1][2]

  • Container Condition: The container must be in good condition with a securely fitting cap to prevent leaks or spills.[9] Keep the container closed except when adding waste.[9][11]

  • Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of the contents.[9]

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[10]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[9]

Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[11][12]

  • Documentation: Follow your institution's procedures for documenting the waste, which may include filling out a hazardous waste pickup request form.[12]

Pillar 3: Visualizing the Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Unused chemical or contaminated materials) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Dedicated, compatible container. No mixing with other waste.) PPE->Segregate Label Step 3: Label Container ('Hazardous Waste', full name, date, and known hazards) Segregate->Label Store Step 4: Store in SAA (Secondary containment, weekly inspections) Label->Store Dispose Step 5: Arrange for Professional Disposal (Contact EHS for pickup) Store->Dispose End Safe and Compliant Disposal Dispose->End

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. The principles of understanding the potential hazards, following a robust protocol, and seeking professional disposal are paramount to a culture of safety in the laboratory.

References

Navigating the Uncharted: A Safety and Handling Guide for Ethyl 4-benzylmorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for Ethyl 4-benzylmorpholine-2-carboxylate, a conservative approach to hazard assessment is paramount. Our evaluation is based on the known properties of its structural relatives, primarily morpholine and N-substituted morpholine derivatives.

Anticipated Hazards:

  • Corrosivity: Morpholine and many of its derivatives are known to be corrosive.[1][2][3][4] Therefore, it is prudent to assume that this compound may cause severe skin burns and eye damage upon contact.

  • Irritation: The compound is likely to be a respiratory tract irritant. Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.

  • Toxicity: While acute toxicity data is unavailable, related compounds exhibit varying degrees of toxicity. It is advisable to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Combustibility: Morpholine is a flammable liquid.[2][3][4] While the ester and benzyl groups will alter the physical properties, the potential for combustibility, especially at elevated temperatures, should not be discounted.

This precautionary hazard assessment underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure to this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for the specific solvent being used. Double-gloving is advised for extended operations or when handling concentrated solutions.
Eyes/Face Safety goggles and face shieldChemical splash goggles are essential to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes and potential reactions.[5][6]
Body Flame-resistant lab coatA flame-resistant (FR) lab coat provides protection against accidental spills and splashes, as well as potential flash fires. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodAll handling of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[5]

dot

PPE_Workflow cluster_Pre_Operation Pre-Operation Checklist cluster_Operation Handling Operation cluster_Post_Operation Post-Operation Assess_Hazards Assess Hazards (Corrosive, Irritant, Toxic) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE (Gloves, Goggles, Face Shield, Lab Coat) Inspect_PPE->Don_PPE If PPE is intact Work_In_Hood Work in Chemical Fume Hood Don_PPE->Work_In_Hood Handle_Chemical Handle this compound Work_In_Hood->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: PPE workflow for handling this compound.

Operational Plan: Safe Handling from Bench to Waste

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: As stated, all manipulations of the compound must occur in a certified chemical fume hood. The sash should be kept at the lowest practical height.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][7] Spill kits containing appropriate neutralizing agents (such as sodium bicarbonate for acidic spills, though the properties of this compound are not fully known, having general absorbents is key) should be available.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • If the compound is a solid, handle it with care to avoid generating dust. Use a spatula for transfers.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

    • Always perform these actions over a secondary containment tray within the fume hood.

  • Running Reactions:

    • Set up your reaction apparatus securely within the fume hood.

    • When adding reagents, do so slowly and in a controlled manner.

    • If the reaction is heated, use a well-maintained heating mantle and a temperature controller.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Perform extractions and other work-up procedures within the fume hood.

dot

Handling_Workflow Start Start Prep Preparation Don PPE Prepare Fume Hood Start->Prep Weigh_Transfer Weighing/Transfer In Fume Hood Use Secondary Containment Prep->Weigh_Transfer Reaction Reaction Setup Secure Apparatus Controlled Addition Weigh_Transfer->Reaction Workup Post-Reaction Work-up Quench Carefully Extract in Hood Reaction->Workup Waste_Collection Waste Collection Segregate Waste Label Containers Workup->Waste_Collection Decontamination Decontamination Clean Glassware Wipe Surfaces Waste_Collection->Decontamination End End Decontamination->End

Caption: Step-by-step workflow for handling this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and disposable labware, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and organic waste streams should be collected in separate, compatible, and clearly labeled waste containers.[8][9]

    • Do not mix incompatible waste streams.

    • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[8][10]

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) into a designated waste container, followed by washing with soap and water.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

Emergency Procedures
  • Spills:

    • Small Spills (in fume hood): Absorb the spill with a chemical absorbent. Place the absorbent material in a sealed bag and dispose of it as hazardous solid waste.

    • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is foundational to advancing scientific discovery. By adopting a precautionary mindset, adhering to rigorous safety protocols, and meticulously planning for every stage of handling and disposal, researchers can create a safe and productive laboratory environment. This guide provides a framework for these essential practices, empowering you to navigate the complexities of chemical research with confidence and a steadfast commitment to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.